molecular formula C21H16BrCl2FN2O6S2 B608947 MDL-800

MDL-800

カタログ番号: B608947
分子量: 626.3 g/mol
InChIキー: FKFQBYBODAKGOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

First-in-class cellularly active SIRT6 allosteric activator>MDL-800 is a first-in-class cellularly active SIRT6 allosteric activator.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFQBYBODAKGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrCl2FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MDL-800: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND AT A GLANCE

Identifier MDL-800
Type Small Molecule Allosteric Activator
Primary Target Sirtuin 6 (SIRT6)
Chemical Formula C₂₁H₁₆BrCl₂FN₂O₆S₂
Molecular Weight 626.3 g/mol
CAS Number 2275619-53-7

Introduction

This compound is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacetylase. SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a compelling therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, synthesis, key experimental data, and detailed protocols for its use in research settings.

Mechanism of Action

This compound functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[4] The reduction in these histone acetylation marks is associated with transcriptional repression of genes involved in cell proliferation and survival.

The activation of SIRT6 by this compound has been shown to increase the binding affinities of both the acetylated substrate and the NAD⁺ cofactor to the enzyme, thereby increasing its catalytic efficiency.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity in various assays.

Table 1: In Vitro Activity

ParameterValueAssay ConditionsReference
EC₅₀ (SIRT6 Activation) 10.3 ± 0.3 µMFluor de Lys (FDL) assay with RHKK-Ac-AMC peptide[4]
EC₅₀ (SIRT6 Activation) 11.0 ± 0.3 µMFDL assay with RHKK-Ac-AMC peptide[4]
Selectivity >10-fold selective for SIRT6 over SIRT2, SIRT5, and SIRT7. No activity towards SIRT1, SIRT3, SIRT4, and HDAC1-11 at concentrations up to 100 µM.Cell-free deacetylase assays[2][6]

Table 2: Cellular Activity

Cell LineAssayParameterValueReference
BEL-7405 (Hepatocellular Carcinoma)Cell ProliferationIC₅₀23.3 µM[6]
BEL-7405 (Hepatocellular Carcinoma)Histone DeacetylationIC₅₀23.3 µM[6]
BEL-7405 (Hepatocellular Carcinoma)Cell DeathEC₅₀90.4 µM[2]
NSCLC Cell Lines (Various)Cell ProliferationIC₅₀21.5 - 34.5 µM[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process as outlined below.

  • Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-(chlorosulfonyl)-5-nitrobenzoate is added at 0 °C. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 8 hours.[4]

  • Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a reduction of the nitro group to an amine.

  • Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl chloride to yield the final product, this compound.

A detailed, step-by-step synthesis protocol with characterization data can be found in the supplementary information of the original publication by Huang et al., Nature Chemical Biology, 2018.[7][8][9]

SIRT6 Activity Assay (Fluor de Lys Assay)

This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.

  • Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g., RHKK-Ac-AMC), NAD⁺, and this compound at various concentrations in an appropriate assay buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a SIRT6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the EC₅₀ value by plotting the fluorescence intensity against the concentration of this compound.

Cell Proliferation Assay (CCK-8 or MTT)

This assay determines the effect of this compound on the proliferation of cancer cells.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for Histone Acetylation

This technique is used to assess the effect of this compound on the acetylation status of SIRT6 substrates.

  • Treat cells with this compound at various concentrations for a specified time.

  • Lyse the cells and extract total protein or histone proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti-β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment groups (vehicle control and this compound at various doses).

  • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Measure tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Visualizations

This compound, through its activation of SIRT6, modulates several key signaling pathways involved in cancer progression.

SIRT6-Mediated Cell Cycle Arrest

This compound treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for cell cycle progression, leading to an arrest in the G0/G1 phase.

G1_S_Transition_Control MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9ac_H3K56ac H3K9ac / H3K56ac SIRT6->H3K9ac_H3K56ac deacetylates Cyclin_CDK Cyclin D / CDK4 Cyclin E / CDK2 H3K9ac_H3K56ac->Cyclin_CDK promotes transcription G1_S_Transition G1/S Phase Transition Cyclin_CDK->G1_S_Transition drives Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation mTOR_Signaling_Inhibition MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates Upstream_Regulators Upstream mTOR Regulators SIRT6->Upstream_Regulators deacetylates mTORC1 mTORC1 Upstream_Regulators->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth NFkB_Signaling_Suppression MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates RelA_p65 RelA/p65 SIRT6->RelA_p65 deacetylates NFkB_Activity NF-κB Transcriptional Activity RelA_p65->NFkB_Activity promotes Inflammation Inflammation NFkB_Activity->Inflammation Cell_Survival Cell Survival NFkB_Activity->Cell_Survival

References

The Core Mechanism of MDL-800: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information presented herein is collated from peer-reviewed scientific literature and is intended for a technical audience engaged in biomedical research and drug discovery.

Core Mechanism of Action: Allosteric Activation of SIRT6

This compound functions as a potent and selective activator of SIRT6, a NAD+-dependent deacetylase.[1][2][3][4][5][6][7][8][9][10][11] Unlike orthosteric modulators that bind to the active site, this compound binds to an allosteric site on the SIRT6 protein.[2][8][10] This binding event induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The primary molecular consequence of this compound-mediated SIRT6 activation is the deacetylation of histone H3 at specific lysine residues, most notably H3K9ac and H3K56ac.[1][2][4][8][10] This epigenetic modification alters gene expression and subsequently modulates various cellular signaling pathways.

Key Signaling Pathways Modulated by this compound

The activation of SIRT6 by this compound initiates a cascade of downstream signaling events, impacting inflammation, cell proliferation, and metabolism.

Anti-inflammatory Effects via NF-κB Pathway Suppression

This compound exhibits significant anti-inflammatory properties by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][12] This is achieved through the SIRT6-mediated deacetylation of key components in the pathway, which leads to the inhibition of NF-κB p65 and IκBα phosphorylation.[1] The suppression of NF-κB activity results in a decreased expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][6]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates IkB IκBα SIRT6->IkB deacetylates & inhibits phosphorylation IKK IKK Complex IKK->IkB phosphorylates p_IkB p-IκBα (Ubiquitination & Degradation) NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (Nuclear Translocation) NFkB->p_NFkB phosphorylates p_IkB->NFkB releases Inflammation Inflammatory Gene Expression (TNF-α, IL-6) p_NFkB->Inflammation induces

This compound mediated suppression of the NF-κB signaling pathway.
Anti-proliferative Effects via mTOR and MAPK Pathway Inhibition

In the context of oncology, this compound demonstrates anti-proliferative activity by inhibiting the mTOR and MAPK signaling pathways.[2][4] The inhibition of mTOR signaling impacts cellular metabolism and protein synthesis, which are critical for cancer cell growth.[2] Furthermore, in non-small cell lung cancer (NSCLC), this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by reducing the phosphorylation of MEK and ERK.[4] This leads to cell cycle arrest, typically at the G0/G1 phase.[4][8]

Anti_proliferative_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates mTOR mTOR Signaling SIRT6->mTOR inhibits MAPK MAPK Pathway (MEK/ERK) SIRT6->MAPK inhibits Metabolism Glucose Metabolism & Protein Translation mTOR->Metabolism regulates CellCycle Cell Cycle Progression MAPK->CellCycle promotes Proliferation Cell Proliferation FDL_Assay_Workflow Start Recombinant SIRT6 + Acetylated Peptide + NAD+ Incubation Incubate with varying [this compound] Start->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis

References

MDL-800: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a novel small molecule that has been identified as a selective, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation[1]. Due to its involvement in these pathways, SIRT6 has emerged as a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and age-related pathologies. This compound represents a first-in-class compound that can be utilized to explore the physiological and pathological roles of SIRT6 deacetylation[3]. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery

This compound was identified through a high-throughput screening process aimed at discovering cellularly active allosteric activators of SIRT6. The discovery was first reported by Huang Z, et al. in Nature Chemical Biology in 2018. This research identified this compound as a potent and selective activator of SIRT6's deacetylase activity.

Synthesis of this compound

The chemical formula for this compound is C21H16BrCl2FN2O6S2, and its molecular weight is 626.30[1]. The synthesis of this compound can be achieved through a multi-step process, as detailed below.

Synthetic Scheme

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation A 5-bromo-4-fluoro-2-methylaniline C Intermediate 1 A->C Pyridine, 0°C to rt B methyl 2-(chlorosulfonyl)-5-nitrobenzoate B->C D Intermediate 1 E Intermediate 2 D->E Fe, NH4Cl, EtOH/H2O, 80°C F Intermediate 2 H This compound F->H Pyridine, 0°C to rt G 3,5-dichlorobenzenesulfonyl chloride G->H

Caption: Synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Intermediate 1

  • To a solution of 5-bromo-4-fluoro-2-methylaniline (1.0 eq) in pyridine, add methyl 2-(chlorosulfonyl)-5-nitrobenzoate (1.2 eq) at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for 8 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • To a solution of Intermediate 1 in a mixture of ethanol and water, add iron powder (Fe) and ammonium chloride (NH4Cl).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the iron catalyst.

  • Extract the product and purify by column chromatography to obtain Intermediate 2.

Step 3: Synthesis of this compound

  • Dissolve Intermediate 2 in pyridine and cool the solution to 0°C.

  • Add 3,5-dichlorobenzenesulfonyl chloride (1.2 eq) to the solution.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

  • After the reaction is complete, perform an aqueous workup and extract the final product.

  • Purify the crude product by column chromatography to yield this compound.

Mechanism of Action

This compound functions as an allosteric activator of SIRT6. It binds to a site on the SIRT6 enzyme that is distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. This allosteric activation specifically increases the deacetylase activity of SIRT6.

Signaling Pathway

G MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Deacetylation Deacetylation SIRT6->Deacetylation H3K9ac H3K9ac Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression H3K56ac H3K56ac H3K56ac->Gene_Expression NFkB NF-κB Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Deacetylation->H3K9ac Inhibition Deacetylation->H3K56ac Inhibition Deacetylation->NFkB Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: this compound signaling pathway.

The activation of SIRT6 by this compound leads to the deacetylation of key histone substrates, including H3K9ac and H3K56ac. This results in alterations in gene expression that can lead to various cellular outcomes, such as cell cycle arrest in cancer cells. Additionally, SIRT6-mediated deacetylation of NF-κB is thought to contribute to the anti-inflammatory effects of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Activity of this compound
ParameterCell Line/AssayValueReference
EC50 SIRT6 Deacetylase Activity11.0 ± 0.3 µM[4]
IC50 NSCLC Cell Proliferation21.5 to 34.5 µM[4]
IC50 BEL-7405 (HCC) Proliferation23.3 µM
IC50 PLC/PRF/5 (HCC) Proliferation18.6 µM
IC50 Bel7402 (HCC) Proliferation24.0 µM
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
NSCLC Xenograft 80 mg/kg/day, i.p., 14 daysMarked suppression of tumor growth[4]
HCC Xenograft 50-150 mg/kg/day, i.p., 2 weeksDose-dependent suppression of tumor growth

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

Cell Viability Assay (CCK-8)

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48h C->D E Add CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

Caption: Cell viability assay workflow.

  • Cell Seeding: Seed cells (e.g., NSCLC or HCC cell lines) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 10 to 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

G A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-H3K9ac) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect with ECL G->H

Caption: Western blot analysis workflow.

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-SIRT6, anti-H3K9ac, anti-H3K56ac, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

G A Inject cancer cells subcutaneously into nude mice B Allow tumors to reach ~100 mm³ A->B C Randomize mice into treatment groups B->C D Administer this compound (e.g., 80 mg/kg, i.p.) or vehicle daily C->D E Measure tumor volume and body weight regularly D->E For 14-21 days F Sacrifice mice and harvest tumors for analysis E->F

Caption: In vivo xenograft model workflow.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCC827 cells) in Matrigel into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Treatment Groups: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 80 mg/kg) or vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 14 days).

  • Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and perform further analysis such as Western blotting or immunohistochemistry.

References

An In-depth Technical Guide to the Target Identification of MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and mechanism of action of MDL-800, a small-molecule compound with significant therapeutic potential. The information is collated from key research findings to serve as a detailed guide for professionals in the field of drug discovery and development.

Primary Molecular Target: Sirtuin 6 (SIRT6)

The principal molecular target of this compound has been unequivocally identified as Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2][3] this compound functions as a selective, allosteric activator of SIRT6.[3][4][5][6] It binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency by up to 22-fold.[7][8] This activation increases the binding affinities for both its cofactor, NAD+, and its acetylated substrates.[5][9]

The primary downstream effect of SIRT6 activation by this compound is the deacetylation of histone H3 at specific lysine residues, notably H3K9ac, H3K18ac, and H3K56ac.[2][5][9][10] This epigenetic modification leads to changes in gene expression that underpin the compound's observed cellular effects.

The potency of this compound in activating SIRT6 has been quantified through various enzymatic assays.

ParameterValue (µM)Assay TypeSource
EC5010.3 ± 0.3FDL Deacetylase Assay[6][7][11]
EC5011.0 ± 0.3FDL Deacetylase Assay[2]

Experimental Protocols for Target Identification and Validation

The identification of SIRT6 as the direct target of this compound was established through a series of rigorous experimental procedures designed to confirm direct binding, enzymatic activation, and target-specific cellular activity.

  • Methodology: The primary method involves a Fluor-de-Lys (FDL) assay. Recombinant human SIRT6 enzyme is incubated with an acetylated peptide substrate (e.g., RHKK-Ac-AMC) and the cofactor NAD+ in the presence of varying concentrations of this compound.[2] The deacetylated product is then cleaved by a developer, releasing a fluorophore (AMC), which is quantified to determine the rate of enzymatic activity. High-performance liquid chromatography (HPLC) has also been used to separate and quantify the deacetylated peptide product, confirming the results of the FDL assay.[10]

  • Purpose: To directly measure the effect of this compound on the catalytic activity of SIRT6 and to determine its potency (EC50).

  • Methodology 1: Western Blot Analysis: Cancer cell lines (e.g., NSCLC, HCC) are treated with this compound for a specified period (e.g., 48 hours).[2][5] Total cell lysates or histone extracts are then prepared and subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using specific antibodies against acetylated histone marks (H3K9ac, H3K18ac, H3K56ac) and total histone H3 as a loading control.[2][5]

  • Purpose: To confirm that this compound engages SIRT6 in a cellular context, leading to a measurable decrease in its specific histone substrates.

  • Methodology 2: Cellular Thermal Shift Assay (CETSA): This method confirms direct target binding in intact cells. Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble fraction is separated by centrifugation. The amount of soluble SIRT6 remaining at each temperature is quantified by Western blot.[10]

  • Purpose: To demonstrate that this compound binding stabilizes the SIRT6 protein, increasing its melting temperature and thus confirming direct physical interaction within the cell.[10]

  • Methodology 1: SIRT6 Knockout/Knockdown: CRISPR/Cas9 technology is used to generate cell lines lacking the SIRT6 gene (SIRT6-KO).[2][5] These cells, alongside their wild-type (WT) counterparts, are treated with this compound. The effects on histone acetylation and cell proliferation are then compared.

  • Purpose: To demonstrate that the cellular effects of this compound are dependent on the presence of its target, SIRT6. The antiproliferative and deacetylase-activating effects of this compound are significantly diminished in SIRT6-KO cells.[2]

  • Methodology 2: Inactive Control Compound: A structurally similar but inactive analog, MDL-800NG, is used as a negative control in cellular assays.[2]

  • Purpose: To ensure that the observed biological activity is due to the specific chemical structure of this compound and not to off-target or non-specific compound effects.

Downstream Cellular Effects and Signaling Pathways

This compound's activation of SIRT6 initiates a cascade of events affecting multiple signaling pathways, primarily leading to anti-proliferative and anti-inflammatory outcomes.

This compound demonstrates broad anti-proliferative effects across a range of cancer cell lines. This activity is a direct consequence of SIRT6-mediated histone deacetylation, leading to cell cycle arrest, typically at the G0/G1 phase.[2][5][7]

Cell Line TypeCancer TypeIC50 Range (µM)Source
12 NSCLC Cell LinesNon-Small Cell Lung Cancer21.5 - 34.5[2]
BEL-7405, PLC/PRF/5, Bel7402Hepatocellular Carcinoma18.6 - 24.0[3]
BEL-7405Hepatocellular Carcinoma90.4[4]

A. Core Target Activation and Epigenetic Modification

This compound allosterically binds to SIRT6, enhancing its ability to deacetylate histone H3 at lysine 9, 18, and 56. This is the primary mechanism through which this compound exerts its biological effects.

MDL800_SIRT6_Activation MDL800 This compound SIRT6 SIRT6 (Inactive) MDL800->SIRT6 Allosteric Binding SIRT6_Active SIRT6 (Active Allosteric Complex) SIRT6->SIRT6_Active Histones Histone H3 (H3K9ac, H3K18ac, H3K56ac) SIRT6_Active->Histones Deacetylation Deacetylated_Histones Deacetylated Histone H3 Histones->Deacetylated_Histones Gene_Expression Altered Gene Expression Deacetylated_Histones->Gene_Expression

Caption: Core mechanism of this compound action on SIRT6.

B. Anti-Cancer Signaling in NSCLC and HNSCC

In cancer cells, SIRT6 activation by this compound leads to the suppression of key pro-growth signaling pathways, including the MAPK and mTOR pathways. This results in cell cycle arrest and reduced protein translation.[1][2]

MDL800_Anticancer_Pathway cluster_mapk MAPK Pathway cluster_mtor mTOR Pathway MDL800 This compound SIRT6 SIRT6 Activation MDL800->SIRT6 pMEK p-MEK SIRT6->pMEK mTOR mTOR Signaling SIRT6->mTOR CellCycle G0/G1 Cell Cycle Arrest SIRT6->CellCycle pERK p-ERK pMEK->pERK Proliferation Tumor Cell Proliferation pERK->Proliferation Translation Protein Translation (S6, 4E-BP1) mTOR->Translation Translation->Proliferation CellCycle->Proliferation

Caption: Anti-cancer signaling pathways inhibited by this compound.

C. Anti-Inflammatory NF-κB Pathway Modulation

This compound exerts anti-inflammatory effects by activating SIRT6, which subsequently inhibits the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12]

MDL800_Inflammation_Pathway MDL800 This compound SIRT6 SIRT6 Activation MDL800->SIRT6 pIKB p-IκBα SIRT6->pIKB pP65 p-p65 (NF-κB) SIRT6->pP65 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pP65->Cytokines

Caption: this compound's anti-inflammatory mechanism via NF-κB.

D. SIRT6-Independent Pathway in Hepatocytes

Interestingly, in hepatocytes, this compound has been shown to suppress PPARα and fatty acid oxidation genes through a mechanism independent of its role as a SIRT6 activator.[13] This effect is mediated by the induction of oxidative stress.[13]

MDL800_Hepatocyte_Pathway MDL800 This compound ROS Reactive Oxygen Species (ROS) MDL800->ROS JNK JNK Activation ROS->JNK PPARa PPARα JNK->PPARa FAO Fatty Acid Oxidation Genes PPARa->FAO

Caption: SIRT6-independent pathway of this compound in hepatocytes.

Conclusion

This compound is a well-characterized, selective allosteric activator of SIRT6. Its primary target has been robustly identified through a combination of in vitro enzymatic assays, cellular target engagement studies, and genetic knockout experiments. The compound's mechanism of action, centered on the epigenetic modulation of histone H3, leads to potent anti-proliferative and anti-inflammatory effects by downregulating critical signaling pathways such as MAPK, mTOR, and NF-κB. While its primary activities are SIRT6-dependent, the existence of parallel pathways, as seen in hepatocytes, highlights the importance of characterizing compound activity across different cellular contexts. This guide summarizes the core technical data defining this compound as a valuable pharmacological tool and a promising therapeutic lead compound.

References

The Biological Activity of MDL-800: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[1][2][3] SIRT6 plays a crucial role in a variety of cellular processes, including DNA repair, metabolism, and inflammation, by deacetylating histone and non-histone protein targets.[4][5] Notably, SIRT6 acts as a tumor suppressor in several cancers, where its expression is often downregulated.[6] this compound enhances the catalytic efficiency of SIRT6, leading to a global decrease in the acetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][6] This targeted activation of SIRT6 by this compound has demonstrated significant anti-tumor and anti-inflammatory effects, making it a promising therapeutic agent for further investigation.

Quantitative Biological Activity Data

The biological activity of this compound has been quantified across various in vitro and cellular assays. The following tables summarize the key efficacy and potency values reported in the literature.

ParameterValueAssay SystemReference
EC50 10.3 ± 0.3 µMSIRT6 Deacetylation (FDL Assay)[1]
EC50 11.0 ± 0.3 µMSIRT6 Deacetylation (FDL Assay, NSCLC)
Fold Activation > 22-fold at 100 µMSIRT6 Deacetylation (FDL Assay)[1]
Cell LineCancer TypeIC50 (48h)Reference
BEL-7405 Hepatocellular Carcinoma (HCC)90.4 µM[3]
Various NSCLC Lines Non-Small Cell Lung Cancer21.5 - 34.5 µM

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through the allosteric activation of SIRT6, which in turn modulates several downstream signaling pathways critical for cell growth, proliferation, and inflammation.

SIRT6-Mediated Deacetylation and Cell Cycle Arrest

Activation of SIRT6 by this compound leads to the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] This epigenetic modification results in cell cycle arrest at the G0/G1 phase, thereby inhibiting the proliferation of cancer cells.[1]

SIRT6_Cell_Cycle_Arrest cluster_deacetylation Deacetylation MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9ac H3K9ac SIRT6->H3K9ac deacetylates H3K56ac H3K56ac SIRT6->H3K56ac deacetylates CellCycleArrest G0/G1 Cell Cycle Arrest Proliferation Tumor Cell Proliferation CellCycleArrest->Proliferation inhibits

This compound induced SIRT6-mediated cell cycle arrest.
Inhibition of mTOR Signaling

This compound treatment has been shown to suppress the mTOR signaling pathway, a key regulator of protein synthesis and cell growth. This is evidenced by the reduced phosphorylation of ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]

mTOR_Inhibition MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates mTOR_signaling mTOR Signaling SIRT6->mTOR_signaling inhibits p_S6 p-S6 mTOR_signaling->p_S6 p_4EBP1 p-4E-BP1 mTOR_signaling->p_4EBP1 ProteinTranslation Protein Translation p_S6->ProteinTranslation p_4EBP1->ProteinTranslation

This compound inhibits the mTOR signaling pathway.
Modulation of NF-κB and MAPK Pathways

This compound has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway.[2] This is achieved by inhibiting the phosphorylation of NF-κB p65 and IκBα.[2] Additionally, in non-small cell lung cancer models, this compound has been shown to inhibit the MAPK pathway by decreasing the phosphorylation of MEK and ERK.

NFkB_MAPK_Modulation cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates p_IkBa p-IκBα SIRT6->p_IkBa inhibits p_MEK p-MEK SIRT6->p_MEK inhibits p_p65 p-p65 Inflammation Inflammation p_p65->Inflammation p_IkBa->p_p65 p_ERK p-ERK p_MEK->p_ERK CellProliferation Cell Proliferation p_ERK->CellProliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies SIRT6_Assay SIRT6 Activity Assay (FDL) Cell_Culture Cell Culture (e.g., HCC, NSCLC) Treatment This compound Treatment Cell_Culture->Treatment Proliferation Proliferation Assay (CCK-8) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Xenograft Tumor Xenograft Model Tumor_Analysis Tumor Growth Analysis & Ex Vivo Studies Xenograft->Tumor_Analysis

References

The Allosteric SIRT6 Activator MDL-800: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Pharmacology and Mechanism of Action of a Novel Sirtuin 6 Modulator

Abstract

MDL-800 has emerged as a significant research tool and potential therapeutic lead, acting as a selective, allosteric activator of Sirtuin 6 (SIRT6). This NAD+-dependent deacetylase is a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation, and is implicated in tumorigenesis. This technical whitepaper provides a comprehensive review of the preclinical data on this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its characterization. Detailed summaries of its effects on key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, are presented. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of SIRT6 activation.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play pivotal roles in cellular homeostasis and are implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. SIRT6 is known to deacetylate histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby modulating gene expression. Its role as a tumor suppressor in several cancers has made it an attractive target for therapeutic intervention.

This compound is a first-in-class, cell-permeable, allosteric activator of SIRT6.[1][2][3] It has been shown to selectively enhance the deacetylase activity of SIRT6, leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document synthesizes the available literature on this compound, presenting its chemical properties, pharmacological data, and mechanism of action in a structured format for researchers and developers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a small molecule with the following chemical identity:

PropertyValue
IUPAC Name Methyl 2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)-5-((3,5-dichlorophenyl)sulfonamido)benzoate[1]
CAS Number 2275619-53-7[1]
Molecular Formula C21H16BrCl2FN2O6S2[1]
Molecular Weight 626.30 g/mol [2]
Appearance White to beige powder[2]

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information. The initial identification and synthesis of this compound are described in the work by Huang et al. (2018).[4]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound reported in the literature.

Table 1: In Vitro Activity of this compound
ParameterCell Line / AssayValueReference(s)
SIRT6 Activation (EC50) Fluor-de-Lys (FDL) assay with RHKK-Ac-AMC peptide10.3 - 11.0 ± 0.3 µM[5][6]
IC50 (Cell Proliferation) Non-Small Cell Lung Cancer (NSCLC) cell lines (12 lines)21.5 - 34.5 µM[6]
Hepatocellular Carcinoma (HCC) - BEL-740523.3 µM[4]
Hepatocellular Carcinoma (HCC) - PLC/PRF/518.6 µM[5]
Hepatocellular Carcinoma (HCC) - Bel740224.0 µM[5]
EC50 (Cell Death) Hepatocellular Carcinoma (HCC) - BEL-740590.4 µM[4][7]
Selectivity SIRT1, SIRT3, SIRT4, HDAC1-11No activity up to 100 µM[5][7]
SIRT2, SIRT5, SIRT7Weak activity (>10-fold selectivity for SIRT6)[5]
Table 2: In Vivo Efficacy of this compound
Animal ModelTreatment RegimenKey FindingsReference(s)
BEL-7405 HCC Xenograft (Mouse) 50, 100, 150 mg/kg, intraperitoneal injectionDose-dependent reduction in tumor weight and volume[4]
HCC827 NSCLC Xenograft (Mouse) 80 mg/kg/day, intraperitoneal injection for 14 daysSignificant suppression of tumor growth[6]
Cutaneous Wound Healing (Mouse) 5 and 25 mg/kg, topical applicationAccelerated wound healing, reduced inflammation[8]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterRoute of AdministrationValueReference(s)
Bioavailability (F%) Intraperitoneal (IP)73.6%[6]

Mechanism of Action

This compound functions as an allosteric activator of SIRT6. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the binding of both the acetylated substrate and the NAD+ cofactor, thereby increasing the catalytic efficiency of deacetylation.[5]

The primary downstream effects of SIRT6 activation by this compound include:

  • Histone Deacetylation: this compound treatment leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac) in various cancer cell lines.[6]

  • Cell Cycle Arrest: The anti-proliferative effects of this compound are associated with the induction of cell cycle arrest at the G0/G1 phase.[6]

  • Modulation of Signaling Pathways: this compound has been shown to suppress the MAPK/ERK and NF-κB signaling pathways.[6][8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

MDL_800_SIRT6_Activation MDL_800 This compound SIRT6_inactive SIRT6 (Inactive) MDL_800->SIRT6_inactive Allosteric Activation SIRT6_active SIRT6 (Active) SIRT6_inactive->SIRT6_active Histone_H3 Histone H3 (Ac) SIRT6_active->Histone_H3 Deacetylation Deacetylated_H3 Histone H3 (De-Ac) Gene_Expression Altered Gene Expression Deacetylated_H3->Gene_Expression

This compound allosterically activates SIRT6, leading to histone deacetylation.

MDL_800_MAPK_Pathway MDL_800 This compound SIRT6 SIRT6 MDL_800->SIRT6 Activates MEK p-MEK SIRT6->MEK Inhibits ERK p-ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound suppresses the MAPK/ERK signaling pathway via SIRT6 activation.

MDL_800_NFkB_Pathway MDL_800 This compound SIRT6 SIRT6 MDL_800->SIRT6 Activates p_IkB p-IκBα SIRT6->p_IkB Inhibits p_p65 p-NF-κB p65 SIRT6->p_p65 Inhibits Inflammation Inflammatory Response p_p65->Inflammation FDL_Assay_Workflow Start Start Incubate_Enzyme Incubate SIRT6 with this compound Start->Incubate_Enzyme Add_Substrate Add Substrate (RHKK-Ac-AMC) and NAD+ Incubate_Enzyme->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add Developer Incubate_37C->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence End End Measure_Fluorescence->End

References

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available preclinical data on the safety and toxicity of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that comprehensive toxicological studies, including acute, sub-chronic, and chronic toxicity assessments in animal models, are not publicly available at this time. Therefore, this guide represents a consolidation of existing findings and should not be considered a complete safety evaluation.

Introduction

This compound is a small molecule activator of SIRT6, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. Due to its multifaceted functions, pharmacological activation of SIRT6 by compounds like this compound is being explored for therapeutic potential in oncology and wound healing.[1][2][3] This guide focuses on the preclinical safety and toxicity aspects of this compound that have been reported in the scientific literature.

Summary of Quantitative Toxicity Data

The publicly available data on the toxicity of this compound is limited to in vitro studies. These studies have primarily focused on cytotoxicity in hepatocyte cell lines.

Cell LineAssayEndpointConcentrationResultReference
AML12 (mouse hepatocytes)Cytotoxicity AssayCell Viability25 µMMarginal cytotoxicity observed[4]
AML12 (mouse hepatocytes)Cytotoxicity AssayCell Viability50 µMMarked enhancement of cytotoxicity[4]
AML12 (mouse hepatocytes)Cytotoxicity AssayCell Viability100 µMMarked enhancement of cytotoxicity[4]

Note: No in vivo acute toxicity data, such as LD50 values, or data from repeat-dose toxicity studies (sub-chronic or chronic) have been identified in the public domain. One study reported the intraperitoneal administration of this compound at a dose of 80 mg/kg/day for 14 days in a non-small cell lung cancer (NSCLC) xenograft mouse model, suggesting this regimen was tolerated within the context of that specific efficacy study.[5]

Experimental Protocols

Objective: To determine the cytotoxic effects of this compound on hepatocytes.

Cell Line: AML12 mouse hepatocytes.

Methodology:

  • AML12 cells were seeded in appropriate multi-well plates and allowed to adhere.

  • Cells were then treated with varying concentrations of this compound (e.g., 25 µM, 50 µM, and 100 µM) or vehicle control.

  • Following a specified incubation period, cell viability was assessed using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity.

  • The absorbance was measured using a microplate reader, and cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Objective: To investigate the effect of this compound on the activation of stress-related signaling pathways.

Cell Line: AML12 mouse hepatocytes.

Methodology:

  • AML12 cells were treated with this compound at concentrations of 50 µM and 100 µM.

  • Following treatment, cell lysates were prepared.

  • Western blot analysis was performed to detect the phosphorylated (activated) forms of key stress kinases: c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38), and extracellular signal-regulated kinase (ERK).

  • Total protein levels of these kinases were also measured to ensure equal loading.

  • The increased phosphorylation of these kinases at the tested concentrations was indicative of cellular stress induction.[4]

Objective: To measure the generation of intracellular ROS following this compound treatment.

Cell Line: AML12 mouse hepatocytes.

Methodology:

  • AML12 cells were treated with different concentrations of this compound.

  • After the treatment period, cells were loaded with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Upon entering the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a fluorescence microplate reader.

  • A dose-dependent increase in DCF fluorescence indicated an increase in ROS production.[4]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed signaling cascade initiated by high concentrations of this compound in hepatocytes, leading to cellular stress.

MDL800_Stress_Pathway MDL800 This compound (High Concentrations) ROS Reactive Oxygen Species (ROS) Production MDL800->ROS StressKinases Activation of Stress Kinases (JNK, p38, ERK) ROS->StressKinases Cytotoxicity Hepatocyte Cytotoxicity StressKinases->Cytotoxicity

Caption: this compound induced cellular stress pathway in hepatocytes.

The diagram below outlines the general workflow for assessing the in vitro toxicity of this compound as described in the available literature.

InVitro_Toxicity_Workflow Start Start: AML12 Cell Culture Treatment Treatment with this compound (Varying Concentrations) Start->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity ROS_Assay ROS Production Assay (e.g., DCFH-DA) Incubation->ROS_Assay WB_Assay Western Blot for Stress Kinases Incubation->WB_Assay Analysis Data Analysis and Interpretation Cytotoxicity->Analysis ROS_Assay->Analysis WB_Assay->Analysis End End: Toxicity Profile Analysis->End

Caption: Workflow for in vitro toxicity assessment of this compound.

Conclusion and Future Directions

The current understanding of the safety and toxicity profile of this compound is in its nascent stages and is primarily based on in vitro observations in a single cell type. The available data suggests that at higher concentrations (≥ 25 µM), this compound can induce cytotoxicity in hepatocytes, which appears to be mediated through the production of reactive oxygen species and the activation of cellular stress signaling pathways.

To establish a comprehensive safety profile for this compound, further studies are imperative. These should include:

  • In vivo acute toxicity studies to determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Repeat-dose toxicity studies (sub-acute, sub-chronic, and chronic) in relevant animal models to evaluate the potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity and carcinogenicity studies to assess the mutagenic and carcinogenic potential of this compound.

  • Safety pharmacology studies to investigate the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites.

A thorough evaluation of these aspects will be critical for the further development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Solubility and Stability of MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). The information presented herein is intended to support researchers and drug development professionals in the effective use and formulation of this compound.

Introduction to this compound

This compound is a potent and selective small molecule activator of SIRT6, a NAD+-dependent protein deacetylase.[1][2][3] SIRT6 is implicated in a variety of cellular processes, including DNA repair, metabolism, and inflammation, making it a promising therapeutic target for age-related diseases and cancer.[4][5][6] this compound has been shown to enhance the deacetylase activity of SIRT6, leading to the inhibition of tumor cell proliferation and the promotion of genomic stability.[3][7] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its application in both in vitro and in vivo research.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-[[(5-bromo-4-fluoro-2-methylphenyl)amino]sulfonyl]-5-[[(3,5-dichlorophenyl)sulfonyl]amino]-benzoic acid, methyl ester--INVALID-LINK--
Molecular Formula C₂₁H₁₆BrCl₂FN₂O₆S₂--INVALID-LINK--
Molecular Weight 626.3 g/mol --INVALID-LINK--
Appearance White to beige solidsigmaaldrich.com
CAS Number 2275619-53-7--INVALID-LINK--

Solubility Profile

This compound is a poorly water-soluble compound, necessitating the use of organic solvents for the preparation of stock solutions. The solubility in various common laboratory solvents is summarized below.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥52.8 mg/mL--INVALID-LINK--
100 mg/mL (159.66 mM)[8]
1 mg/mL[3]
Dimethylformamide (DMF)10 mg/mL[3]
Ethanol (EtOH)≥8.03 mg/mL (with sonication)--INVALID-LINK--
WaterInsoluble[8]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, Ethanol, Water)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard calibration curve.

  • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in experimental settings.

Solid-State Stability

As a solid, this compound is reported to be stable for at least four years when stored at -20°C.[3]

Solution Stability

Stock solutions of this compound in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[9][10][11][12][13]

4.3.1 Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in an oven for a defined period.

  • Photostability: Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (MS) to separate and identify any degradation products.

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric activator of SIRT6.[1][2] It binds to a site on the SIRT6 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's deacetylase activity. This leads to the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3]

The activation of SIRT6 by this compound has been shown to impact several downstream signaling pathways, including those involved in DNA repair and cell cycle regulation.

MDL800_SIRT6_Pathway cluster_MDL800 This compound Intervention cluster_SIRT6 SIRT6 Activation cluster_downstream Downstream Effects cluster_pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation H3K9ac H3K9ac SIRT6->H3K9ac Deacetylation H3K56ac H3K56ac SIRT6->H3K56ac Deacetylation DNA_Repair DNA Repair SIRT6->DNA_Repair Promotes Cell_Cycle_Arrest Cell Cycle Arrest SIRT6->Cell_Cycle_Arrest Induces H3K9ac_deacetylated H3K9 H3K56ac_deacetylated H3K56

This compound activates SIRT6, leading to downstream effects.

Experimental Workflows

Workflow for Preparing this compound Stock and Working Solutions

Solution_Prep_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to desired stock concentration weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex aliquot Aliquot stock solution vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working solution by diluting stock in appropriate medium aliquot->prepare_working end End prepare_working->end

Workflow for preparing this compound solutions.
Workflow for a Typical Cell-Based Assay with this compound

Cell_Assay_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_treatment Prepare serial dilutions of this compound incubate1->prepare_treatment treat_cells Treat cells with this compound or vehicle control incubate1->treat_cells prepare_treatment->treat_cells incubate2 Incubate for desired time period (e.g., 24, 48, 72 hours) treat_cells->incubate2 assay Perform cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) incubate2->assay analyze Analyze data and determine IC50/EC50 assay->analyze end End analyze->end

Workflow for a cell-based assay using this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and drug development professionals. Its poor aqueous solubility necessitates the use of organic solvents for stock solutions, and proper storage conditions are crucial for maintaining its integrity. The provided experimental protocols offer a starting point for in-house characterization and formulation development. A thorough understanding of these properties is fundamental to obtaining reliable and reproducible results in studies investigating the biological activities and therapeutic potential of this promising SIRT6 activator.

References

Methodological & Application

Application Notes: In Vitro Assays for MDL-800, a SIRT6 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MDL-800 is a first-in-class, cell-permeable, allosteric activator of Sirtuin 6 (SIRT6)[1][2]. SIRT6 is an NAD+-dependent deacetylase that plays a critical role in various cellular processes, including DNA repair, glucose metabolism, inflammation, and tumor suppression[3]. By binding to an allosteric site, this compound enhances the catalytic efficiency of SIRT6, leading to the deacetylation of its key substrates, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac)[1][4]. These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activities of this compound.

Mechanism of Action

This compound selectively activates SIRT6, enhancing its deacetylase activity by up to 22-fold[1][4]. This activation leads to decreased acetylation of H3K9 and H3K56, which in turn inhibits mTOR signaling and E2F-related transcription[1]. The downstream consequence in cancer cell lines is cell cycle arrest, primarily at the G0/G1 phase, and a subsequent reduction in cell proliferation[1][4][5]. In some contexts, such as non-small cell lung cancer (NSCLC), this compound has also been shown to suppress the MAPK pathway[5][6]. Interestingly, at high concentrations in hepatocytes, this compound can induce cellular stress and produce reactive oxygen species (ROS) in a SIRT6-independent manner[7].

MDL800_MoA MDL800 This compound SIRT6 SIRT6 (Inactive) MDL800->SIRT6 Binds to allosteric site SIRT6_Active SIRT6 (Active) SIRT6->SIRT6_Active Activation Histones Histone H3 (H3K9ac, H3K56ac) SIRT6_Active->Histones Deacetylates Deacetylated_Histones Deacetylated Histone H3 mTOR mTOR Signaling E2F Transcription Deacetylated_Histones->mTOR Inhibits CellCycle G0/G1 Cell Cycle Arrest Deacetylated_Histones->CellCycle Induces Proliferation Cell Proliferation mTOR->Proliferation Promotes CellCycle->Proliferation Inhibits

Figure 1: this compound SIRT6-dependent signaling pathway.

Data Presentation

Table 1: Biochemical Activity of this compound
Assay TypeParameterValueReference
SIRT6 Deacetylation (FDL Assay)EC5010.3 ± 0.3 µM[1][2][3][4]
SIRT6 Deacetylation (FDL Assay)EC5011.0 ± 0.3 µM[5][6]
SIRT6 DeacetylationMax Activation (at 100 µM)>22-fold[1]
Table 2: Cellular Activity of this compound
Cell LineCancer TypeParameterValueReference
Bel7405Hepatocellular Carcinoma (HCC)IC50 (Proliferation)23.3 µM[3]
Bel7405Hepatocellular Carcinoma (HCC)EC50 (Proliferation)90.4 µM[8][9]
PLC/PRF/5Hepatocellular Carcinoma (HCC)IC50 (Proliferation)18.6 µM[3]
Bel7402Hepatocellular Carcinoma (HCC)IC50 (Proliferation)24.0 µM[3]
Various (12 lines)Non-Small Cell Lung Cancer (NSCLC)IC50 (Proliferation)21.5 - 34.5 µM[5][6]
Bel7405Hepatocellular Carcinoma (HCC)IC50 (Histone Deacetylation)23.3 µM[9]

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylation Assay (Fluor-de-Lys)

This biochemical assay quantifies the deacetylase activity of SIRT6 in the presence of this compound using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT6 protein

  • Fluorogenic peptide substrate (e.g., RHKK-Ac-AMC)[5]

  • NAD+

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]

  • Developer solution (containing a protease to cleave the deacetylated peptide)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the components in the following order:

    • Assay Buffer

    • This compound dilution or vehicle (DMSO)

    • SIRT6 enzyme

    • NAD+

  • Initiate Reaction: Add the acetylated peptide substrate (e.g., final concentration of 75 µM) to all wells to start the reaction[5].

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add the Developer solution to each well. Incubate at 37°C for an additional 15-30 minutes to allow the generation of the fluorescent signal.

  • Measurement: Read the fluorescence intensity on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the fluorescence signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - SIRT6 Enzyme, Ac-Peptide, NAD+ - Serial dilutions of this compound Incubate Combine reagents in 96-well plate and incubate (e.g., 37°C for 1 hr) Reagents->Incubate Stop Add Developer Solution and incubate further Incubate->Stop Measure Measure Fluorescence (Ex: 360nm / Em: 460nm) Stop->Measure Analyze Plot Dose-Response Curve and Calculate EC50 Measure->Analyze CellCycle_Logic MDL800 This compound Treatment SIRT6 SIRT6 Activation MDL800->SIRT6 G1_Arrest G0/G1 Arrest SIRT6->G1_Arrest Induces S_Phase S Phase Entry G1_Arrest->S_Phase Blocks Proliferation Decreased Proliferation G1_Arrest->Proliferation Results in S_Phase->Proliferation Leads to

References

Application Notes and Protocols for MDL-800 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent protein deacetylase.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose metabolism, and inflammation.[4][5] As a tumor suppressor in several cancers, SIRT6 has emerged as a promising therapeutic target.[1][6] this compound enhances the deacetylase activity of SIRT6, leading to the deacetylation of its substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[6][7] These epigenetic modifications result in the modulation of gene expression and subsequent cellular responses.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, covering its mechanism of action, key applications, and detailed protocols for various assays.

Mechanism of Action

This compound acts as an allosteric activator of SIRT6, meaning it binds to a site on the enzyme distinct from the active site to enhance its catalytic activity.[3][8] This activation leads to the removal of acetyl groups from histone and non-histone protein targets of SIRT6. A primary consequence of this compound treatment in cells is the decreased acetylation of H3K9 and H3K56, which is associated with transcriptional repression of target genes.[6][7] The activation of SIRT6 by this compound has been shown to impact several critical signaling pathways, including the suppression of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[1][9][10]

MDL_800_Mechanism MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Activates H3K9ac H3K9ac SIRT6->H3K9ac Deacetylates H3K56ac H3K56ac SIRT6->H3K56ac Deacetylates H3K9 H3K9 H3K9ac->H3K9 H3K56 H3K56 H3K56ac->H3K56 Gene_Expression Altered Gene Expression H3K9->Gene_Expression H3K56->Gene_Expression Cellular_Effects Cellular Effects (e.g., Cell Cycle Arrest, Anti-inflammatory) Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound as a SIRT6 activator.

Key Applications in Cell Culture

This compound has demonstrated a range of biological activities in various cell culture models:

  • Anti-proliferative Effects in Cancer Cells: this compound inhibits the proliferation of a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][6]

  • Induction of Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G0/G1 phase in cancer cells.[1][2]

  • Enhancement of Chemotherapy Efficacy: this compound can sensitize drug-resistant cancer cells to conventional therapies, such as epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in NSCLC.[1][2]

  • Anti-inflammatory Effects: this compound suppresses inflammatory responses by inhibiting the NF-κB signaling pathway.[9][10]

  • Promotion of Wound Healing: In cell culture models, this compound has been shown to promote cell migration and tube formation, which are critical processes in wound healing.[9]

  • Improvement of Genomic Stability: this compound enhances DNA repair mechanisms, thereby improving the genomic stability of cells, such as induced pluripotent stem cells (iPSCs).[4][5]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cell-based assays.

Table 1: EC₅₀ and IC₅₀ Values of this compound

ParameterCell Line/AssayValueReference
EC₅₀ (SIRT6 Activation) In vitro FDL assay11.0 ± 0.3 µM[1][2]
IC₅₀ (Proliferation) Non-Small Cell Lung Cancer (NSCLC) cell lines21.5 - 34.5 µM[1][2]
IC₅₀ (Proliferation) Hepatocellular Carcinoma (HCC) cell lines18.6 - 24 µM[6]
IC₅₀ (Histone Deacetylation) BEL-7405 HCC cells23.3 µM[11]

Table 2: Effective Concentrations of this compound for Various Cellular Effects

Cellular EffectCell TypeConcentration RangeReference
Cell Cycle Arrest (G0/G1) NSCLC cells (HCC827, PC9)25 µM[1][2]
Synergy with EGFR-TKIs Osimertinib-resistant NSCLC cells25 - 50 µM[1][2]
Inhibition of TNF-α Release Primary mouse microglia0.1 - 5 µM[11]
Promotion of Proliferation Human Umbilical Vein Endothelial Cells (HUVECs)2.5 µM[9]
Promotion of Proliferation Human Dermal Fibroblasts (HDFs)2.5 µM[9]
Reduction of DNA Damage Primary human chondrocytes20 µM[12]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[3][9][11]

  • Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 6.26 mg of this compound (MW: 626.3 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Proliferation Assay (CCK-8 Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[1][9]

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_MDL800 3. Add this compound at various concentrations Incubate_24h->Add_MDL800 Incubate_48h 4. Incubate for 48h Add_MDL800->Incubate_48h Add_CCK8 5. Add CCK-8 reagent Incubate_48h->Add_CCK8 Incubate_1_4h 6. Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance 7. Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance

Caption: Workflow for the cell proliferation (CCK-8) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 hours).[1]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on methods used to assess this compound-induced cell cycle arrest.[1]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for 48 hours.[1]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Histone Deacetylation

This protocol is for detecting changes in histone acetylation levels following this compound treatment.[1][9]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-H3K9ac, anti-H3K56ac, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.[1]

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use Histone H3 or β-actin as a loading control.[1]

Signaling Pathway Analysis

This compound has been shown to suppress the MAPK pathway, which is often hyperactivated in cancer.[1]

MAPK_Pathway_Inhibition MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Activates MAPK_Pathway MAPK Pathway (MEK, ERK) SIRT6->MAPK_Pathway Inhibits pMEK_pERK p-MEK, p-ERK MAPK_Pathway->pMEK_pERK Phosphorylation Proliferation Cell Proliferation pMEK_pERK->Proliferation Promotes

Caption: Inhibition of the MAPK pathway by this compound via SIRT6 activation.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in DMSO before preparing working solutions. Precipitates can lead to inaccurate concentrations.

  • DMSO Toxicity: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Line Variability: The sensitivity of different cell lines to this compound can vary. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

  • Off-Target Effects: While this compound is reported to be a selective SIRT6 activator, it is good practice to consider potential off-target effects, especially at high concentrations.[3] SIRT6 knockout or knockdown cell lines can be valuable tools to confirm that the observed effects are SIRT6-dependent.[1][7]

  • Stability: Use freshly prepared dilutions of this compound for experiments, as the stability in aqueous solutions over long periods may vary.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of SIRT6 and explore its therapeutic potential in various disease models.

References

Application Notes and Protocols for MDL-800 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective small-molecule activator of SIRT6, a NAD+-dependent deacetylase.[1][2] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation.[3][4] By allosterically activating SIRT6, this compound enhances its deacetylase activity, leading to downstream effects on gene expression and signaling pathways.[5] This has positioned this compound as a promising therapeutic candidate for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][6][7]

Mechanism of Action

This compound functions by binding to an allosteric site on the SIRT6 enzyme, which in turn increases the binding affinities for its cofactor (NAD+) and acetylated substrates.[5] This enhanced binding leads to a significant increase in the catalytic efficiency of SIRT6's deacetylase activity.[5] A primary downstream effect of SIRT6 activation is the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[4][5] This modulation of histone acetylation results in changes in gene expression, impacting various cellular functions.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways through the activation of SIRT6:

  • MAPK/ERK Pathway: In non-small cell lung cancer (NSCLC) models, this compound administration leads to a decrease in the phosphorylation of MEK and ERK, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] This suggests an inhibitory effect on this pro-proliferative signaling cascade.

  • NF-κB Pathway: this compound has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway.[7][10] Activated SIRT6 can deacetylate the p65 subunit of NF-κB, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

  • AMPK/PPAR Signaling: In a rat model of metabolic syndrome, this compound was found to activate AMP-activated protein kinase (AMPK) signaling and upregulate the expression of PGC1α and PPARα.[3] Concurrently, it suppressed the expression of PPARγ.[3] This highlights its role in regulating metabolic homeostasis.

In Vivo Administration Protocols

The following tables summarize the administration protocols for this compound in various animal models based on published studies.

Table 1: this compound Administration in Mouse Models
Disease Model Mouse Strain Route of Administration Dosage Frequency Duration Vehicle Reference
Non-Small Cell Lung Cancer (Xenograft)Nude MiceIntraperitoneal (IP)80 mg/kgDaily14 daysNot Specified[8][9]
Hepatocellular Carcinoma (Xenograft)Immunocompromised MiceIntraperitoneal (IP)50-150 mg/kgNot SpecifiedOver 2 weeksNot Specified[2]
Cutaneous Wound HealingNot SpecifiedNot Specified5 mg/kg and 25 mg/kgNot SpecifiedNot Specified0.9% Saline[10]
Table 2: this compound Administration in Rat Models
Disease Model Rat Strain Route of Administration Dosage Frequency Duration Vehicle Reference
Metabolic SyndromeHigh-fat diet and streptozotocin-inducedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Note: Specific details for the rat model were not fully available in the provided search results.

Detailed Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., Carboxymethylcellulose sodium (CMC-Na) solution, Corn oil, or a solution of DMSO, PEG300, Tween80, and ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Homogeneous Suspension (Oral Administration):

  • Weigh the required amount of this compound powder.

  • Prepare the CMC-Na solution to the desired concentration (e.g., for a final concentration of 5 mg/mL, prepare a 1 mL CMC-Na solution).

  • Add the this compound powder to the CMC-Na solution.

  • Vortex the mixture thoroughly to ensure a homogeneous suspension.[1]

Protocol for Injection (e.g., Intraperitoneal):

  • DMSO/Corn Oil Formulation:

    • Prepare a stock solution of this compound in fresh DMSO (e.g., 100 mg/mL).

    • For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

    • Mix thoroughly until a uniform solution is achieved. Use immediately for optimal results.[1]

  • DMSO/PEG300/Tween80/ddH2O Formulation:

    • Prepare a clarified stock solution of this compound in DMSO (e.g., 130 mg/mL).

    • For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL. Use the mixed solution immediately.[1]

Animal Handling and Administration

Ethical Considerations: All animal experiments must be conducted in accordance with federal and institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8]

General Procedure for Intraperitoneal (IP) Injection:

  • Accurately weigh each animal to determine the correct volume of this compound solution to administer based on the desired dosage (mg/kg).

  • Gently restrain the animal.

  • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Visualizing this compound's Mechanism of Action

Signaling Pathway Diagrams

MDL800_SIRT6_Activation MDL800 This compound SIRT6_inactive SIRT6 (Inactive) MDL800->SIRT6_inactive Allosteric Activation SIRT6_active SIRT6 (Active) H3K9ac Histone H3 (H3K9ac) SIRT6_active->H3K9ac Deacetylation H3K9 Histone H3 (H3K9) Gene_Expression Altered Gene Expression H3K9->Gene_Expression Epigenetic Modulation

Caption: Allosteric activation of SIRT6 by this compound leading to histone deacetylation.

MDL800_Anti_Inflammatory_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Activates NFkB NF-κB (p65) SIRT6->NFkB Deacetylates & Inhibits Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Promotes Transcription Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: this compound's anti-inflammatory effect via the SIRT6/NF-κB pathway.

Experimental Workflow Diagram

In_Vivo_Experiment_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Model 1. Establish Animal Model (e.g., Tumor Xenograft) MDL800_Prep 2. Prepare this compound Formulation Randomization 3. Randomize Animals into Control & Treatment Groups MDL800_Prep->Randomization Administration 4. Daily Administration of this compound (e.g., IP Injection) Randomization->Administration Monitoring 5. Monitor Tumor Growth, Body Weight, and Health Administration->Monitoring Endpoint 6. Euthanize and Collect Tissues Monitoring->Endpoint Analysis 7. Analyze Tissues (e.g., Western Blot, IHC) Endpoint->Analysis

Caption: General workflow for an in vivo study of this compound in a tumor model.

Concluding Remarks

This compound presents a valuable pharmacological tool for investigating the in vivo roles of SIRT6. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosage, administration route, and experimental duration for specific animal models and disease contexts. Careful consideration of vehicle selection is also important to ensure the solubility and bioavailability of the compound. Further research will continue to elucidate the full therapeutic potential of this compound.

References

Preparation of MDL-800 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in downstream experimental applications.

Introduction

This compound is a potent and selective small molecule activator of SIRT6, a crucial enzyme involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2] It functions as an allosteric activator, enhancing the deacetylase activity of SIRT6.[2][3] Accurate preparation of this compound stock solutions is the first critical step for reliable and reproducible experimental outcomes in cell-based assays and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate concentration calculations and for understanding the compound's handling requirements.

PropertyValueReferences
Molecular Formula C₂₁H₁₆BrCl₂FN₂O₆S₂[4][5][6]
Molecular Weight 626.30 g/mol [3][5][6]
CAS Number 2275619-53-7[3][4][5]
Appearance White to beige solid powder[6]
Purity ≥98% (HPLC)[5][6]

Solubility

The solubility of this compound in various common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes known solubility data. It is highly recommended to use fresh, anhydrous solvents to maximize solubility, as hygroscopic solvents can significantly impact the dissolution of the compound.[3][7]

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (≥ 159.66 mM)Use of fresh, anhydrous DMSO is recommended.[3][7] Ultrasonic treatment may be necessary for complete dissolution.[3]
Ethanol ≥ 8.03 mg/mLUltrasonic treatment may be required.[1]
DMF 10 mg/mL
Water Insoluble[1][7]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps under a laminar flow hood or in a sterile environment to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 62.63 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section.

Preparation of Working Solutions

For cell culture experiments, the high-concentration DMSO stock solution must be further diluted to the desired final concentration in the cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare working solutions fresh for each experiment.

Procedure:

  • Thawing: Thaw a single aliquot of the high-concentration this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureStability PeriodReferences
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent (e.g., DMSO) -80°C6 months[3][8]
-20°C1 month[3][8]

Note: Avoid repeated freeze-thaw cycles of the stock solution in solvent.[3]

Mechanism of Action and Downstream Effects

This compound acts as a selective allosteric activator of SIRT6.[2][3] This activation enhances the deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3][8] The modulation of these epigenetic marks leads to various cellular responses.

MDL800_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Deacetylation Deacetylation SIRT6->Deacetylation H3K9ac Histone H3 (acetylated K9) H3K9ac->Deacetylation H3K56ac Histone H3 (acetylated K56) H3K56ac->Deacetylation Cellular_Response Cellular Response (e.g., Anti-proliferation, Cell Cycle Arrest) Deacetylation->Cellular_Response

This compound allosterically activates SIRT6, leading to deacetylation of histone H3.

The experimental workflow for utilizing an this compound stock solution in a typical cell-based assay is outlined below.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment Weigh Weigh this compound Powder Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot and Store at -80°C Dissolve->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Cell Culture Medium Thaw->Dilute Treat Treat Cells with this compound Dilute->Treat Assay Perform Downstream Assay (e.g., Proliferation, Western Blot) Treat->Assay

General workflow for preparing and using this compound in cell-based experiments.

References

Application Notes and Protocols for MDL-800 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] Western blot analysis is a key technique to investigate the downstream effects of this compound on specific signaling pathways by detecting changes in protein expression and post-translational modifications. These application notes provide detailed protocols and data for utilizing this compound in Western blot analysis to study its impact on cellular signaling.

Mechanism of Action

This compound enhances the deacetylase activity of SIRT6.[2] One of the primary substrates of SIRT6 is histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1] Activation of SIRT6 by this compound leads to the deacetylation of these histone marks, resulting in chromatin condensation and transcriptional repression of target genes. Additionally, SIRT6 can deacetylate and regulate the activity of various non-histone proteins, including those involved in the NF-κB signaling pathway. By deacetylating the p65 subunit of NF-κB, SIRT6 can suppress its transcriptional activity, leading to a reduction in the expression of pro-inflammatory genes.[1]

Key Applications in Western Blot Analysis

  • Confirmation of SIRT6 Activation: Measuring the decrease in histone H3 acetylation (H3K9ac, H3K56ac) levels.

  • Inflammation Studies: Assessing the modulation of the NF-κB pathway through changes in the phosphorylation of p65 and IκBα.

  • Cancer Research: Investigating the impact on cell proliferation and survival pathways, such as the MEK/ERK pathway.

  • Metabolic Studies: Analyzing changes in the expression of proteins involved in glucose and lipid metabolism.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key protein targets as determined by Western blot analysis in various cell lines.

Table 1: Effect of this compound on Histone H3 Acetylation

Cell LineThis compound Concentration (µM)Treatment Time (hours)Target ProteinObserved EffectReference
HUVECs0.5, 2.524H3K9acDose-dependent decrease[4]
HDFs0.5, 2.524H3K9acDose-dependent decrease[4]
NSCLC Cells10, 20, 5048H3K9ac, H3K18Ac, H3K56AcDose-dependent decrease
Bel740510, 2548H3K9ac, H3K56acDose-dependent decrease[5]

Table 2: Effect of this compound on NF-κB Signaling Pathway

Cell Line/TissueThis compound Concentration/DoseTreatment TimeTarget ProteinObserved EffectReference
Mouse Skin Wounds5 mg/kg, 25 mg/kgIn vivop-p65, p-IκBαSignificant decrease[4]

Table 3: Effect of this compound on MEK/ERK Signaling Pathway

TissueThis compound DoseTreatment TimeTarget ProteinObserved EffectReference
NSCLC Xenograft80 mg/kg14 daysp-MEK, p-ERKDecrease

Experimental Protocols

Protocol 1: In Vitro Treatment of Cells with this compound for Western Blot Analysis

This protocol describes the treatment of cultured cells with this compound to analyze its effects on protein expression and phosphorylation.

Materials:

  • Cultured cells of interest (e.g., HUVECs, NSCLC cell lines)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 2.5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • After incubation, place the culture plates on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation for Western Blot:

    • Based on the protein concentration, normalize the samples to have equal amounts of protein.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • The samples are now ready for SDS-PAGE and Western blot analysis.

Protocol 2: Western Blotting for this compound Treated Samples

This protocol outlines the general steps for performing a Western blot to detect changes in target proteins following this compound treatment.

Materials:

  • Prepared protein samples

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K9ac, anti-p-p65, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for loading differences. Calculate the fold change in protein expression relative to the vehicle control.

Visualizations

Signaling Pathway Diagram

MDL800_SIRT6_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates p65_Ac p65 (acetylated) (Active) SIRT6->p65_Ac deacetylates p65 p65 (Inactive) p65_Ac->p65 NFkB_dimer_active Active NF-κB Dimer p65->NFkB_dimer_active translocation inhibited IKK IKK IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IKK->p_IkB NFkB_dimer NF-κB Dimer (p65/p50) IkB->NFkB_dimer inhibits NFkB_dimer->NFkB_dimer_active activation Gene_Expression Pro-inflammatory Gene Expression NFkB_dimer_active->Gene_Expression promotes Nucleus Nucleus Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/NC) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

References

Application Notes and Protocols for Immunofluorescence Staining with MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, by deacetylating histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][4][5] this compound has demonstrated therapeutic potential in diverse disease models, including cancer, inflammation, and metabolic disorders, by modulating SIRT6 activity.[1][4][6][7] These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to investigate the cellular effects of this compound, focusing on its impact on histone acetylation and key signaling pathways.

Mechanism of Action and Signaling Pathways

This compound allosterically binds to SIRT6, enhancing its catalytic efficiency and promoting the deacetylation of its substrates.[4][5] The primary downstream effect of this compound-mediated SIRT6 activation is the reduction of H3K9ac and H3K56ac levels, leading to alterations in gene expression.[1][4][5] This activity influences several critical signaling pathways:

  • NF-κB Signaling: this compound has been shown to suppress inflammation by inhibiting the NF-κB pathway.[1][7][8] Activated SIRT6 can deacetylate components of the NF-κB signaling cascade, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1]

  • MAPK Signaling: In the context of non-small cell lung cancer (NSCLC), this compound has been observed to suppress the mitogen-activated protein kinase (MAPK) pathway, contributing to its anti-proliferative effects.[9][10]

Signaling Pathway Diagram

MDL800_Signaling MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9ac H3K9ac SIRT6->H3K9ac deacetylates H3K56ac H3K56ac SIRT6->H3K56ac deacetylates NFkB NF-κB Pathway SIRT6->NFkB inhibits MAPK MAPK Pathway SIRT6->MAPK inhibits Inflammation Inflammation NFkB->Inflammation promotes Proliferation Cell Proliferation MAPK->Proliferation promotes

Caption: this compound activates SIRT6, leading to histone deacetylation and inhibition of pro-inflammatory and proliferative signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

ParameterValueCell Line/SystemReference
EC₅₀ (SIRT6 Activation) 11.0 ± 0.3 µMIn vitro FDL assay[9]
10.3 µMIn vitro[6]
IC₅₀ (Cell Proliferation) 21.5 - 34.5 µM12 NSCLC cell lines[9][10]
90.4 µMBEL-7405 hepatocellular carcinoma[2][3]
18.6 - 24 µMHepatocellular carcinoma[5]
IC₅₀ (Histone Deacetylation) 23.3 µMBEL-7405 hepatocellular carcinoma[3]
In Vivo StudyDosageModelKey FindingReference
NSCLC Xenograft 80 mg/kg/day (i.p.)HCC827 cell-derived xenograftMarkedly suppressed tumor growth[9][10]
HCC Xenograft 50, 100, 150 mg/kgBEL-7405 mouse xenograftReduced tumor weight and volume[3]
Wound Healing Not specifiedMouse full-thickness woundAccelerated cutaneous wound healing[1]

Immunofluorescence Protocol for Assessing this compound Activity

This protocol is designed to visualize the effect of this compound on the acetylation status of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac) in cultured cells.

Materials
  • This compound (solubilized in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies (anti-H3K9ac, anti-H3K56ac)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

  • Glass coverslips or chamber slides

  • Humidified chamber

Experimental Workflow

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Seed cells on coverslips mdl_treatment 2. Treat with this compound (and vehicle control) cell_culture->mdl_treatment fixation 3. Fix with 4% PFA mdl_treatment->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization blocking 5. Block with serum permeabilization->blocking primary_ab 6. Incubate with primary antibody (anti-H3K9ac or anti-H3K56ac) blocking->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain 8. Counterstain with DAPI/Hoechst secondary_ab->counterstain mounting 9. Mount coverslips counterstain->mounting imaging 10. Acquire images with fluorescence microscope mounting->imaging

Caption: Workflow for immunofluorescence staining to assess this compound activity.

Detailed Protocol
  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips or chamber slides at an appropriate density to achieve 50-70% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., 10-50 µM) for a specified duration (e.g., 24-48 hours).[4][9] Include a vehicle control (DMSO) at the same final concentration.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[11][12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[11][12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-H3K9ac and mouse anti-H3K56ac) in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the diluted primary antibodies overnight at 4°C in a humidified chamber.[11][13]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibodies for 1 hour at room temperature, protected from light.[11]

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst) for 5 minutes at room temperature.[13]

  • Mounting:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity of H3K9ac and H3K56ac signals in the nucleus of this compound-treated and control cells to determine the extent of deacetylation.

Expected Results

A successful experiment will show a dose-dependent decrease in the nuclear fluorescence intensity of H3K9ac and H3K56ac in cells treated with this compound compared to the vehicle-treated control cells. This observation will provide visual confirmation of SIRT6 activation by this compound within the cellular context.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Non-specific antibody bindingTitrate primary and secondary antibodies to optimal concentrations.
Weak or No Signal Ineffective this compound concentration or incubation timeOptimize this compound concentration and treatment duration.
Low primary antibody concentrationIncrease primary antibody concentration or incubation time.
Inefficient permeabilizationOptimize Triton X-100 concentration and incubation time.
Photobleaching Excessive exposure to excitation lightMinimize light exposure and use an antifade mounting medium.

References

Application Notes and Protocols for MDL-800 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6), in murine research models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of this compound across various disease areas.

Introduction

This compound is a potent and selective small-molecule activator of SIRT6, a NAD+-dependent deacetylase.[1][2] SIRT6 plays a crucial role in a multitude of cellular processes, including DNA repair, inflammation, metabolism, and aging.[3][4] By allosterically activating SIRT6, this compound enhances its deacetylase activity, leading to the downstream regulation of key signaling pathways.[1][5] This has positioned this compound as a valuable tool for investigating the therapeutic potential of SIRT6 activation in preclinical mouse models of diseases such as cancer, inflammatory conditions, and age-related disorders.[3][6][7]

Mechanism of Action

This compound functions by binding to an allosteric site on the SIRT6 enzyme, which enhances its catalytic efficiency.[5][6] This activation leads to the deacetylation of both histone and non-histone protein substrates. Key targets include Histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[5][8] The modulation of these epigenetic marks results in the regulation of gene expression and the activity of various signaling pathways. Notably, this compound has been shown to suppress the NF-κB pathway, thereby reducing inflammation, and to inhibit the MAPK/ERK pathway, which is implicated in cancer cell proliferation.[8][9]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways modulated by this compound.

MDL800_NFkB_Pathway cluster_NFkB NF-κB Pathway Inhibition MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9Ac H3K9Ac SIRT6->H3K9Ac deacetylates NFkB_p65 NF-κB p65 SIRT6->NFkB_p65 deacetylates IkB_alpha IκBα SIRT6->IkB_alpha indirectly inhibits phosphorylation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NFkB_p65->Inflammatory_Genes activates transcription IkB_alpha->NFkB_p65 inhibits p_IkB_alpha p-IκBα Inflammation Inflammation Inflammatory_Genes->Inflammation MDL800_MAPK_Pathway cluster_MAPK MAPK/ERK Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates EGFR EGFR SIRT6->EGFR inhibits MEK MEK EGFR->MEK activates pMEK p-MEK ERK ERK pMEK->ERK activates pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation Xenograft_Workflow Start Start: Cancer Cell Culture Cell_Implant Subcutaneous Implantation of Cells into Mice Start->Cell_Implant Tumor_Growth Monitor Tumor Growth Cell_Implant->Tumor_Growth Randomization Randomize Mice into Control and Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle or this compound (e.g., 80 mg/kg IP, every other day) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice and Excise Tumors Monitoring->Endpoint Analysis Tumor Weight Measurement and Tissue Analysis Endpoint->Analysis End End: Data Analysis Analysis->End

References

Application Notes and Protocols for MDL-800 in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD⁺-dependent protein deacetylase.[1][2][3] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases such as cancer and metabolic disorders.[4][5][6] this compound enhances the catalytic efficiency of SIRT6 by binding to an allosteric site, which in turn increases the enzyme's affinity for its acetylated substrates and the NAD⁺ cofactor.[1][4] These application notes provide detailed protocols for characterizing the enzyme kinetics of SIRT6 in the presence of this compound.

Mechanism of Action

This compound acts as an allosteric activator of SIRT6.[1][3] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. Specifically, this compound has been shown to decrease the Michaelis constant (Kₘ) for both the acetylated peptide substrate and NAD⁺, and dramatically increase the turnover number (kcat), leading to a significant increase in catalytic efficiency (kcat/Kₘ).[1] The primary known substrates for SIRT6 deacetylation are histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[1][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/Assay ConditionReference
EC₅₀ (SIRT6 deacetylation) 10.3 µMFDL assay with RHKK-Ac-AMC (75 µM)[7][8]
EC₅₀ (SIRT6 deacetylation) 11.0 ± 0.3 µMFDL assays with acetylated peptide RHKK-Ac-AMC (75 μM)[8]
IC₅₀ (Cell Proliferation) 90.4 µMBEL-7405 hepatocellular carcinoma cells[2][3]
IC₅₀ (Cell Proliferation) 21.5 to 34.5 µM12 different NSCLC cell lines[8]
IC₅₀ (Histone Deacetylation) 23.3 µMBEL-7405 hepatocellular carcinoma cells[3]
Table 2: Kinetic Parameters of SIRT6 in the Presence of this compound (25 µM)
SubstrateParameterWithout this compoundWith this compoundFold ChangeReference
Acetylated Substrate Kₘ --↓ 3.2-fold[1]
kcat --↑ 7.8-fold[1]
NAD⁺ Kₘ --↓ 7.8-fold[1]
kcat --↑ 41-fold[1]

Experimental Protocols

Protocol 1: In Vitro SIRT6 Deacetylase Activity Assay

This protocol is designed to determine the EC₅₀ of this compound for SIRT6 activation using a fluorogenic assay.

Materials:

  • Recombinant human SIRT6 enzyme

  • Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)

  • NAD⁺

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in buffer)

  • 384-well black plates

  • Fluorometer

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a 384-well plate, add the following to each well:

    • SIRT6 enzyme (final concentration in the low nM range)

    • This compound or vehicle control (e.g., DMSO)

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺ (final concentrations typically in the µM range).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate for 15 minutes at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent activation relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Protocol 2: Determination of SIRT6 Kinetic Parameters

This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of SIRT6 for its substrate in the presence and absence of this compound.

Materials:

  • Recombinant human SIRT6 enzyme

  • Acetylated peptide substrate (e.g., H3K9ac peptide)

  • NAD⁺

  • This compound

  • Assay Buffer

  • Detection reagents (e.g., antibody-based detection for the deacetylated product, or mass spectrometry)

  • 96-well plates

Procedure:

  • Prepare two sets of reactions: one with a fixed, activating concentration of this compound (e.g., 25 µM) and one with a vehicle control.

  • For each set, prepare a series of reactions with varying concentrations of the acetylated peptide substrate, while keeping the NAD⁺ concentration constant and saturating.

  • To the wells of a 96-well plate, add Assay Buffer, SIRT6 enzyme, and either this compound or vehicle.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reactions by adding the different concentrations of the acetylated peptide substrate.

  • Incubate the reactions at 37°C for a time period within the linear range of the reaction (determined in preliminary experiments).

  • Stop the reactions (e.g., by adding a quenching buffer).

  • Quantify the amount of deacetylated product formed using a suitable detection method.

  • Plot the initial reaction velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each condition (with and without this compound).

  • Repeat the experiment with varying concentrations of NAD⁺ while keeping the acetylated substrate concentration constant and saturating to determine the kinetic parameters for the cofactor.

Mandatory Visualization

Experimental_Workflow_for_SIRT6_Kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - SIRT6 Enzyme - Substrates (Peptide, NAD+) - this compound - Buffers Serial_Dilution Prepare this compound Serial Dilutions Reagents->Serial_Dilution Incubation Incubate SIRT6 with this compound/Vehicle Serial_Dilution->Incubation Reaction_Start Initiate Reaction with Substrates Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Detect Product Formation (Fluorescence/MS) Reaction_Stop->Detection Data_Plotting Plot Velocity vs. Substrate Concentration Detection->Data_Plotting Parameter_Calculation Calculate Kinetic Parameters (Km, Vmax, kcat) Data_Plotting->Parameter_Calculation

Caption: Experimental workflow for determining SIRT6 kinetic parameters.

MDL800_SIRT6_Signaling_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 allosterically activates Deacetylation Deacetylation SIRT6->Deacetylation catalyzes H3K9ac Histone H3 (Ac-K9) H3K9ac->Deacetylation H3K56ac Histone H3 (Ac-K56) H3K56ac->Deacetylation Gene_Expression Altered Gene Expression Deacetylation->Gene_Expression leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest induces Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation results in

References

Application Notes and Protocols for Measuring MDL-800 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the binding affinity of MDL-800, an allosteric activator of Sirtuin 6 (SIRT6), to its target protein. The included protocols are designed to guide researchers in selecting and performing appropriate assays to determine key binding parameters, such as the dissociation constant (Kd).

Introduction to this compound and SIRT6

This compound is a small molecule that acts as an allosteric activator of SIRT6, a member of the sirtuin family of NAD+-dependent protein deacetylases. SIRT6 is implicated in a variety of cellular processes, including DNA repair, genome stability, and metabolism, making it a compelling target for therapeutic intervention in various diseases, including cancer. This compound has been shown to enhance the deacetylase activity of SIRT6, leading to the inhibition of cancer cell proliferation and induction of cell cycle arrest.[1] Understanding the binding affinity of this compound to SIRT6 is crucial for elucidating its mechanism of action and for the development of more potent and selective activators.

Quantitative Data Summary

While a specific dissociation constant (Kd) for this compound binding to SIRT6 has not been explicitly reported in the reviewed literature, a study utilizing Microscale Thermophoresis (MST) determined the Kd for a closely related derivative, MDL-801. This value provides a valuable estimate for the binding affinity of this class of compounds.

CompoundTechniqueTarget ProteinReported Kd (μmol/L)Reference
MDL-801Microscale Thermophoresis (MST)SIRT6129.15 ± 28.17[Mechanism of allosteric activation of SIRT6 revealed by the action of rationally designed activators]

EC50 and IC50 values, which measure the functional response to this compound, have also been reported:

Assay TypeCell Line/SystemReported Value (μM)Reference
SIRT6 Deacetylase Activity (EC50)FDL Assay11.0 ± 0.3[this compound, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer][2]
Cell Proliferation (IC50)NSCLC cell lines21.5 to 34.5[this compound, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer][2]
Histone Deacetylation (EC50)BEL-7405 HCC90.4[this compound Sirtuin activator - Selleck Chemicals][3]

SIRT6 Signaling Pathway and this compound Mechanism

SIRT6 primarily functions as a histone deacetylase, targeting acetylated lysine residues on histone H3, specifically H3K9ac, H3K18ac, and H3K56ac.[4][5] Deacetylation of these residues leads to chromatin condensation and transcriptional repression of target genes. This regulation impacts various downstream pathways, including glycolysis, ribosome biogenesis, and the NF-κB signaling pathway. This compound allosterically binds to SIRT6, enhancing its catalytic activity and promoting the deacetylation of its histone substrates.

SIRT6_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation NAM Nicotinamide SIRT6->NAM H3K9ac H3K9ac SIRT6->H3K9ac Deacetylation H3K18ac H3K18ac SIRT6->H3K18ac Deacetylation H3K56ac H3K56ac SIRT6->H3K56ac Deacetylation NAD NAD+ NAD->SIRT6 HistoneH3 Histone H3 Gene_Repression Transcriptional Repression HistoneH3->Gene_Repression Chromatin Condensation H3K9ac->HistoneH3 H3K18ac->HistoneH3 H3K56ac->HistoneH3

SIRT6 Deacetylation Pathway Activated by this compound.

Experimental Workflow for Binding Affinity Determination

The general workflow for determining the binding affinity of a small molecule like this compound to its target protein involves several key stages, from protein expression and purification to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Binding Affinity Measurement cluster_analysis Data Analysis Protein_Expression 1. SIRT6 Protein Expression (e.g., E. coli, baculovirus) Protein_Purification 2. SIRT6 Protein Purification (e.g., Affinity & Size-Exclusion Chromatography) Protein_Expression->Protein_Purification QC 3. Protein Quality Control (SDS-PAGE, Western Blot) Protein_Purification->QC Assay_Selection 4. Select Binding Assay (MST, ITC, SPR, FP) QC->Assay_Selection Assay_Execution 5. Perform Assay (Titration of this compound against SIRT6) Assay_Selection->Assay_Execution Data_Acquisition 6. Data Acquisition (e.g., Thermophoresis, Heat Change, RU) Assay_Execution->Data_Acquisition Data_Fitting 7. Curve Fitting & Model Selection (e.g., Law of Mass Action) Data_Acquisition->Data_Fitting Kd_Determination 8. Kd Determination Data_Fitting->Kd_Determination

Workflow for Determining this compound Binding Affinity.

Experimental Protocols

The following are detailed protocols for commonly used techniques to measure the binding affinity of small molecules to proteins. These should be optimized for the specific this compound-SIRT6 interaction.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding. This technique requires one binding partner to be fluorescently labeled.

Materials:

  • Purified recombinant SIRT6 protein

  • This compound

  • Fluorescent labeling kit (e.g., NHS-ester dye for primary amines)

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)

  • MST capillaries

  • MST instrument (e.g., Monolith NT.115)

Protocol:

  • Labeling of SIRT6:

    • Label purified SIRT6 with a fluorescent dye according to the manufacturer's protocol.

    • Remove excess dye using a desalting column.

    • Determine the labeling efficiency by measuring the protein and dye concentrations.

  • Sample Preparation:

    • Prepare a stock solution of labeled SIRT6 at a constant concentration (typically in the low nM range) in MST buffer.

    • Prepare a series of 16 dilutions of this compound in MST buffer, starting from a high concentration (e.g., 2 mM) and performing 1:1 serial dilutions.

  • Binding Reaction:

    • Mix the labeled SIRT6 solution with each this compound dilution in a 1:1 ratio.

    • Incubate the mixtures at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement. The instrument will apply an IR laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

    • Fit the resulting binding curve using the law of mass action to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified recombinant SIRT6 protein (high concentration, e.g., 10-50 µM)

  • This compound (10-20 fold higher concentration than SIRT6)

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, dialyzed extensively)

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze both SIRT6 and this compound against the same ITC buffer to minimize buffer mismatch effects.

    • Degas the protein and ligand solutions to prevent air bubbles.

    • Accurately determine the concentrations of the SIRT6 and this compound solutions.

  • ITC Experiment:

    • Load the SIRT6 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial small injection to remove any material from the syringe tip, and then proceed with a series of injections (typically 1-2 µL each).

  • Data Acquisition and Analysis:

    • The instrument measures the heat change after each injection.

    • The raw data is a series of peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip.

Materials:

  • Purified recombinant SIRT6 protein

  • This compound

  • SPR sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • SPR instrument

Protocol:

  • Immobilization of SIRT6:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified SIRT6 protein over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions at different concentrations over the SIRT6-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response.

    • Plot the equilibrium response against the this compound concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kd).

    • Alternatively, analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (ka and kd), from which the Kd (kd/ka) can be calculated.

Fluorescence Polarization (FP) Assay

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. This is a competitive binding assay format.

Materials:

  • Purified recombinant SIRT6 protein

  • This compound

  • A fluorescently labeled ligand that binds to SIRT6 (a "tracer")

  • FP buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Tracer-SIRT6 Binding Assay:

    • First, determine the Kd of the fluorescent tracer for SIRT6 by titrating increasing concentrations of SIRT6 against a fixed, low concentration of the tracer.

    • The concentration of SIRT6 that gives approximately 80% of the maximum polarization signal should be used in the competition assay.

  • Competition Assay:

    • Prepare a solution containing the fixed concentrations of the fluorescent tracer and SIRT6 (determined in the previous step).

    • Prepare a serial dilution of this compound.

    • In the wells of a microplate, add the tracer-SIRT6 mixture and the this compound dilutions. Include controls for no this compound (maximum polarization) and no SIRT6 (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • FP Measurement:

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the this compound concentration.

    • The data is fitted to a competitive binding equation to determine the IC50 value of this compound.

    • The IC50 is then converted to a Ki (an estimate of Kd) using the Cheng-Prusoff equation, which requires knowledge of the tracer concentration and its Kd for SIRT6.

References

Application Notes and Protocols for In Vivo Delivery of MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a range of diseases, including cancer and inflammatory conditions.[2][3] These application notes provide detailed protocols for the in vivo delivery of this compound, based on preclinical studies, to aid researchers in designing and executing their own in vivo experiments.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell Line/AssayValueReference
EC50 (SIRT6 Activation) FDL Assay (RHKK-Ac-AMC)11.0 ± 0.3 µM[2]
IC50 (Histone Deacetylation) BEL-7405 HCC Cells23.3 µM[4]
IC50 (Cell Proliferation) NSCLC Cell Lines21.5 to 34.5 µM[2]
EC50 (Cell Proliferation) BEL-7405 HCC Cells90.4 µM[4]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
Administration RouteDose (mg/kg)Bioavailability (F%)Animal ModelReference
Intraperitoneal (IP) 6573.6%C57BL/6J Mice[2]
Intravenous (IV) 45N/AC57BL/6J Mice[2]
Oral Gavage (PO) 90Not specifiedC57BL/6J Mice[2]
Intraperitoneal (IP) 3071.33%C57BL/6J Mice[5]
Intravenous (IV) 20N/AC57BL/6J Mice[5]
Table 3: Summary of In Vivo Efficacy Studies with this compound
Study TypeAnimal ModelThis compound Dose and RegimenKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC) HCC827 Xenograft Nude Mice80 mg/kg/day, IP, for 14 daysMarked suppression of tumor growth[2][6]
Hepatocellular Carcinoma (HCC) BEL-7405 Xenograft Mouse Model50, 100, and 150 mg/kgReduction in tumor weight and volume[4]
Cutaneous Wound Healing Full-thickness wound mouse model5 mg/kg and 25 mg/kg, daily injection around wound bed for 7 daysAccelerated wound healing, reduced inflammation[1]
Metabolic Syndrome High-fat diet and streptozotocin-induced rat modelNot specifiedImproved survival, reduced weight gain, reversed dyslipidemia and hypertension[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes two common formulations for preparing this compound for intraperitoneal injection in rodents.

Formulation A (for Oncology Studies) [2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG-400

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, combine the components in the following ratio: 5% DMSO, 30% PEG-400, and 65% saline.

  • Ensure the solution is clear and homogenous before administration.

  • Adjust the pH of the final solution to 7.0-8.0.

  • The mixed solution should be used immediately for optimal results.

Formulation B (for Wound Healing Studies) [1]

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG-400)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound.

  • Dilute the this compound stock solution in sterile saline containing 5% PEG-400 to the desired final concentration.

  • Warm the sterile saline with 5% PEG-400 to 37°C before mixing.

  • Shake the final solution to ensure it is uniform before administration.

Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[2][6]

This protocol outlines the establishment of a subcutaneous xenograft model of NSCLC to evaluate the anti-tumor efficacy of this compound.

Materials:

  • HCC827 human NSCLC cells

  • Female BALB/c nude mice (4-6 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • Calipers

  • This compound formulated as described in Protocol 1 (Formulation A)

  • Vehicle control (5% DMSO, 30% PEG-400, 65% saline)

Procedure:

  • Cell Preparation: Culture HCC827 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor volume with calipers regularly (e.g., every 2-3 days) using the formula: Volume = (width)² x length/2.

  • This compound Administration:

    • Treatment Group: Administer this compound intraperitoneally at a dose of 80 mg/kg daily for 14 days.[2][6]

    • Control Group: Administer an equivalent volume of the vehicle control on the same schedule.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be processed for further analysis, such as Western blotting for p-MEK, p-ERK, and histone H3 deacetylation, and immunohistochemistry for Ki-67.[2]

Protocol 3: Cutaneous Wound Healing Model[1]

This protocol describes a full-thickness excisional wound model in mice to assess the pro-healing and anti-inflammatory effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., pentobarbital sodium)

  • Electric razor and depilatory cream

  • Surgical scissors and forceps

  • 8 mm biopsy punch

  • This compound formulated as described in Protocol 1 (Formulation B)

  • Vehicle control (sterile saline with 5% PEG-400)

  • Digital camera for wound imaging

Procedure:

  • Animal Preparation: Anesthetize the mice and shave the dorsal fur.

  • Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using an 8 mm biopsy punch.

  • Group Allocation: Randomly divide the mice into three groups:

    • Vehicle control

    • Low-dose this compound (5 mg/kg)

    • High-dose this compound (25 mg/kg)

  • This compound Administration: Administer the assigned treatment by daily injection around the wound bed for 7 consecutive days.[1]

  • Wound Healing Assessment:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 6, 9, 12, 15, and 18) to document wound closure.

    • At selected time points (e.g., day 9 and 18), euthanize a subset of mice from each group and harvest the wound tissue.

  • Histological and Molecular Analysis:

    • Process the harvested tissue for hematoxylin and eosin (H&E) staining to assess re-epithelialization and tissue morphology.

    • Perform Masson's trichrome staining to evaluate collagen deposition.

    • Conduct immunohistochemistry for markers of angiogenesis (e.g., CD31) and inflammation (e.g., TNF-α, IL-6).[1]

    • Perform Western blotting on tissue lysates to analyze the expression of proteins in the NF-κB signaling pathway (e.g., p-p65, p-IκBα).[1]

Visualizations

Signaling Pathways

MDL_800_Signaling_Pathways cluster_sirt6 SIRT6 Activation cluster_mapk MAPK Pathway Inhibition cluster_nfkb NF-κB Pathway Inhibition MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Deacetylation Deacetylation SIRT6->Deacetylation Histones Histone H3 (H3K9ac, H3K56ac) Histones->Deacetylation Deacetylation_MAPK Downstream Effects Deacetylation->Deacetylation_MAPK Deacetylation_NFKB Downstream Effects Deacetylation->Deacetylation_NFKB MAPK_Pathway MAPK Pathway (p-MEK, p-ERK) Deacetylation_MAPK->MAPK_Pathway Inhibition Proliferation_MAPK Cell Proliferation (NSCLC) MAPK_Pathway->Proliferation_MAPK NFKB_Pathway NF-κB Pathway (p-p65, p-IκBα) Deacetylation_NFKB->NFKB_Pathway Inhibition Inflammation Inflammation (TNF-α, IL-6) NFKB_Pathway->Inflammation

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture HCC827 Cells Cell_Harvest 2. Harvest and Resuspend Cells in PBS/Matrigel Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Injection Tumor_Growth 4. Monitor Tumor Growth Injection->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization MDL800_Admin 6. IP Administration of this compound (80 mg/kg/day) Randomization->MDL800_Admin Vehicle_Admin 6. IP Administration of Vehicle Randomization->Vehicle_Admin Endpoint 7. Euthanize and Excise Tumors MDL800_Admin->Endpoint Vehicle_Admin->Endpoint Analysis 8. Measure Tumor Weight/Volume and Perform Molecular Analysis Endpoint->Analysis

Caption: NSCLC xenograft model workflow.

Wound_Healing_Workflow cluster_prep_wound Wound Creation cluster_treatment_wound Treatment cluster_assessment Assessment Anesthesia 1. Anesthetize and Shave Mice Wound_Creation 2. Create Full-Thickness Dorsal Wounds Anesthesia->Wound_Creation Grouping 3. Randomize into Groups (Vehicle, 5 mg/kg, 25 mg/kg) Wound_Creation->Grouping Wound_Admin 4. Daily Injection around Wound Bed for 7 Days Grouping->Wound_Admin Imaging 5. Photographic Documentation of Wound Closure Wound_Admin->Imaging Tissue_Harvest 6. Harvest Wound Tissue at Specified Time Points Wound_Admin->Tissue_Harvest Analysis_Wound 7. Histological and Molecular Analysis Tissue_Harvest->Analysis_Wound

Caption: Cutaneous wound healing model workflow.

References

Troubleshooting & Optimization

Technical Support Center: MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MDL-800, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

There are conflicting reports from various suppliers regarding the solubility of this compound in DMSO, with documented values ranging from 1 mg/mL to as high as 100 mg/mL.[1][2][3] One research article reports preparing a 500 mM stock solution in DMSO. This wide range suggests that the solubility can be significantly influenced by experimental conditions and the specific batch of the compound.

Q2: Why is my this compound not dissolving in DMSO at the expected concentration?

Several factors can contribute to difficulty in dissolving this compound in DMSO:

  • Compound Characteristics: this compound may exist in different crystalline forms (polymorphs) which can have different solubility profiles. The amorphous form of a compound is typically more soluble than a more stable crystalline form.[4]

  • DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[2][4]

  • Dissolution Technique: The method used to dissolve the compound, including factors like temperature and agitation, plays a crucial role in achieving complete dissolution, especially at higher concentrations.

  • Storage Conditions: Improper storage of either the solid compound or the DMSO solution can affect solubility. For instance, freeze-thaw cycles of DMSO stock solutions can lead to compound precipitation.[4]

Q3: Can I heat the this compound solution to aid dissolution?

Gentle warming can be an effective method to increase the solubility of many compounds in DMSO. However, it is crucial to use the lowest effective temperature for the shortest possible time to avoid potential degradation of the compound. It is recommended to warm the solution to 37°C (98.6°F) initially.

Q4: Is sonication recommended for dissolving this compound?

Yes, sonication is a common and effective technique to aid in the dissolution of challenging compounds. It uses ultrasonic waves to break apart particles and facilitate solvation.

Troubleshooting Guide: this compound Dissolution in DMSO

If you are experiencing issues with dissolving this compound in DMSO, please follow the step-by-step guide below.

Initial Steps
  • Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free), research-grade DMSO. If the DMSO has been opened multiple times or stored for an extended period, consider using a fresh, sealed bottle.

  • Use Appropriate Agitation: Initially, try to dissolve the this compound by vortexing or stirring at room temperature for an adequate amount of time.

Advanced Troubleshooting

If the initial steps do not yield a clear solution, proceed with the following techniques. It is recommended to attempt these steps sequentially.

Experimental Protocol: Stepwise Dissolution of this compound in DMSO

  • Preparation:

    • Weigh the desired amount of this compound powder in a sterile, appropriate-sized vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Initial Dissolution Attempt (Room Temperature):

    • Vortex the vial for 2-5 minutes at room temperature.

    • Visually inspect the solution for any undissolved particles.

  • Gentle Warming:

    • If particles remain, place the vial in a water bath or heat block set to 37°C.

    • Continue to vortex or stir the solution intermittently for 10-15 minutes.

    • Visually inspect for dissolution.

  • Sonication:

    • If the compound is still not fully dissolved, place the vial in a bath sonicator.

    • Sonicate for 15-30 minutes. Be mindful of the temperature increase in the sonicator bath and ensure it does not exceed a safe level for the compound.

    • Visually inspect for a clear solution.

  • Combination Approach:

    • For particularly difficult-to-dissolve batches or high concentrations, a combination of gentle warming and sonication may be necessary.

Data Presentation: Reported Solubility of this compound in DMSO
Source Reported Solubility in DMSO
Sigma-Aldrich2 mg/mL[1]
Selleck Chemicals100 mg/mL[2]
Cayman Chemical1 mg/mL[3]
APExBIO≥52.8 mg/mL
Research Publication500 mM (approx. 313 mg/mL)

This table summarizes the varied solubility data for this compound in DMSO from different suppliers and a research publication, highlighting the importance of empirical testing for your specific batch.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to follow when troubleshooting this compound dissolution issues.

MDL800_Dissolution_Troubleshooting start Start: this compound not dissolving check_dmso Step 1: Verify DMSO Quality (Fresh, Anhydrous) start->check_dmso vortex Step 2: Vortex/Stir at Room Temperature check_dmso->vortex is_dissolved1 Is it dissolved? vortex->is_dissolved1 warm Step 3: Gentle Warming (e.g., 37°C) is_dissolved1->warm No success Success: Clear Solution is_dissolved1->success Yes is_dissolved2 Is it dissolved? warm->is_dissolved2 sonicate Step 4: Sonicate is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3 Is it dissolved? sonicate->is_dissolved3 consider_lower_conc Consider Lower Concentration or Different Solvent is_dissolved3->consider_lower_conc No is_dissolved3->success Yes

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

References

Technical Support Center: Optimizing MDL-800 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MDL-800 in in vivo experiments. Our aim is to help you overcome common challenges and improve the efficacy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2] By binding to an allosteric site, this compound enhances the catalytic efficiency of SIRT6, increasing its deacetylase activity.[3] This leads to the deacetylation of various substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[3] The activation of SIRT6 by this compound has been shown to inhibit cancer cell proliferation, suppress inflammation, and modulate metabolic pathways.[1][4][5][6]

Q2: What are the reported in vivo effects of this compound?

In vivo studies have demonstrated several therapeutic effects of this compound, including:

  • Anti-tumor activity: this compound has been shown to suppress tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[1][3] This is associated with increased histone H3 deacetylation and inhibition of the MAPK/ERK signaling pathway.[1]

  • Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway.[5][7][8][9]

  • Wound healing: It can accelerate cutaneous wound healing by reducing inflammation and promoting angiogenesis.[5][7][8][9]

  • Metabolic regulation: this compound has shown protective effects against metabolic syndrome in rat models.[6]

Q3: How should I formulate this compound for in vivo administration?

The solubility of this compound can be challenging. Below are reported formulations that have been used successfully in vivo. It is crucial to select a vehicle that is appropriate for your animal model and experimental design.

ComponentsFormulation 1 (for IP injection)[1]Formulation 2 (General Use)[2]Formulation 3 (General Use)[2]
Solvent 1 5% DMSO50 µL of 130 mg/mL DMSO stock50 µL of 100 mg/mL DMSO stock
Solvent 2 30% PEG-400400 µL of PEG300950 µL of corn oil
Solvent 3 65% Saline50 µL of Tween80-
Final Diluent -500 µL of ddH2O-
pH Adjusted to 7.0-8.0--

Note: Always prepare fresh formulations immediately before use to avoid precipitation and degradation.[2]

Troubleshooting Guide

Problem 1: Lack of In Vivo Efficacy

If you are not observing the expected therapeutic effects of this compound in your in vivo model, consider the following troubleshooting steps:

Potential CauseSuggested Solution
Poor Bioavailability Review your formulation and administration route. For intraperitoneal (IP) injections, a formulation of 5% DMSO, 30% PEG-400, and 65% saline has been shown to have good bioavailability (F% = 73.6%).[1] Ensure the compound is fully dissolved.
Inadequate Dosing The effective dose can vary between models. A dose of 80 mg/kg/day (IP) has been shown to be effective in an NSCLC xenograft model.[1][10] Consider performing a dose-response study to determine the optimal dose for your specific model.
Short Half-life This compound has a rapid absorption and a short half-life in mouse plasma.[1] Depending on your experimental endpoint, a more frequent dosing schedule may be necessary to maintain therapeutic concentrations.
SIRT6-independent effects At higher concentrations, this compound can have off-target effects that are independent of SIRT6.[4] Confirm SIRT6 activation in your target tissue by measuring the deacetylation of H3K9ac or H3K56ac.

Problem 2: Observed Toxicity or Adverse Events

If you observe signs of toxicity, such as weight loss or lethargy, in your animals, consider these potential causes and solutions:

Potential CauseSuggested Solution
Vehicle Toxicity The vehicle itself may be causing adverse effects. Run a vehicle-only control group to assess the tolerability of your chosen formulation.
High Compound Concentration High concentrations of this compound (e.g., 50-100 µM) have been shown to induce cytotoxicity and activate stress kinases in vitro.[4] This may translate to in vivo toxicity. Consider reducing the dose.
Off-target Effects As mentioned, this compound can have SIRT6-independent effects.[4] If toxicity is observed, it may be due to these off-target activities. A lower dose may mitigate these effects while still achieving SIRT6 activation.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in an NSCLC Xenograft Model [1]

  • Cell Line: HCC827 human non-small cell lung cancer cells.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

  • Formulation: Prepare this compound in a vehicle of 5% DMSO, 30% PEG-400, and 65% saline, with the pH adjusted to 7.0-8.0.

  • Dosing: Administer this compound at 80 mg/kg daily via intraperitoneal injection for 14 days. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight every other day.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice and excise the tumors for downstream analysis (e.g., Western blot for p-MEK, p-ERK, and histone deacetylation; immunohistochemistry for Ki-67).

Visualizations

Signaling Pathways and Experimental Workflows

MDL800_Mechanism_of_Action MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 allosterically activates MAPK_Pathway MAPK Pathway MDL800->MAPK_Pathway inhibits H3K9ac H3K9ac SIRT6->H3K9ac deacetylates H3K56ac H3K56ac SIRT6->H3K56ac deacetylates Gene_Expression Altered Gene Expression H3K9ac->Gene_Expression H3K56ac->Gene_Expression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation MEK p-MEK MAPK_Pathway->MEK ERK p-ERK MAPK_Pathway->ERK MEK->Proliferation ERK->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

In_Vivo_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization MDL800_Admin This compound Administration (e.g., 80 mg/kg/day IP) Randomization->MDL800_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Monitoring Monitor Tumor Volume & Body Weight MDL800_Admin->Monitoring Vehicle_Admin->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Tumor_Excise Tumor Excision Sacrifice->Tumor_Excise WB Western Blot (p-ERK, H3K9ac) Tumor_Excise->WB IHC Immunohistochemistry (Ki-67) Tumor_Excise->IHC

Caption: Experimental workflow for in vivo efficacy studies.

Troubleshooting_Logic Start Start In Vivo Experiment Efficacy Expected Efficacy Observed? Start->Efficacy Toxicity Toxicity Observed? Efficacy->Toxicity Yes Troubleshoot_Efficacy Troubleshoot Efficacy: - Check Formulation - Increase Dose - Check Target Engagement Efficacy->Troubleshoot_Efficacy No Success Experiment Successful Toxicity->Success No Troubleshoot_Toxicity Troubleshoot Toxicity: - Run Vehicle Control - Decrease Dose - Assess Off-Target Effects Toxicity->Troubleshoot_Toxicity Yes Troubleshoot_Efficacy->Start Troubleshoot_Toxicity->Start

Caption: Troubleshooting logic for this compound in vivo experiments.

References

MDL-800 off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an allosteric activator of SIRT6, a NAD+-dependent deacetylase.[1][2] It enhances the deacetylase activity of SIRT6, leading to the removal of acetyl groups from histone H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac).[3] This modulation of histone acetylation plays a crucial role in various cellular processes, including gene expression, DNA repair, and metabolism.

Q2: What are the expected on-target effects of this compound in my experiments?

The primary on-target effect of this compound is the activation of SIRT6, which should result in decreased levels of H3K9Ac and H3K56Ac in your cells.[3] Depending on the cell type and context, this can lead to downstream effects such as cell cycle arrest, inhibition of proliferation, and suppression of inflammatory pathways like NF-κB.[2][4]

Q3: I am not observing the expected decrease in histone acetylation. What could be the reason?

Several factors could contribute to this:

  • Cellular Permeability: Ensure that this compound is effectively entering your cells of interest.

  • Compound Integrity: Verify the quality and stability of your this compound stock.

  • SIRT6 Expression Levels: Confirm that your cell line expresses sufficient levels of SIRT6. The effect of this compound is dependent on the presence of its target protein.[2]

  • Experimental Conditions: Optimize the concentration of this compound and the treatment duration for your specific cell line and assay.

Q4: Are there any known off-target effects of this compound?

Yes, one significant off-target effect has been identified. In hepatocytes, this compound has been shown to inhibit Peroxisome Proliferator-Activated Receptor alpha (PPARα) and genes related to fatty acid oxidation.[5] This effect is independent of SIRT6 and is mediated by the production of Reactive Oxygen Species (ROS) and the activation of stress kinases like JNK and p38.[5]

Troubleshooting Guide for Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Scenario 1: You observe cellular effects that are inconsistent with SIRT6 activation.

For example, you might see changes in gene expression or signaling pathways that are not known to be regulated by SIRT6.

Troubleshooting Workflow:

Off_Target_Troubleshooting cluster_observe Observation cluster_confirm Confirmation cluster_investigate Investigation cluster_validate Validation Observe Unexpected Phenotype Observed SIRT6_KO SIRT6 Knockout/Knockdown Experiment Observe->SIRT6_KO Is the effect SIRT6-dependent? Rescue Rescue Experiment with SIRT6 Overexpression SIRT6_KO->Rescue Kinase_Profiling Kinase Profiling SIRT6_KO->Kinase_Profiling If effect persists (SIRT6-independent) Proteomics Proteomic Analysis SIRT6_KO->Proteomics ROS_Assay ROS Detection Assay SIRT6_KO->ROS_Assay Target_Validation Validate Potential Off-Targets Kinase_Profiling->Target_Validation Proteomics->Target_Validation ROS_Assay->Target_Validation SIRT6_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Deacetylation Deacetylation SIRT6->Deacetylation Histones Histone H3 (H3K9Ac, H3K56Ac) Histones->Deacetylation Downstream Downstream Effects (e.g., Cell Cycle Arrest, Anti-inflammatory) Deacetylation->Downstream MDL800_Off_Target_Pathway MDL800 This compound ROS ROS Production MDL800->ROS Induces Stress_Kinases Stress Kinases (JNK, p38) ROS->Stress_Kinases Activates PPARa PPARα Expression Stress_Kinases->PPARa Inhibits FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes Regulates

References

Technical Support Center: Managing MDL-800 Associated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed during experiments with MDL-800, a potent allosteric activator of SIRT6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase.[1][2] Its primary mechanism involves binding to SIRT6 and enhancing its catalytic activity, leading to the deacetylation of histone and non-histone protein targets.[3] In many cancer cell lines, this activation of SIRT6 leads to cell cycle arrest and a reduction in cell proliferation.[1][4][5]

Q2: Is cytotoxicity an expected outcome when using this compound?

In many cancer cell lines, a reduction in cell proliferation and induction of cell cycle arrest are the desired therapeutic effects of this compound.[1][4][5] However, in non-cancerous cell lines or when investigating other cellular processes, high levels of cytotoxicity may be an unwanted side effect. The cytotoxic effects of this compound are highly dose-dependent. For instance, in non-small cell lung cancer cell lines, IC50 values for proliferation inhibition range from 21.5 to 34.5 μM.[1][5] Conversely, at lower concentrations (e.g., 2.5 μM), this compound has been shown to promote the proliferation of human umbilical vein endothelial cells (HUVECs) and human dermal fibroblasts (HDFs).[6]

Q3: What are the initial troubleshooting steps if I observe excessive cytotoxicity?

If you encounter higher-than-expected cytotoxicity, consider the following initial steps:

  • Verify this compound Concentration: Double-check all calculations for stock solutions and dilutions.

  • Assess Cell Health: Ensure your cell lines are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells are often more susceptible to drug-induced toxicity.

  • Solvent Control: Include a vehicle-only (e.g., DMSO) control to ensure that the solvent is not contributing to the observed cytotoxicity.

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the optimal concentration and duration of this compound treatment that elicits the desired SIRT6 activation with minimal cell death.

Troubleshooting Guide: High Cytotoxicity Observed

This guide provides a systematic approach to troubleshooting and mitigating excessive cytotoxicity in your cell lines when using this compound.

Issue 1: High levels of cell death at concentrations intended for SIRT6 activation.

Potential Cause: The concentration of this compound may be too high for your specific cell line, leading to overwhelming on-target or off-target cytotoxic effects.

Solutions:

  • Concentration Optimization: The most direct approach is to lower the concentration of this compound. Based on published data, beneficial effects in non-cancer cell lines, such as enhanced proliferation and migration, have been observed at concentrations as low as 2.5 μM.[6] For studies on DNA repair in primary human chondrocytes, a concentration of 20 μM has been used.[7]

  • Co-treatment with Cytoprotective Agents:

    • Caspase Inhibitors: If the cell death is apoptotic, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce cytotoxicity.[8]

    • Necroptosis Inhibitors: If necroptosis is suspected, inhibitors of RIPK1 (e.g., Necrostatin-1) or RIPK3 (e.g., GSK'872) could be employed.[9][10]

    • Ferroptosis Inhibitors: In cases of iron-dependent cell death, ferroptosis inhibitors like Ferrostatin-1 or iron chelators such as Deferoxamine may be beneficial.[11]

Issue 2: this compound appears to be precipitating in the culture medium.

Potential Cause: this compound has limited aqueous solubility. Precipitation can lead to inconsistent dosing and physical stress on the cells.

Solutions:

  • Solubility Check: Visually inspect the culture medium for any signs of precipitation after the addition of this compound.

  • Formulation Adjustment: Consider using a formulation with excipients that improve solubility, though this may require significant optimization.[12]

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cell lines as reported in the literature.

Cell Line(s)EffectConcentration RangeCitation(s)
Non-Small Cell Lung Cancer (NSCLC)Inhibition of proliferation (IC50)21.5 - 34.5 μM[1][5]
Hepatocellular Carcinoma (HCC)Inhibition of proliferation (IC50)18.6 - 24.0 μM[4][13]
HUVECs and HDFsPromotion of proliferation2.5 μM[6]
Primary Human ChondrocytesSIRT6 activation for DNA repair studies20 μM[7]
AML12 Mouse HepatocytesNo SIRT6 activation observed5 - 10 μM[14]
AML12 Mouse HepatocytesSIRT6 activation25 - 100 μM[14]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability in response to this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Co-treatment with a Caspase Inhibitor to Reduce Apoptosis

This protocol outlines a method to assess if this compound-induced cytotoxicity can be mitigated by inhibiting apoptosis.

Materials:

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • Cell line of interest

  • Apparatus for cytotoxicity assessment (e.g., MTT assay reagents, flow cytometer for Annexin V/PI staining)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): In some experimental setups, pre-incubating the cells with the caspase inhibitor for 1-2 hours before adding this compound may be beneficial.

  • Co-treatment: Treat cells with this compound at a concentration that previously showed significant cytotoxicity. In parallel, treat cells with the same concentration of this compound in combination with a caspase inhibitor (determine the optimal concentration of the inhibitor beforehand). Include controls for this compound alone, the caspase inhibitor alone, and a vehicle control.

  • Incubation: Incubate for the desired exposure time.

  • Cytotoxicity Assessment: Evaluate cell viability using a suitable method, such as the MTT assay or flow cytometry with Annexin V and Propidium Iodide staining to specifically quantify apoptosis.

Visualizations

MDL800_Signaling_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 allosteric activation Deacetylation Deacetylation SIRT6->Deacetylation Histones Histones (H3K9ac, H3K56ac) Deacetylation->Histones CellCycleArrest Cell Cycle Arrest Deacetylation->CellCycleArrest ReducedProliferation Reduced Proliferation CellCycleArrest->ReducedProliferation

This compound signaling pathway leading to reduced proliferation.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckConcentration Verify this compound Concentration and Cell Health Start->CheckConcentration DoseResponse Perform Dose-Response and Time-Course Study CheckConcentration->DoseResponse FindOptimal Identify Optimal Concentration and Exposure Time DoseResponse->FindOptimal Cotreatment Consider Co-treatment with Cytoprotective Agents FindOptimal->Cotreatment Still high cytotoxicity End Reduced Cytotoxicity FindOptimal->End Successful Caspase Caspase Inhibitors (e.g., Z-VAD-FMK) Cotreatment->Caspase Necroptosis Necroptosis Inhibitors (e.g., Necrostatin-1) Cotreatment->Necroptosis Ferroptosis Ferroptosis Inhibitors (e.g., Ferrostatin-1) Cotreatment->Ferroptosis Caspase->End Necroptosis->End Ferroptosis->End

A logical workflow for troubleshooting this compound cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay CellSeeding 1. Seed Cells in 96-well plate MDL800_prep 2. Prepare this compound Serial Dilutions Treatment 3. Treat cells with this compound and controls MDL800_prep->Treatment Incubation 4. Incubate for 24, 48, or 72h Treatment->Incubation MTT_add 5. Add MTT Reagent Incubation->MTT_add Formazan 6. Solubilize Formazan with DMSO MTT_add->Formazan Readout 7. Measure Absorbance at 570 nm Formazan->Readout

Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: MDL-800 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule activator of SIRT6, a NAD⁺-dependent protein deacetylase. It functions allosterically, meaning it binds to a site on the SIRT6 enzyme distinct from the active site. This binding enhances the affinity of SIRT6 for its substrates, such as acetylated histone H3 at lysine 9 (H3K9ac) and 56 (H3K56ac), and its cofactor NAD⁺, thereby increasing its deacetylase activity.[1][2][3]

Q2: What is the appropriate negative control for this compound experiments?

The recommended negative control is MDL-800NG , an inactive analog of this compound.[1] MDL-800NG is structurally similar to this compound but does not activate SIRT6 deacetylase activity, even at high concentrations.[1] Using MDL-800NG helps to distinguish the specific effects of SIRT6 activation by this compound from any potential off-target or non-specific effects of the chemical scaffold. Additionally, performing experiments in SIRT6-knockout (SIRT6-KO) cells can serve as a robust negative control to confirm that the observed effects of this compound are indeed SIRT6-dependent.[1]

Q3: What are the typical working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell type and experimental context. However, based on published studies, a general range can be recommended:

  • In vitro (cell culture): 0.5 µM to 100 µM. For example, this compound has been shown to induce deacetylation of SIRT6 targets at concentrations around 10-50 µM in various cancer cell lines.[4]

  • In vivo (animal models): 5 mg/kg to 150 mg/kg.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Problem 1: No observable effect of this compound treatment.

Possible Cause Recommended Solution
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Inactive Compound Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C) to prevent degradation. Prepare fresh working solutions from a new stock.
Low SIRT6 Expression Verify the expression level of SIRT6 in your cell line or tissue model by Western blot or qPCR. Choose a model with detectable SIRT6 expression.
Cellular Context The downstream effects of SIRT6 activation can be cell-type specific. Consider if your chosen readout is relevant to the known functions of SIRT6 in your model system.

Problem 2: Similar effects observed with both this compound and the negative control MDL-800NG.

Possible Cause Recommended Solution
Off-Target Effects This may indicate that the observed phenotype is independent of SIRT6 activation. One study has reported that this compound can induce oxidative stress and inhibit PPARα in a SIRT6-independent manner.[5][6] Investigate these alternative pathways.
High Concentration Using excessively high concentrations of both compounds may lead to non-specific effects. Reduce the concentration of both this compound and MDL-800NG.
Contamination Ensure that the MDL-800NG stock is not contaminated with this compound.

Problem 3: Unexpected or contradictory results.

Possible Cause Recommended Solution
SIRT6-Independent Effects As mentioned, this compound can have off-target effects.[5][6] Utilize SIRT6-KO cells to definitively determine if the observed effect is dependent on SIRT6.
Complex Biological Pathways SIRT6 is involved in multiple, sometimes opposing, cellular processes. The net effect of its activation can be context-dependent. Carefully review the literature for the role of SIRT6 in your specific area of research.

Data Presentation

Table 1: Comparison of In Vitro Activity of this compound and its Negative Control MDL-800NG.

Parameter This compound MDL-800NG (Negative Control) Reference
SIRT6 Deacetylase Activity (EC₅₀) 11.0 ± 0.3 µMNo activation up to 200 µM[1]
NSCLC Cell Proliferation (IC₅₀) 21.5 - 34.5 µMNo significant effect up to 80 µM[1]

Experimental Protocols

Protocol 1: Assessment of SIRT6 Activation by Western Blot

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound (e.g., 10, 25, 50 µM), MDL-800NG (at the same concentrations), and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K9ac and H3K56ac overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: A decrease in the H3K9ac and H3K56ac signal in the this compound treated samples, but not in the MDL-800NG or vehicle control samples, indicates successful SIRT6 activation.

Mandatory Visualizations

MDL800_Activation_Pathway MDL800 This compound SIRT6 SIRT6 (inactive) MDL800->SIRT6 allosteric activation SIRT6_active SIRT6 (active) SIRT6->SIRT6_active H3K9ac Histone H3 (acetylated K9) SIRT6_active->H3K9ac deacetylation H3K56ac Histone H3 (acetylated K56) SIRT6_active->H3K56ac deacetylation H3 Histone H3 (deacetylated) H3K9ac->H3 H3K56ac->H3 Gene_Expression Altered Gene Expression H3->Gene_Expression

Caption: Allosteric activation of SIRT6 by this compound.

Troubleshooting_Workflow Start Start Experiment with this compound Question1 Is an effect observed? Start->Question1 No_Effect Troubleshoot: - Concentration - Compound Activity - SIRT6 Expression Question1->No_Effect No Effect_Observed Yes Question1->Effect_Observed Question2 Is the effect also seen with MDL-800NG? Effect_Observed->Question2 SIRT6_Specific_Effect Conclusion: SIRT6-dependent effect Question2->SIRT6_Specific_Effect No Off_Target_Effect Troubleshoot: - Off-target effects - High concentration - Use SIRT6-KO cells Question2->Off_Target_Effect Yes

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing MDL-800 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MDL-800, a selective allosteric activator of SIRT6. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the IC50 of this compound in various cell-based assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical IC50 range for this compound?

A1: The IC50 value of this compound is cell-line dependent. In published studies, the IC50 for cell growth inhibition in various cancer cell lines typically ranges from approximately 21.5 µM to 34.5 µM.[1][2] For example, in non-small cell lung cancer (NSCLC) cell lines, IC50 values were observed in this range after 48 hours of treatment.[1] In hepatocellular carcinoma (HCC) cells, the IC50 for cell growth has been reported to be around 18.6 µM to 24.0 µM.[3] It is crucial to determine the IC50 empirically in your specific cell system.

Q2: What is the mechanism of action of this compound?

A2: this compound is an allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[4][5] It enhances SIRT6's catalytic activity by increasing the binding affinities for its acetylated substrates and the cofactor NAD+.[3][6] This leads to the deacetylation of histone proteins, such as H3K9ac and H3K56ac, and other non-histone proteins, which in turn modulates gene expression and cellular processes like cell cycle progression and glucose metabolism.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or higher).[4] It is recommended to store the stock solution at -20°C and protected from light.[1] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1% to <0.5%) to avoid solvent toxicity.[1][7] Always run a vehicle control with the same final DMSO concentration as your highest this compound concentration.

Q4: My IC50 values are inconsistent between experiments. What are the potential causes?

A4: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.

  • Compound Stability: this compound's stability in your specific culture medium over the course of the experiment (e.g., 24, 48, or 72 hours) could be a factor.

  • Assay Variability: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) can influence the results. Ensure consistent incubation times and proper handling.

  • Pipetting Accuracy: Inaccurate serial dilutions can lead to significant variations in the final concentrations.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No dose-dependent inhibition observed Concentration range is too low or too high. Widen the concentration range of this compound in your experiment. A good starting point is a log-fold dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
Compound is inactive. Verify the purity and identity of your this compound stock. Consider purchasing from a reputable supplier.
Cell line is resistant to this compound. Confirm SIRT6 expression in your cell line. The anti-proliferative effect of this compound is significantly diminished in SIRT6 knockout cells.[1]
High variability between replicate wells Uneven cell seeding. Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in the plate.
Inaccurate compound dilution. Prepare fresh serial dilutions for each experiment and use calibrated pipettes.
Unexpected cell death at all concentrations, including low doses Solvent toxicity. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[7] Always include a vehicle-only control.[7]
Compound instability leading to toxic byproducts. Assess the stability of this compound in your culture medium over the experimental duration.
Off-target effects. At higher concentrations (e.g., >50 µM), this compound may induce off-target effects such as oxidative stress.[8] Consider using lower concentrations and shorter incubation times.
IC50 value is significantly different from published data Different cell line or culture conditions. IC50 values are highly dependent on the cell type and experimental conditions (e.g., serum concentration, cell density).
Different assay method or endpoint. The choice of viability assay (metabolic vs. membrane integrity) can yield different IC50 values. Ensure your assay is appropriate for the expected mechanism of action.

Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium.

    • Remove the old media from the cells and add the media containing this compound at various concentrations.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for SIRT6 Target Engagement
  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane and then incubate with a primary antibody against acetylated histone substrates of SIRT6 (e.g., anti-acetyl-H3K9 or anti-acetyl-H3K56).

    • Incubate with an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the acetylation signal would indicate SIRT6 activation by this compound.[1][6]

Visualizations

MDL800_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Acetylated_Histones Acetylated Histones SIRT6->Acetylated_Histones Deacetylation Histones Histone Proteins (e.g., H3K9, H3K56) Gene_Expression Altered Gene Expression Histones->Gene_Expression Modulates Acetylated_Histones->Histones Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Proliferation Decreased Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Signaling pathway of this compound as a SIRT6 activator.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Dilution 2. Prepare this compound Serial Dilutions Treatment 3. Treat Cells with this compound Compound_Dilution->Treatment Incubation 4. Incubate for 24-72h Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay Incubation->Viability_Assay Read_Plate 6. Read Plate Viability_Assay->Read_Plate Data_Normalization 7. Normalize Data to Control Read_Plate->Data_Normalization Curve_Fitting 8. Plot Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination 9. Determine IC50 Curve_Fitting->IC50_Determination

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Logic Start Inconsistent IC50 Results Check_Cells Are cells healthy and at consistent density? Start->Check_Cells Check_Compound Is the compound stock and dilutions correct? Check_Cells->Check_Compound Yes Optimize_Seeding Optimize cell seeding density and procedure. Check_Cells->Optimize_Seeding No Check_Assay Is the assay protocol followed consistently? Check_Compound->Check_Assay Yes Prepare_Fresh Prepare fresh stock and dilutions. Verify concentration. Check_Compound->Prepare_Fresh No Standardize_Assay Standardize all assay steps (incubation times, reagents). Check_Assay->Standardize_Assay No Resolved Problem Resolved Check_Assay->Resolved Yes Optimize_Seeding->Check_Cells Prepare_Fresh->Check_Compound Standardize_Assay->Check_Assay

Caption: Troubleshooting logic for inconsistent IC50 results.

References

MDL-800 stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MDL-800. The following sections address common challenges related to the handling, storage, and preparation of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C, where it can remain stable for up to three years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots are best stored at -80°C and are typically stable for up to one year.[2] For shorter-term storage of up to one month, -20°C is also acceptable.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is insoluble in water.[3] The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] It is also soluble in ethanol, particularly with the aid of ultrasonication.[3] When using DMSO, it is critical to use a fresh, anhydrous grade, as DMSO is hygroscopic (readily absorbs moisture), and the presence of water can significantly reduce the solubility of this compound.[1][2]

Q3: How can I prepare this compound for in vivo animal studies?

A3: Preparing this compound for in vivo administration requires specific formulations due to its poor aqueous solubility. One documented method involves creating a stock solution in DMSO and then diluting it in an appropriate vehicle. For example, a working solution can be prepared by adding 50 μL of a 100 mg/mL DMSO stock solution to 950 μL of corn oil, followed by thorough mixing.[2] Another complex vehicle involves a multi-step process: first, a 130 mg/mL DMSO stock is diluted in PEG300, followed by the addition of Tween80, and finally, dilution with ddH₂O.[2] It is recommended that these mixed solutions be used immediately for optimal results.[2]

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving properly in the recommended solvent.

  • Possible Cause 1: Inappropriate Solvent: You may be using a solvent in which this compound has poor solubility.

    • Solution: Ensure you are using a recommended solvent such as DMSO or ethanol. This compound is insoluble in water.[3]

  • Possible Cause 2: Suboptimal Dissolution Conditions: The compound may require assistance to fully dissolve.

    • Solution: Gentle warming or ultrasonication can aid in the dissolution process, particularly for ethanol.[3] For DMSO, ensure the solvent is fresh and anhydrous, as absorbed moisture can hinder solubility.[1][2]

  • Possible Cause 3: Concentration Exceeds Solubility Limit: You might be attempting to prepare a stock solution that is too concentrated.

    • Solution: Refer to the solubility data to ensure you are not exceeding the maximum solubility of this compound in your chosen solvent.

Issue 2: After diluting my DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms.

  • Possible Cause 1: Poor Aqueous Solubility: This is the most common issue. This compound is insoluble in water, and introducing a concentrated DMSO stock into an aqueous environment can cause it to crash out of solution.[3]

    • Solution 1: Decrease the final concentration of this compound in your working solution. The effective concentrations in cell-based assays are often in the micromolar range, which may be more amenable to staying in solution.[5][6]

    • Solution 2: Increase the percentage of DMSO in the final working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.

    • Solution 3: When diluting, add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

Issue 3: I am observing inconsistent or no biological activity in my experiments.

  • Possible Cause 1: Improper Storage and Handling: The compound may have degraded due to incorrect storage.

    • Solution: Review the recommended storage conditions. Ensure the powdered compound is stored at -20°C and that stock solutions are aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1][2]

  • Possible Cause 2: Inaccurate Concentration: There may be an error in the preparation of the stock or working solutions.

    • Solution: Recalculate all dilutions and, if possible, prepare a fresh stock solution from the powdered compound. Ensure your weighing and pipetting are accurate.

  • Possible Cause 3: Experimental System: The lack of activity could be specific to the biological system being tested.

    • Solution: The effective concentration of this compound can vary between cell lines.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific model. The reported EC₅₀ for SIRT6 activation is approximately 10.3–11.0 µM, while IC₅₀ values for inhibiting cell proliferation in various cancer cell lines range from 18.6 to 34.5 µM.[1][3][5]

Data and Protocols

Quantitative Data Summary
ParameterValueSolvent/ConditionsSource
Solubility InsolubleWater[3]
≥52.8 mg/mLDMSO[3]
100 mg/mLDMSO[2]
125 mg/mLDMSO (with ultrasonic)[1]
≥8.03 mg/mLEthanol (with ultrasonic)[3]
Storage (Powder) 3 years-20°C[1]
Storage (Stock Solution) 1 year-80°C in solvent[2]
6 months-80°C in solvent[1]
1 month-20°C in solvent[1][2]
EC₅₀ (SIRT6 Activation) 11.0 ± 0.3 μMFDL Assay[5]
10.3 μM[1][3]
IC₅₀ (Cell Proliferation) 21.5 to 34.5 μMNSCLC Cell Lines[5]
18.6 to 24.0 μMHCC Cell Lines[1][3]
Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out a specific mass of this compound powder (Molecular Weight: 626.30 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 6.26 mg.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store these aliquots at -80°C for long-term use (up to one year) or at -20°C for short-term use (up to one month).[1][2]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentration.

  • Important Technique: To minimize precipitation, add the small volume of the DMSO stock solution to the larger volume of aqueous medium while gently vortexing or swirling the tube. Do not add the aqueous medium to the DMSO stock.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Immediate Use: It is recommended to use the final working solution immediately after preparation.

Visualizations

G Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 8. Add Stock to Medium While Vortexing thaw->dilute prepare_media 7. Prepare Aqueous Buffer / Medium prepare_media->dilute use 9. Use Immediately in Experiment dilute->use

Caption: A workflow for preparing this compound solutions for experiments.

G Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions cluster_verify Verification start Precipitate Observed After Dilution? lower_conc Lower Final this compound Concentration start->lower_conc Yes check_dmso Increase Final DMSO % (with vehicle control) start->check_dmso Yes improve_mixing Improve Mixing Technique (add stock to medium while vortexing) start->improve_mixing Yes retest Retest with New Preparation lower_conc->retest check_dmso->retest improve_mixing->retest success Problem Resolved retest->success fail Precipitation Persists retest->fail consult Consult Literature for Alternative Formulations fail->consult

Caption: A flowchart for troubleshooting this compound precipitation issues.

G General Factors Affecting Compound Stability in Solution center Compound Stability temp Temperature center->temp light Light Exposure center->light ph pH of Solution center->ph oxygen Oxygen / Air Exposure center->oxygen contaminants Contaminants center->contaminants moisture Moisture / Humidity center->moisture

Caption: Key factors that can influence the stability of chemical compounds.

References

troubleshooting MDL-800 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MDL-800. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions that may arise during experimentation with this compound, a selective allosteric activator of SIRT6.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO and DMF.[1] For long-term storage, it is recommended to store the compound as a solid at -20°C, which should maintain its stability for at least four years.[1] Stock solutions in DMSO can be prepared, but it's important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2]

Q2: At what concentration does this compound typically show activity?

A2: The effective concentration of this compound can vary depending on the cell type and the specific assay. For example, in Human Umbilical Vein Endothelial Cells (HUVECs) and Human Dermal Fibroblasts (HDFs), concentrations between 0.5 µM and 2.5 µM have been shown to promote cell proliferation and migration.[3] In non-small cell lung cancer (NSCLC) cell lines, anti-proliferative effects were observed with IC50 values ranging from 21.5 to 34.5 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: I am observing inconsistent results in my cell-based assays. What are the potential causes?

A3: Inconsistent results can stem from several factors:

  • Compound Solubility: Ensure that this compound is fully dissolved in your stock solution and that the final concentration in your media does not lead to precipitation. Using fresh DMSO is crucial.[2]

  • Cell Line Variability: Different cell lines may respond differently to this compound. It is important to maintain consistent cell culture conditions, including passage number and confluency.

  • Assay-Specific Conditions: For proliferation assays like CCK8 or EdU, ensure consistent seeding densities and incubation times.[3][4] For migration assays, the density of cells seeded into the upper chamber is a critical parameter.[3]

  • Batch-to-Batch Variation: If you are using different lots of this compound, it is advisable to perform a bridging study to ensure consistent activity.

Troubleshooting Guides

Issue 1: Low or No Activity of this compound

Symptoms:

  • No significant difference between control and this compound treated groups in cell proliferation or migration assays.

  • No change in the acetylation levels of SIRT6 targets, such as H3K9Ac or H3K56Ac, as measured by Western blot.[3][4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your cell line.
Compound Degradation Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new stock solution.
Cell Line Insensitivity Confirm that your cell line expresses SIRT6. The effects of this compound are dependent on the presence of SIRT6.[4][5]
Insufficient Incubation Time The time required to observe an effect can vary. For cell proliferation, effects have been noted at 24, 48, and 72 hours.[3] For signaling events like deacetylation, shorter time points may be sufficient.
Issue 2: High Variability Between Replicates

Symptoms:

  • Large error bars in quantitative assays.

  • Inconsistent results across identical experimental setups.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your technique.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the media after adding the this compound solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or use a lower concentration of this compound.
Inconsistent Assay Timing For kinetic assays, ensure that the timing of reagent addition and reading is consistent across all plates and replicates.

Experimental Protocols

Cell Viability (CCK-8) Assay
  • Seed cells (e.g., HUVECs, HDFs, or NSCLC cells) in a 96-well plate at a density of 5 x 10³ cells per well.[4]

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound. Include a DMSO-treated control group.[4]

  • Incubate for the desired time period (e.g., 48 hours).[4]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1 hour at 37°C.[4]

  • Measure the absorbance at 450 nm using a microplate reader.[4]

Transwell Migration Assay
  • Seed HUVECs in the upper chamber of a Transwell insert.

  • Add medium containing different concentrations of this compound (e.g., 0, 0.5, and 2.5 µM) to the lower chamber.[3]

  • Incubate for 6 hours at 37°C.[3]

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[3]

  • Stain the cells with 1% crystal violet for 30 minutes in the dark.[3]

  • Gently remove the non-migrated cells from the upper side of the filter with a cotton swab.[3]

  • Wash with PBS three times.

  • Count the number of migrated cells on the lower side of the filter.[3]

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines and Assays

Cell Line/Model Assay Effective Concentration (EC50 / IC50) Observed Effect Reference
HUVECs, HDFsProliferation (CCK-8, EdU)2.5 µM (optimal)Increased cell proliferation[3]
HUVECsMigration (Transwell)0.5 - 2.5 µMIncreased cell migration[3]
NSCLC Cell LinesProliferation (CCK-8)21.5 - 34.5 µM (IC50)Inhibition of cell proliferation[4]
BEL-7405 HCC CellsProliferation90.4 µM (EC50)Reduced proliferation[1][2]
BEL-7405 HCC CellsHistone Deacetylation23.3 µM (IC50)Induced histone deacetylation[1]

Mandatory Visualizations

MDL800_Signaling_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9Ac Histone H3 (H3K9Ac) SIRT6->H3K9Ac deacetylates NFkB_p65 NF-κB p65 SIRT6->NFkB_p65 suppresses phosphorylation IkB_p p-IκB SIRT6->IkB_p suppresses phosphorylation Angiogenesis Angiogenesis SIRT6->Angiogenesis promotes Inflammation Inflammatory Response (IL-6, TNF-α) NFkB_p65->Inflammation promotes IkB_p->NFkB_p65 activates Inflammation->Angiogenesis inhibits

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) treat_cells Treat Cells with this compound (Dose-Response) prep_compound->treat_cells prep_cells Culture & Seed Cells prep_cells->treat_cells assay_viability Cell Viability Assay (e.g., CCK-8) treat_cells->assay_viability assay_migration Cell Migration Assay (e.g., Transwell) treat_cells->assay_migration assay_western Western Blot (e.g., H3K9Ac) treat_cells->assay_western analyze_data Analyze & Interpret Results assay_viability->analyze_data assay_migration->analyze_data assay_western->analyze_data

References

preventing MDL-800 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MDL-800 Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the SIRT6 activator, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is practically insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For cell culture experiments, ensure the final concentration of DMSO in the media is kept low (e.g., less than 0.25%) to avoid solvent-induced cytotoxicity.[2]

Q2: At what concentrations is this compound effective in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have reported a range of effective concentrations. For example, in non-small cell lung cancer (NSCLC) cell lines, this compound induced dose-dependent deacetylation of histone H3 at concentrations between 10-50 μM, with IC50 values for proliferation inhibition ranging from 21.5 to 34.5 μM.[2] In human umbilical vein endothelial cells (HUVECs) and human dermal fibroblasts (HDFs), concentrations as low as 0.5 and 2.5 μM have been used to promote proliferation and migration.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is an allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase. By activating SIRT6, this compound influences various cellular processes, including gene expression, DNA repair, and inflammation, through the deacetylation of histone and non-histone proteins.[3][4]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in media High final concentration of this compoundDecrease the final working concentration of this compound. Refer to the table of effective concentrations below for guidance.
Poor mixing techniqueWhen diluting the DMSO stock, add it to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
Low quality or old DMSOUse high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption, which can decrease the solubility of this compound.
Temperature shockWarm the cell culture media to 37°C before adding the this compound stock solution. Avoid adding a cold stock solution directly to warm media.
Precipitation observed in the stock solution Improper storageStore the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent solvent evaporation.
SupersaturationIf the stock solution was prepared at a very high concentration, it may be prone to precipitation over time. Consider preparing a fresh stock solution at a slightly lower concentration.
Precipitation observed in the culture plate over time Interaction with media componentsSome components of the cell culture media, such as high concentrations of certain salts or proteins, may contribute to the precipitation of this compound over extended incubation periods. Consider using a different media formulation if the problem persists.
Evaporation of mediaEnsure proper humidification in the incubator to prevent evaporation of the culture media, which can lead to an increase in the concentration of all components, including this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 384.4 g/mol ), you will need 3.84 mg of this compound.

  • In a sterile microcentrifuge tube, weigh out the calculated amount of this compound powder.

  • Add the corresponding volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Treating Cells with this compound

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

  • Cultured cells in appropriate vessels

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

Procedure:

  • The day before the experiment, seed the cells at the desired density to ensure they are in the logarithmic growth phase at the time of treatment.

  • On the day of the experiment, prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. For example, to prepare 1 mL of media with a final concentration of 10 μM this compound from a 10 mM stock, add 1 μL of the stock solution to 999 μL of media.

  • Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.

  • Remove the existing media from the cells and replace it with the media containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period as determined by your experimental design.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in various studies.

Cell Line(s)AssayEffective Concentration RangeReference
Non-Small Cell Lung Cancer (NSCLC) cell linesHistone H3 Deacetylation10 - 50 μM[2]
NSCLC cell linesInhibition of Proliferation (IC50)21.5 - 34.5 μM[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation and Migration0.5 - 2.5 μM
Human Dermal Fibroblasts (HDFs)Proliferation and Migration0.5 - 2.5 μM

Visualizations

This compound Experimental Workflow

MDL_800_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute in Media) prep_stock->prep_working treat_cells Treat Cells with this compound or Vehicle Control prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analysis Perform Downstream Assays (e.g., Western Blot, Viability Assay) incubate->analysis MDL_800_Signaling MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates Histones Histones (e.g., H3K9ac) SIRT6->Histones deacetylates NFkB NF-κB Pathway SIRT6->NFkB inhibits AMPK AMPK Pathway SIRT6->AMPK activates Gene_Expression Altered Gene Expression Histones->Gene_Expression Inflammation Inflammation NFkB->Inflammation Metabolism Metabolic Regulation AMPK->Metabolism Precipitation_Troubleshooting start Precipitation Observed? check_stock Check Stock Solution: - Stored correctly? - Clear appearance? start->check_stock Yes check_dilution Review Dilution Protocol: - Correct solvent (DMSO)? - Proper mixing? check_stock->check_dilution Yes remake_stock Prepare Fresh Stock Solution check_stock->remake_stock No check_final_conc Is Final Concentration Too High? check_dilution->check_final_conc Yes improve_mixing Improve Mixing Technique (e.g., dropwise addition) check_dilution->improve_mixing No lower_conc Lower the Final Concentration check_final_conc->lower_conc Yes end Problem Resolved check_final_conc->end No lower_conc->end remake_stock->end improve_mixing->end

References

MDL-800 signal-to-noise ratio optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments involving the SIRT6 activator, MDL-800.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase.[1][2][3] It functions by binding to an allosteric site on the SIRT6 enzyme, which enhances its catalytic efficiency and deacetylase activity.[1][4] This activation leads to the deacetylation of various protein targets, including histones like H3K9ac and H3K56ac, thereby influencing gene expression and various cellular processes.[1][4]

Q2: What are the common research applications of this compound?

This compound is primarily used in research to investigate the biological roles of SIRT6. Common applications include:

  • Cancer Research: Studying the anti-proliferative effects of SIRT6 activation in various cancer cell lines, such as hepatocellular carcinoma and non-small cell lung cancer.[1][5]

  • Metabolism Research: Investigating the role of SIRT6 in regulating glucose metabolism and fatty acid oxidation.[1][6][7]

  • Neuroinflammation and Ischemic Injury: Exploring the potential of SIRT6 activation to ameliorate neuroinflammatory responses.[3]

  • Genomic Stability and Aging: Examining the role of SIRT6 in DNA repair and the maintenance of genomic integrity, particularly in the context of aging.[8]

Q3: this compound is not a fluorescent compound. What does "signal-to-noise ratio" refer to in this compound experiments?

In the context of experiments with this compound, the "signal" refers to the specific, measurable biological effect resulting from SIRT6 activation by this compound. The "noise" represents the background, non-specific effects, and experimental variability that can obscure this signal.

For example:

  • Signal: A quantifiable change in the acetylation level of a known SIRT6 substrate, a decrease in cancer cell viability, or a change in the expression of a target gene.

  • Noise: High background in a Western blot, variability in cell viability readings across wells, or non-specific binding of antibodies in immunofluorescence.

Optimizing the signal-to-noise ratio means maximizing the detectable, specific effect of this compound while minimizing the impact of experimental artifacts and variability.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound.

Issue 1: High Variability in Cell-Based Assay Results
Possible Cause Troubleshooting Step Rationale
Inconsistent this compound concentrationPrepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and aliquot for single use to avoid freeze-thaw cycles.[2]Repeated freeze-thaw cycles can degrade the compound, leading to inconsistent activity.
Cell health and densityEnsure consistent cell seeding density and monitor cell health. Perform experiments on cells in the logarithmic growth phase.Variations in cell number and health can significantly impact the response to treatment.
Solvent effectsInclude a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment.The solvent itself can have a minor effect on cell viability or other readouts, which needs to be accounted for.
Assay timingOptimize the incubation time with this compound. The optimal time can vary depending on the cell type and the specific endpoint being measured.The biological effects of this compound are time-dependent. A time-course experiment can help identify the optimal window for measurement.
Issue 2: Low or No Detectable Signal (Weak Biological Effect)
Possible Cause Troubleshooting Step Rationale
Suboptimal this compound concentrationPerform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can range from approximately 20 to 90 µM depending on the cell type.[2][5]The effective concentration of this compound can be cell-type specific.
Low SIRT6 expressionVerify the expression level of SIRT6 in your cell model using Western blot or qPCR.This compound requires the presence of SIRT6 to exert its effects. Low endogenous levels of the enzyme will result in a weaker signal.
Incorrect assay endpointEnsure the chosen readout is a downstream target of SIRT6 activity. For example, measure the deacetylation of known SIRT6 substrates like H3K9ac.[1][4]Measuring a direct and sensitive marker of SIRT6 activation will provide a stronger and more reliable signal.
Compound inactivityPurchase this compound from a reputable supplier and check the certificate of analysis.Poor quality or degraded compound will not be effective.
Issue 3: High Background in Immunofluorescence or Western Blotting
Possible Cause Troubleshooting Step Rationale
Non-specific antibody bindingOptimize primary and secondary antibody concentrations. Include appropriate controls (e.g., secondary antibody only, isotype control). Use a blocking buffer suitable for your sample type.[9]High antibody concentrations can lead to non-specific binding and high background.
Autofluorescence of cells/tissueInclude an unstained control to assess the level of autofluorescence. Consider using a quenching agent if autofluorescence is high.[9]Some cell types and tissues exhibit natural fluorescence, which can mask the specific signal.
Inadequate washingIncrease the number and duration of wash steps after antibody incubations.Insufficient washing can leave unbound antibodies, contributing to background noise.
Suboptimal imaging settingsAdjust microscope settings (e.g., exposure time, gain) to maximize the signal from your specific stain while minimizing background.[10]Overexposure can saturate the signal and increase background noise.

Quantitative Data Summary

The following table summarizes reported concentration ranges for this compound in various experimental settings.

ParameterCell Line/ModelConcentration RangeReference
IC50 (Cell Proliferation) Non-small cell lung cancer cell lines21.5 - 34.5 µM[5]
Head and neck squamous cell carcinoma cell lines18.6 - 24 µM[1]
EC50 (SIRT6 Deacetylase Activity) In vitro assay11.0 ± 0.3 µM[5]
EC50 (Histone Deacetylation) BEL-7405 hepatocellular carcinoma cells90.4 µM[2][3]
Effective Concentration (Inhibition of PPARα) AML12 mouse hepatocytes50 - 100 µM[7]

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • Assay: Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.[5]

  • Measurement: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

MDL800_Troubleshooting_Workflow Start Start: Suboptimal Signal-to-Noise Ratio Check_Signal Is the specific signal (e.g., biological effect) weak or absent? Start->Check_Signal Check_Noise Is the background noise or variability high? Check_Signal->Check_Noise No Concentration Optimize this compound Concentration (Dose-Response) Check_Signal->Concentration Yes Cell_Health Standardize Cell Seeding and Monitor Cell Health Check_Noise->Cell_Health Yes SIRT6_Expression Verify SIRT6 Expression Level Concentration->SIRT6_Expression Assay_Endpoint Select a more direct and sensitive assay endpoint SIRT6_Expression->Assay_Endpoint End End: Optimized Signal-to-Noise Ratio Assay_Endpoint->End Controls Include Proper Controls (Vehicle, Unstained) Cell_Health->Controls Reagent_Optimization Optimize Antibody/ Reagent Concentrations Controls->Reagent_Optimization Washing Improve Washing Protocols Reagent_Optimization->Washing Washing->End

Caption: Troubleshooting workflow for optimizing signal-to-noise ratio in this compound experiments.

MDL800_Signaling_Concept MDL800 This compound SIRT6 SIRT6 Enzyme MDL800->SIRT6 Allosteric Activation Substrate_D Deacetylated Substrate SIRT6->Substrate_D Deacetylation Substrate_A Acetylated Substrate (e.g., H3K9ac) Substrate_A->SIRT6 Downstream Downstream Biological Effects (e.g., Altered Gene Expression, Cell Cycle Arrest) Substrate_D->Downstream Signal Measured Signal (Experimental Readout) Downstream->Signal

Caption: Conceptual signaling pathway of this compound action leading to a measurable signal.

References

Validation & Comparative

A Comparative Guide to SIRT6 Activators: MDL-800 vs. UBCS039

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and mechanisms of two prominent Sirtuin 6 (SIRT6) activators: MDL-800 and the first-in-class synthetic activator, UBCS039. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for therapeutic development in oncology, inflammatory diseases, and metabolic disorders.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy parameters for this compound and UBCS039 based on available in vitro and in vivo data. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies and should be interpreted within the context of the specific experimental models used.

Table 1: In Vitro Efficacy of this compound and UBCS039

ParameterThis compoundUBCS039Citation
SIRT6 Activation (EC50) 11.0 ± 0.3 µM~38 µM[1][2]
Cell Line Antiproliferative Activity (IC50/Effect) Antiproliferative Activity (IC50/Effect)
BEL-7405 (Hepatocellular Carcinoma)90.4 µM (EC50)Data not available[3]
Non-Small Cell Lung Cancer (NSCLC) Cell Lines (range)21.5 - 34.5 µM (IC50)Data not available[2][4]
H1299 (NSCLC)IC50 not specified, dose-dependent deacetylation at 10-50 µMDose-dependent decrease in proliferation starting at 48h[4][5]
HeLa (Cervical Cancer)Data not availableDose-dependent decrease in proliferation starting at 48h[5]

Table 2: In Vivo Efficacy of this compound and UBCS039

Animal ModelCompoundDosing RegimenKey FindingsCitation
BEL-7405 HCC Xenograft (Mouse)This compound50, 100, and 150 mg/kgReduced tumor weight and volume.[6]
HCC827 NSCLC Xenograft (Mouse)This compound80 mg/kg/day, i.p., for 14 daysMarkedly suppressed tumor growth.[2]
Thioacetamide-Induced Acute Liver Failure (Mouse)UBCS03950 mg/kg, i.p.Ameliorated liver damage, reduced inflammatory responses and oxidative stress.[7]
Cutaneous Wound Healing (Mouse)This compoundNot specifiedAccelerated wound healing, reduced inflammation.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and UBCS039.

Cell Viability and Proliferation Assays
  • Objective: To determine the antiproliferative effects of this compound and UBCS039 on cancer cell lines.

  • Methodology (CCK-8 Assay for this compound in NSCLC cells):

    • NSCLC cell lines were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

    • 10 µL of CCK-8 solution was added to each well and incubated for 1-4 hours.

    • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

    • IC50 values were calculated from dose-response curves.[4]

  • Methodology (Cell Growth Curves for UBCS039):

    • H1299 and HeLa cells were seeded at 5 x 10^4 cells per well.

    • On day 1, cells were treated with different doses of UBCS039 or DMSO.

    • Cell proliferation was monitored over several days, with cell counts performed at different time points to generate growth curves.[9]

Western Blot Analysis
  • Objective: To assess the effect of SIRT6 activators on protein expression and signaling pathways.

  • General Protocol:

    • Cell Lysis: Cells were treated with this compound, UBCS039, or vehicle control for the indicated times and concentrations. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.[11]

    • Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., against SIRT6, phospho-p65, phospho-AMPK, H3K9ac) overnight at 4°C.[10][12]

    • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[11]

In Vivo Xenograft Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of this compound and UBCS039 in vivo.

  • General Protocol:

    • Cell Implantation: Cancer cells (e.g., BEL-7405 or HCC827) were harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free RPMI), sometimes mixed with Matrigel.[13][14]

    • Approximately 3 x 10^6 cells were subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[13]

    • Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size (e.g., 50-100 mm³). Mice were then randomized into control and treatment groups.

    • This compound or UBCS039 was administered via a specified route (e.g., intraperitoneal injection) at the indicated doses and schedule. The control group received the vehicle.[2]

    • Efficacy Assessment: Tumor volume was measured regularly using calipers (Volume = (width)² x length/2). At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blot or immunohistochemistry).[2][13]

Signaling Pathways and Mechanisms of Action

This compound and UBCS039, as SIRT6 activators, share the common mechanism of enhancing the deacetylase activity of SIRT6. However, their downstream effects can diverge, influencing different signaling pathways.

This compound Signaling Pathways

This compound has been shown to impact key signaling pathways involved in inflammation and cancer progression, notably the NF-κB and MAPK pathways.

MDL800_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates NFkB NF-κB (p65) SIRT6->NFkB deacetylates & inhibits IkB IκBα SIRT6->IkB promotes dephosphorylation MAPK MAPK Pathway (MEK, ERK) SIRT6->MAPK inhibits Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation promotes transcription Proliferation Cell Proliferation & Survival MAPK->Proliferation promotes UBCS039_Pathway UBCS039 UBCS039 SIRT6 SIRT6 UBCS039->SIRT6 activates NFkB NF-κB (p65) SIRT6->NFkB inhibits AMPK AMPK SIRT6->AMPK activates Inflammation Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammation promotes transcription Autophagy Autophagy AMPK->Autophagy induces

References

Validating Target Engagement of MDL-800: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a cellular environment is a critical step in validating its mechanism of action and potential efficacy. This guide provides an objective comparison of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6), with other alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and execution of target engagement studies.

This compound is a well-characterized small molecule that activates the deacetylase activity of SIRT6, an NAD+-dependent enzyme involved in various cellular processes, including DNA repair, metabolism, and inflammation.[1][2][3] It binds to an allosteric site on the SIRT6 protein, enhancing its catalytic efficiency.[2][4] This guide will delve into the experimental validation of this compound's engagement with SIRT6 and compare its performance with other known SIRT6 activators.

Comparative Performance of SIRT6 Activators

The following table summarizes the quantitative data for this compound and its alternatives based on available in vitro biochemical assays. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

CompoundTypeTargetEC50 (μM)Maximum ActivationSelectivity NotesReference
This compound Small MoleculeSIRT610.3 - 11.0>22-foldNo activity toward SIRT1, SIRT3, SIRT4, and HDAC1-11. Weak activity at high concentrations for SIRT2, SIRT5, and SIRT7.[2][5]
MDL-801 Small MoleculeSIRT65.7>22-foldSimilar selectivity profile to this compound.[2]
MDL-811 Small MoleculeSIRT65.7~2-fold greater than this compoundSelective for SIRT6 over other HDACs.[6]
UBCS039 Small MoleculeSIRT6383.5-foldNo significant effect on SIRT1, 2, and 3. Stimulated SIRT5 desuccinylation activity.[7][8]
Compound 12q Small MoleculeSIRT65.35~2-fold greater than this compoundNearly 300-fold selectivity for SIRT6 over SIRT1/2/3/5.[9]
SIRT6Activator Natural Product (from seaweed)SIRT6Not ReportedSufficiently SIRT6-activatingData from a clinical trial on frailty in mice.[1]
Cyanidin FlavonoidSIRT6Not Reported55-foldA potent natural activator.[10]

Experimental Protocols for Validating SIRT6 Target Engagement

To validate the engagement of this compound or other potential SIRT6 activators, several key experiments are typically performed. Below are detailed methodologies for these assays.

In Vitro SIRT6 Deacetylation Assay (Fluorogenic)

This assay directly measures the enzymatic activity of purified SIRT6 in the presence of a test compound.

Principle: A fluorogenic substrate peptide containing an acetylated lysine residue is incubated with recombinant SIRT6. Upon deacetylation by SIRT6, a developing reagent proteolytically cleaves the peptide, releasing a fluorescent molecule. The increase in fluorescence is proportional to the deacetylase activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human SIRT6 enzyme

    • Fluorogenic SIRT6 substrate (e.g., a peptide containing acetylated H3K9)

    • NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developing reagent

    • Test compound (this compound or alternative) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure: a. Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate. b. Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known SIRT6 activator, if available). c. Add recombinant SIRT6 enzyme to initiate the reaction. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the developing reagent. f. Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. g. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of SIRT6 activation relative to the vehicle control.

    • Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Target Engagement: Western Blot for Histone Acetylation

This method assesses the ability of a compound to activate SIRT6 within a cellular context by measuring the deacetylation of its known downstream targets, such as histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac).[2]

Principle: Cells are treated with the test compound, and the total histone proteins are extracted. Western blotting is then used to detect the levels of specific acetylated histone marks using antibodies. A decrease in the acetylation signal indicates successful target engagement and activation of SIRT6.

Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., HEK293T, a cancer cell line) to 70-80% confluency. b. Treat the cells with various concentrations of the test compound (this compound or alternative) for a specific duration (e.g., 24-48 hours). Include a vehicle control.

  • Histone Extraction: a. Harvest the cells and wash with PBS. b. Lyse the cells using a suitable lysis buffer containing protease and deacetylase inhibitors. c. Isolate the nuclear fraction and extract histone proteins using an acid extraction method (e.g., with 0.2 N HCl). d. Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Western Blotting: a. Determine the protein concentration of the histone extracts. b. Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for H3K9ac, H3K56ac, and a loading control (e.g., total Histone H3). e. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the acetylated histones and the loading control.

    • Normalize the acetylated histone signal to the total histone H3 signal.

    • Compare the normalized acetylation levels in the treated samples to the vehicle control to determine the extent of deacetylation.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SIRT6 signaling pathway, the experimental workflow for target engagement validation, and a logical comparison of this compound with its alternatives.

SIRT6_Signaling_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation NAM Nicotinamide SIRT6->NAM Deacetylated_Histones Deacetylated Histones SIRT6->Deacetylated_Histones Deacetylation NAD NAD+ NAD->SIRT6 Cofactor Histones Histones (H3K9ac, H3K56ac) Histones->SIRT6 Downstream Downstream Effects (DNA Repair, ↓Inflammation, ↓Metabolism) Deacetylated_Histones->Downstream Target_Engagement_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Recombinant SIRT6 + Substrate + NAD+ invitro_treat Add this compound/ Alternative invitro_start->invitro_treat invitro_measure Measure Deacetylase Activity (Fluorescence) invitro_treat->invitro_measure invitro_result Determine EC50 invitro_measure->invitro_result cellular_start Culture Cells cellular_treat Treat with this compound/ Alternative cellular_start->cellular_treat cellular_extract Histone Extraction cellular_treat->cellular_extract cellular_wb Western Blot for H3K9ac/H3K56ac cellular_extract->cellular_wb cellular_result Assess Target Deacetylation cellular_wb->cellular_result Activator_Comparison cluster_synthetic Synthetic Small Molecules cluster_natural Natural Products SIRT6_Activators SIRT6 Activators MDL800 This compound (EC50: ~10-11 µM) SIRT6_Activators->MDL800 MDL811 MDL-811 (More Potent) SIRT6_Activators->MDL811 UBCS039 UBCS039 (Lower Potency) SIRT6_Activators->UBCS039 Seaweed SIRT6Activator (In vivo data) SIRT6_Activators->Seaweed Flavonoids Cyanidin (High Potency in vitro) SIRT6_Activators->Flavonoids

References

A Comparative Analysis of MDL-800 and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel SIRT6 activator, MDL-800, with current standard-of-care drugs for several major cancer types. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to support further research and development in oncology.

Introduction to this compound and Its Mechanism of Action

This compound is a novel, selective, allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, and is often dysregulated in cancer. By activating SIRT6, this compound can modulate the expression of genes involved in tumor progression, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have demonstrated its potential as a therapeutic agent in several cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and esophageal squamous cell carcinoma (ESCC).

Comparative Efficacy of this compound and Standard-of-Care Drugs

This section provides a comparative overview of the in vitro and in vivo efficacy of this compound against standard-of-care treatments for specific cancer types. The data presented is based on available preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and much of the following data is derived from separate studies using similar cancer models.

Hepatocellular Carcinoma (HCC)

Standard-of-Care: Sorafenib, a multi-kinase inhibitor, has been a standard first-line treatment for advanced HCC. It targets several tyrosine protein kinases (VEGFR, PDGFR) and Raf kinases.

This compound vs. Sorafenib: In Vitro Efficacy

CompoundCell LineIC50 (µM)Citation
This compoundBel740523.3[3]
This compoundPLC/PRF/518.6[3]
This compoundBel740224.0[3]

No direct comparative in vitro studies between this compound and sorafenib in the same cell lines were identified in the search results.

This compound vs. Sorafenib: In Vivo Efficacy (Xenograft Models)

CompoundXenograft ModelTreatment RegimenTumor Growth InhibitionCitation
This compoundBel7405150 mg/kg, i.p., daily for 2 weeksDose-dependent suppression[3]
SorafenibPatient-Derived Xenograft (HCC-PDX)30 mg/kg, p.o., dailySignificant tumor growth inhibition in 7/10 models[4][5]

Note: The xenograft models and treatment regimens differ, precluding a direct comparison of tumor growth inhibition percentages.

Non-Small Cell Lung Cancer (NSCLC) with EGFR Mutation

Standard-of-Care: Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a first-line treatment for NSCLC with activating EGFR mutations.

This compound in Combination with Osimertinib: In Vitro Efficacy

A study on NSCLC cell lines demonstrated that this compound acts synergistically with EGFR-TKIs, including osimertinib, particularly in osimertinib-resistant cells.[1][6]

TreatmentCell LineEffectCitation
This compound + OsimertinibHCC827 (Osimertinib-resistant)Synergistic reduction in cell viability (CI < 1)[6]
This compound + OsimertinibPC9 (Osimertinib-resistant)Synergistic reduction in cell viability (CI < 1)[6]

This compound vs. Osimertinib: In Vivo Efficacy (Xenograft Model)

CompoundXenograft ModelTreatment RegimenTumor Growth InhibitionCitation
This compoundHCC82780 mg/kg, i.p., daily for 14 daysMarked suppression of tumor growth[1][6]
OsimertinibPatient-Derived Xenograft (EGFR-mutant)Not specifiedSignificant tumor regression[7]

Direct comparative in vivo studies of this compound monotherapy versus osimertinib are not available.

Head and Neck Squamous Cell Carcinoma (HNSCC)

Standard-of-Care: Cisplatin, a platinum-based chemotherapy agent that cross-links DNA, is a cornerstone of treatment for HNSCC, often used in combination with radiation.

No direct or indirect comparative studies between this compound and cisplatin in HNSCC preclinical models were identified in the search results.

Esophageal Squamous Cell Carcinoma (ESCC)

Standard-of-Care: A combination of 5-Fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase, and cisplatin is a common first-line chemotherapy regimen for advanced ESCC.

No direct or indirect comparative studies between this compound and 5-FU/cisplatin in ESCC preclinical models were identified in the search results.

Experimental Protocols

This compound In Vitro Cell Proliferation Assay
  • Cell Lines: Bel7405, PLC/PRF/5, Bel7402 (HCC); HCC827, PC9 (NSCLC).

  • Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound (typically 1-100 µM) for 48 hours.[3] Cell viability is assessed using assays such as CCK-8 or MTT. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

This compound In Vivo Xenograft Study in Mice
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: 5 x 10^6 Bel7405 (HCC) or HCC827 (NSCLC) cells are injected subcutaneously into the flank of the mice.[1][3]

  • Treatment: When tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered via intraperitoneal (i.p.) injection at doses ranging from 50 to 150 mg/kg daily for a specified period (e.g., 2 weeks).[1][3]

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.

Standard-of-Care In Vivo Xenograft Studies (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Implantation: Patient-derived tumor fragments or cancer cell lines are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors are established, animals are treated with the standard-of-care drug (e.g., sorafenib orally, cisplatin intraperitoneally) at clinically relevant doses and schedules.

  • Efficacy Assessment: Tumor growth is monitored, and at the end of the study, tumor tissues can be collected for further analysis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a representative experimental workflow for its evaluation.

MDL800_SIRT6_Pathway cluster_MDL800 This compound Action cluster_SIRT6 SIRT6 Activation cluster_Downstream Downstream Effects MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation H3K9ac Deacetylation of Histone H3 (H3K9ac) SIRT6->H3K9ac DNA_Repair Enhanced DNA Repair SIRT6->DNA_Repair TumorSuppressor Activation of Tumor Suppressor Genes H3K9ac->TumorSuppressor Oncogene Repression of Oncogenes (e.g., c-Myc) H3K9ac->Oncogene Apoptosis Induction of Apoptosis TumorSuppressor->Apoptosis Proliferation Inhibition of Cell Proliferation Oncogene->Proliferation DNA_Repair->Apoptosis Apoptosis->Proliferation Standard_of_Care_Pathways cluster_Sorafenib Sorafenib cluster_Osimertinib Osimertinib cluster_Cisplatin Cisplatin Sorafenib Sorafenib VEGFR_PDGFR VEGFR, PDGFR Sorafenib->VEGFR_PDGFR Raf_Kinase Raf Kinase Sorafenib->Raf_Kinase Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis Cell_Proliferation_S Cell Proliferation Raf_Kinase->Cell_Proliferation_S Osimertinib Osimertinib EGFR Mutant EGFR Osimertinib->EGFR Cell_Proliferation_O Cell Proliferation EGFR->Cell_Proliferation_O Cisplatin Cisplatin DNA DNA Cisplatin->DNA Cross-linking DNA_Replication DNA Replication DNA->DNA_Replication Apoptosis_C Apoptosis DNA->Apoptosis_C Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment Treat with this compound vs. Standard of Care Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Treatment->Proliferation_Assay IC50 Determine IC50 Values Proliferation_Assay->IC50 Xenograft Establish Xenograft Mouse Model IC50->Xenograft Inform In Vivo Dosing Drug_Admin Administer this compound vs. Standard of Care Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Volume Drug_Admin->Tumor_Measurement Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Analysis

References

Comparative Analysis of MDL-800 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of MDL-800, a known allosteric activator of Sirtuin 6 (SIRT6). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the use of this compound in experimental settings. All data is presented with supporting experimental context.

I. Overview of this compound

This compound is a small molecule identified as a potent and selective allosteric activator of SIRT6, an NAD+-dependent deacetylase.[1][2] SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation, making it a significant target in therapeutic research. This compound enhances the deacetylase activity of SIRT6, demonstrating potential in preclinical models of non-small cell lung cancer, metabolic disorders, and neuroinflammation.[1][3][4][5]

II. Cross-Reactivity Profile of this compound

The selectivity of a chemical probe is paramount for the accurate interpretation of experimental results. Studies have been conducted to assess the cross-reactivity of this compound against other members of the sirtuin family and the broader class of histone deacetylases (HDACs).

Summary of Quantitative Cross-Reactivity Data

The following table summarizes the observed activity of this compound against a panel of sirtuins and HDACs. The data is compiled from in vitro biochemical assays.

TargetClassThis compound ActivityConcentration TestedEC50 / IC50 (µM)
SIRT6 Sirtuin Potent Activator Up to 100 µM ~10.3 - 11.0 [1][6]
SIRT1SirtuinNo ActivityUp to 100 µM> 100
SIRT2SirtuinWeak ActivityUp to 100 µM> 100
SIRT3SirtuinNo ActivityUp to 100 µM> 100
SIRT4SirtuinNo ActivityUp to 100 µM> 100
SIRT5SirtuinWeak ActivityUp to 100 µM> 100
SIRT7SirtuinWeak ActivityUp to 100 µM> 100
HDAC1-11HDACNo ActivityUp to 50 or 100 µMNot Applicable

Table 1: Cross-reactivity of this compound against a panel of sirtuins and HDACs. Data sourced from biochemical assays.[2][6]

As indicated in Table 1, this compound demonstrates high selectivity for SIRT6. It did not exhibit significant activity against SIRT1, SIRT3, SIRT4, or HDACs 1-11 at concentrations up to 100 µM.[2][6] While weak activity was noted for SIRT2, SIRT5, and SIRT7, the half-maximal effective or inhibitory concentrations were all determined to be greater than 100 µM, highlighting a significant selectivity window for its primary target, SIRT6.[6]

III. Experimental Methodologies

The cross-reactivity of this compound was primarily evaluated using in vitro biochemical assays. A common method employed is a fluorescent-based assay utilizing a fluorogenic acetylated peptide substrate.

Biochemical Deacetylase Assay Protocol:

  • Enzyme Preparation: Recombinant human sirtuin or HDAC enzymes are purified.

  • Substrate: A specific acetylated peptide substrate linked to a fluorophore (e.g., aminomethyl coumarin, AMC) is used. For SIRT6, a common substrate is the H3K9ac peptide.[7]

  • Reaction Mixture: The enzyme, substrate, and varying concentrations of this compound are incubated in a reaction buffer containing NAD+ (for sirtuins).

  • Development: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Detection: The fluorescence is measured using a plate reader. An increase in fluorescence corresponds to higher enzyme activity.

  • Data Analysis: The fold-change in enzyme activity in the presence of this compound compared to a vehicle control is calculated to determine activation or inhibition. EC50 or IC50 values are then determined from dose-response curves.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Recombinant Enzyme (SIRT/HDAC) incubation Incubation of Reaction Mixture reagents->incubation substrate Fluorogenic Substrate (e.g., Ac-Peptide-AMC) substrate->incubation compound This compound (Varying Concentrations) compound->incubation development Addition of Developer Solution incubation->development detection Fluorescence Measurement development->detection calculation Calculate Fold Change in Activity detection->calculation curve Generate Dose-Response Curve calculation->curve determination Determine EC50/IC50 Values curve->determination

Figure 1. Experimental workflow for assessing this compound cross-reactivity.

IV. Signaling Pathway Context

This compound's high selectivity for SIRT6 allows for the targeted investigation of SIRT6-mediated signaling pathways. The diagram below illustrates the intended on-target effect of this compound versus its minimal off-target interactions.

signaling_pathway cluster_mdl800 cluster_targets Potential Targets cluster_effects Cellular Effects MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Potent Activation Other_SIRTs Other Sirtuins (SIRT1-5, 7) MDL800->Other_SIRTs Weak/No Interaction HDACs HDACs (Class I, II, IV) MDL800->HDACs No Interaction SIRT6_Pathway SIRT6-Mediated Deacetylation SIRT6->SIRT6_Pathway Leads to Off_Target Minimal Off-Target Effects Other_SIRTs->Off_Target Contributes to HDACs->Off_Target Contributes to

Figure 2. On-target vs. off-target activity of this compound.

V. Conclusion

The available data strongly indicates that this compound is a highly selective activator of SIRT6. Its minimal cross-reactivity with other sirtuins and HDACs makes it a valuable tool for studying the specific roles of SIRT6 in health and disease. Researchers utilizing this compound can have a high degree of confidence that the observed biological effects are mediated through the intended target.

References

A Comparative Guide to Sirtuin Modulators: A Focus on the Novel SIRT6 Activator, MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel selective SIRT6 activator, MDL-800, with other sirtuin modulators, including a SIRT1 activator and previous-generation sirtuin inhibitors. This document is intended to clarify their distinct mechanisms of action and comparative efficacy, supported by experimental data, to aid in the strategic design of future research and therapeutic development.

Introduction to Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1] Their diverse functions have made them attractive therapeutic targets. While early efforts focused on the inhibition of sirtuins, more recent strategies have explored the therapeutic potential of sirtuin activation. This guide will compare this compound, a selective SIRT6 activator, with SRT1720 (a SIRT1 activator), Selisistat (EX-527, a SIRT1 inhibitor), and Sirtinol (a SIRT1/SIRT2 inhibitor).

Comparative Analysis of Sirtuin Modulators

The following table summarizes the key characteristics of this compound and other sirtuin modulators, highlighting their distinct targets and potencies.

CompoundTarget(s)Mechanism of ActionPotency (in vitro)Key Cellular Effects
This compound SIRT6Allosteric ActivatorEC50: ~11.0 µM[2]Induces H3K9 and H3K56 deacetylation; Suppresses NF-κB and MAPK signaling; Inhibits cancer cell proliferation.[3][4]
SRT1720 SIRT1ActivatorEC1.5: 0.16 µM[5]Activates PGC-1α and NRF2 signaling; Suppresses NF-κB signaling; Improves mitochondrial function.[6][7]
Selisistat (EX-527) SIRT1InhibitorIC50: ~38 nM[8]Increases p53 acetylation; Modulates apoptosis and DNA repair pathways.[9]
Sirtinol SIRT1, SIRT2InhibitorIC50: 131 µM (SIRT1), 38 µM (SIRT2)[5]Increases acetylation of SIRT1 and SIRT2 substrates (e.g., p53, α-tubulin); Induces apoptosis in cancer cells.[10]

Data Presentation: In Vitro Efficacy and Selectivity

The efficacy and selectivity of these compounds are critical determinants of their potential therapeutic applications. The following table provides a more detailed comparison of their in vitro activities.

CompoundTargetEC50/IC50Selectivity
This compound SIRT6 (Activator)~11.0 µM[2]Selective for SIRT6 over SIRT1, SIRT2, SIRT3, SIRT4, SIRT5, and SIRT7.[5][11]
SRT1720 SIRT1 (Activator)0.16 µM[5]>230-fold selective for SIRT1 over SIRT2 and SIRT3.[5]
Selisistat (EX-527) SIRT1 (Inhibitor)~38 nM[8]>200-fold selective for SIRT1 over SIRT2 and SIRT3.[8]
Sirtinol SIRT1 (Inhibitor)131 µM[5]Also inhibits SIRT2 with an IC50 of 38 µM.[5]
SIRT2 (Inhibitor)38 µM[5]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these modulators are a direct consequence of the specific signaling pathways they regulate.

This compound: Activation of SIRT6

This compound allosterically activates SIRT6, leading to the deacetylation of its substrates, most notably histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[11] This epigenetic modification results in the suppression of downstream pro-inflammatory and pro-proliferative signaling pathways, including NF-κB and MAPK.[3][4]

MDL800_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9ac H3K9ac SIRT6->H3K9ac deacetylates NFkB NF-κB H3K9ac->NFkB inhibits MAPK MAPK Pathway (MEK/ERK) H3K9ac->MAPK inhibits Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation

This compound signaling pathway.
SRT1720: Activation of SIRT1

SRT1720 activates SIRT1, which in turn deacetylates and activates downstream targets such as PGC-1α and NRF2, key regulators of mitochondrial biogenesis and antioxidant response.[6] SIRT1 activation also leads to the inhibition of the pro-inflammatory NF-κB pathway.[7]

SRT1720_Pathway SRT1720 SRT1720 SIRT1 SIRT1 SRT1720->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates NRF2 NRF2 SIRT1->NRF2 activates NFkB NF-κB SIRT1->NFkB inhibits Mito Mitochondrial Biogenesis PGC1a->Mito Antioxidant Antioxidant Response NRF2->Antioxidant Inflammation Inflammation NFkB->Inflammation

SRT1720 signaling pathway.
Selisistat and Sirtinol: Inhibition of SIRT1 and SIRT2

Selisistat is a selective inhibitor of SIRT1, while Sirtinol inhibits both SIRT1 and SIRT2. Inhibition of SIRT1 by these compounds leads to increased acetylation of p53, a tumor suppressor protein, which can promote apoptosis.[9] Sirtinol's inhibition of SIRT2 results in the hyperacetylation of α-tubulin, affecting microtubule dynamics and potentially leading to cell cycle arrest and apoptosis.[10]

Inhibitor_Pathway cluster_selisistat Selisistat (EX-527) cluster_sirtinol Sirtinol Selisistat Selisistat SIRT1_S SIRT1 Selisistat->SIRT1_S inhibits p53_ac_S p53 (acetylated) SIRT1_S->p53_ac_S deacetylation Apoptosis_S Apoptosis p53_ac_S->Apoptosis_S Sirtinol Sirtinol SIRT1_I SIRT1 Sirtinol->SIRT1_I inhibits SIRT2_I SIRT2 Sirtinol->SIRT2_I inhibits p53_ac_I p53 (acetylated) SIRT1_I->p53_ac_I deacetylation aTubulin_ac α-tubulin (acetylated) SIRT2_I->aTubulin_ac deacetylation Apoptosis_I Apoptosis p53_ac_I->Apoptosis_I Microtubule Microtubule Instability aTubulin_ac->Microtubule

Sirtuin inhibitor signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Sirtuin Deacetylase Activity Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins using a fluorogenic substrate.

Experimental Workflow:

Deacetylase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Sirtuin Enzyme - Fluorogenic Substrate - NAD+ - Test Compound Start->Prepare Incubate Incubate at 37°C Prepare->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper Measure Measure Fluorescence (Ex/Em appropriate for fluorophore) AddDeveloper->Measure End End Measure->End

Sirtuin deacetylase assay workflow.

Protocol:

  • Prepare the reaction mixture containing the sirtuin enzyme, a fluorogenic acetylated peptide substrate, NAD+, and the test compound (this compound, SRT1720, Selisistat, or Sirtinol) in an appropriate assay buffer.[12]

  • Initiate the reaction by adding NAD+ and incubate at 37°C for a specified time (e.g., 30-60 minutes).[12]

  • Stop the reaction and add a developer solution that specifically cleaves the deacetylated substrate to release the fluorophore.[12]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[12]

  • Calculate the percent activation or inhibition relative to a vehicle control.

Cell Viability Assay (CCK-8)

This colorimetric assay assesses cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones.

Protocol:

  • Lyse treated and untreated cells and extract total protein or histones.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total H3 or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system and quantify band intensities.

Conclusion

This compound represents a novel approach to sirtuin modulation by selectively activating SIRT6. Its distinct mechanism of action and downstream effects on pathways like NF-κB and MAPK set it apart from SIRT1-focused activators and broad-spectrum inhibitors. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool compound for their studies and highlights the therapeutic potential of isoform-selective sirtuin activation. The provided experimental protocols offer a starting point for the in-house validation and further characterization of these and other sirtuin modulators.

References

A Comparative Analysis of MDL-800 and Next-Generation SIRT6 Activators for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SIRT6 activator MDL-800 with its closely related second-generation alternatives, MDL-801 and MDL-811. The following analysis is supported by experimental data to inform the selection of the most suitable compound for preclinical studies.

This compound has been identified as a selective allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase and mono-ADP-ribosyltransferase. SIRT6 is a critical regulator of multiple cellular processes, including DNA repair, genome stability, and metabolism. Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This guide evaluates the specificity, selectivity, and performance of this compound in comparison to its analogs, MDL-801 and MDL-811.

Performance Comparison: this compound vs. Alternatives

Subsequent research efforts aimed at optimizing the therapeutic potential of SIRT6 activators have led to the development of MDL-801 and MDL-811. Experimental data indicates that these second-generation compounds exhibit enhanced potency and improved pharmacokinetic properties compared to the parent compound, this compound.

CompoundTargetEC50 (μM)Fold Activation of SIRT6Bioavailability (F%)Key Findings
This compound SIRT610.3 ± 0.3[1]>22-fold at 100 µM[1]71.33%[2]A selective allosteric activator of SIRT6.[1]
MDL-801 SIRT65.7 ± 0.3[1]>22-fold at 100 µM[1]Not Reported~2-fold more potent than this compound in activating SIRT6 deacetylation.[1]
MDL-811 SIRT65.7 ± 0.8[2]Not Reported92.96%[2]~2-fold greater activity than this compound with significantly enhanced bioavailability.[2]

Specificity and Selectivity

This compound and its analogs demonstrate high selectivity for SIRT6. In cell-free assays, this compound selectively activates SIRT6 deacetylase activity over other sirtuins (SIRT1-5 and -7) and histone deacetylases (HDAC1-11) at concentrations up to 100 µM.[1] Similarly, MDL-811 potently enhances the deacetylase activity of SIRT6 in a dose-dependent manner but shows little effect on other histone deacetylase enzymes at concentrations up to 100 μM.[2] This high specificity is attributed to their allosteric binding to a hydrophobic pocket on the SIRT6 enzyme, which is distinct from the active site.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Fluorogenic Deacetylase Assay (FDL Assay)

This assay is used to determine the enzymatic activity of SIRT6 in the presence of activators.

Protocol:

  • Prepare a reaction mixture containing the SIRT6 enzyme, a fluorogenic acetylated peptide substrate (e.g., RHKK-Ac-AMC), and NAD+ in an appropriate assay buffer.

  • Add the test compound (this compound, MDL-801, or MDL-811) at various concentrations to the reaction mixture. A DMSO control is run in parallel.

  • Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

  • Terminate the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Calculate the fold activation relative to the DMSO control. EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

HPLC-Based Deacetylation Assay

This method provides a quantitative measure of substrate deacetylation by SIRT6.

Protocol:

  • Set up the enzymatic reaction as described in the FDL assay, using a non-fluorogenic acetylated peptide substrate.

  • After incubation, quench the reaction by adding an acid solution (e.g., trifluoroacetic acid).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC).

  • Separate the acetylated and deacetylated peptide substrates using a C18 column with a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • Quantify the amount of deacetylated product by integrating the peak areas. The catalytic efficiency can be determined from this data.[2]

Western Blot for Histone Deacetylation

This technique is used to assess the effect of SIRT6 activators on histone acetylation levels in cells.

Protocol:

  • Culture cells (e.g., cancer cell lines) and treat them with the SIRT6 activator at various concentrations and for different durations.

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Determine the protein concentration of the histone extracts using a BCA protein assay.

  • Separate the histone proteins (15-20 µg) by SDS-PAGE (e.g., 15% gel) and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K56) and a loading control (e.g., total histone H3) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives act as allosteric activators, binding to a site on the SIRT6 enzyme distinct from the catalytic core. This binding induces a conformational change that enhances the enzyme's deacetylase activity. The activation of SIRT6 by these compounds has been shown to impact several downstream signaling pathways implicated in cancer progression.

SIRT6 plays a crucial role as a tumor suppressor by regulating DNA repair, genomic stability, and cellular metabolism. By activating SIRT6, this compound can modulate these pathways to inhibit cancer cell growth.

SIRT6_Signaling_Pathway cluster_activator SIRT6 Activator cluster_sirt6 SIRT6 Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation DNA_Repair DNA Repair SIRT6->DNA_Repair Promotes Metabolism Glycolysis (Warburg Effect) SIRT6->Metabolism Inhibits Apoptosis Apoptosis SIRT6->Apoptosis Induces Gene_Expression Oncogene Expression SIRT6->Gene_Expression Represses Tumor_Suppression Tumor Suppression DNA_Repair->Tumor_Suppression Metabolism->Tumor_Suppression Apoptosis->Tumor_Suppression Gene_Expression->Tumor_Suppression

This compound allosterically activates SIRT6, leading to downstream effects that promote tumor suppression.

The experimental workflow for evaluating a SIRT6 activator typically involves a series of in vitro and cell-based assays to confirm its potency, selectivity, and mechanism of action before proceeding to in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies FDL_Assay Fluorogenic Deacetylase Assay (Determine EC50) HPLC_Assay HPLC-Based Assay (Confirm Activity) FDL_Assay->HPLC_Assay Confirmatory Selectivity_Panel Sirtuin/HDAC Selectivity Panel HPLC_Assay->Selectivity_Panel Western_Blot Western Blot (Histone Deacetylation) Selectivity_Panel->Western_Blot Proceed if selective Proliferation_Assay Cell Proliferation Assay (Determine IC50) Western_Blot->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Pharmacokinetics Pharmacokinetic Analysis Cell_Cycle_Analysis->Pharmacokinetics Proceed if effective Xenograft_Model Xenograft Tumor Model Pharmacokinetics->Xenograft_Model

A typical experimental workflow for the evaluation of a novel SIRT6 activator.

References

Independent Validation of MDL-800: A Comparative Guide to SIRT6 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6), with other known SIRT6 activators. The information presented is collated from independent research findings to support the validation of this compound's activity and to offer a comparative landscape for researchers in drug discovery and development.

Comparative Analysis of SIRT6 Activators

This compound has been identified as a potent and selective activator of SIRT6, an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism. To provide a comprehensive overview of its performance, the following table summarizes the quantitative data for this compound and its alternatives.

CompoundTypeEC50 (μM)Fold Activation of SIRT6Key Findings & Selectivity
This compound Synthetic Small Molecule10.3 - 11.0[1]>22-fold[1]Allosteric activator. Selective for SIRT6 over SIRT1-5, SIRT7, and HDACs 1-11.[2] Induces deacetylation of H3K9ac and H3K56ac.[3]
MDL-801 Synthetic Small Molecule4.14 - 5.7[1][4]~24-fold[4]Structurally similar to this compound with potentially higher potency.[1]
MDL-811 Synthetic Small Molecule5.7[5]Not explicitly stated, but noted as more potent than this compound[5]An analog of this compound designed for improved characteristics.[5]
UBCS039 Synthetic Small Molecule~38[6][7][8][9][10]3.5-fold[6][7]First synthetic SIRT6 activator. Also shows some activity towards SIRT5.[6][7][10]
Cyanidin Natural Polyphenol460[6]55-fold[6][11][12]A potent natural activator of SIRT6.[11][12]
Fucoidan Natural PolysaccharideNot applicable (tested at μg/mL)355-fold (oversulfated subtype)[6]A seaweed extract that significantly increases SIRT6 deacetylation of H3K9.[13][14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

MDL800_Signaling_Pathway MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates Histones Histones (H3K9ac, H3K56ac) SIRT6->Histones deacetylates NFkB NF-κB Signaling SIRT6->NFkB inhibits MAPK MAPK Signaling SIRT6->MAPK modulates Chromatin Chromatin Remodeling Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Inflammation Inflammation NFkB->Inflammation promotes Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation regulates

Caption: this compound allosterically activates SIRT6, leading to histone deacetylation and modulation of downstream signaling pathways like NF-κB and MAPK.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation Assay_Setup SIRT6 Activity Assay (Fluorogenic/HPLC) Incubation Incubation with this compound & Substrate (e.g., H3K9ac peptide) Assay_Setup->Incubation Measurement Measure Deacetylation (Fluorescence/Chromatography) Incubation->Measurement Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound Cell_Culture->Treatment Lysate_Prep Histone Extraction / Cell Lysis Treatment->Lysate_Prep Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Western_Blot Western Blot for H3K9ac/H3K56ac Lysate_Prep->Western_Blot

Caption: A typical workflow for validating this compound activity involves in vitro enzymatic assays followed by cell-based assays to confirm its effects on histone acetylation and cellular processes.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of this compound's activity. Below are synthesized protocols for key experiments based on published research.

SIRT6 Fluorogenic Activity Assay

This assay measures the deacetylation activity of SIRT6 in a cell-free system.

Materials:

  • Recombinant human SIRT6 enzyme

  • SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound and other compounds for testing

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 fluorogenic substrate in each well of the 96-well plate.[15]

  • Add this compound or other test compounds at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the recombinant SIRT6 enzyme to each well.[15]

  • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[15]

  • Stop the reaction by adding the developer solution.[15]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 485/530 nm, depending on the substrate).[15][16]

  • Calculate the percent activation relative to the vehicle control.

Western Blot for Histone Acetylation

This method is used to determine the effect of this compound on the acetylation status of histones in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for histone acid extraction (optional, for higher purity)

  • SDS-PAGE gels (high percentage, e.g., 15% for better resolution of histones)[17]

  • PVDF or nitrocellulose membrane (0.2 µm pore size recommended for histones)[17]

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-H3K9ac, anti-H3K56ac, anti-Total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates or perform histone acid extraction.[18]

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[17]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate the membrane with primary antibodies against acetylated histones (e.g., H3K9ac, H3K56ac) and total histone H3 (as a loading control) overnight at 4°C.[17][18]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[18]

  • Quantify the band intensities to determine the relative change in histone acetylation.

References

A Comparative Analysis of SIRT6 Activators: MDL-800 and MDL-801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent allosteric activators of Sirtuin 6 (SIRT6), MDL-800 and its analogue MDL-801. Both small molecules have emerged as potent research tools for investigating the therapeutic potential of SIRT6 activation in various disease models, including cancer and age-related pathologies. This document summarizes their performance based on available experimental data, outlines the methodologies of key experiments, and visualizes the associated signaling pathways and workflows.

Introduction to this compound and MDL-801

This compound and MDL-801 are selective, allosteric activators of SIRT6, a crucial NAD+-dependent deacetylase involved in regulating genome stability, metabolism, and inflammation. These compounds enhance the catalytic efficiency of SIRT6 by binding to a hydrophobic pocket at the N-terminus of the enzyme, distinct from its active site. This allosteric activation mechanism leads to increased deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby influencing gene expression and cellular processes.[1]

Quantitative Performance Comparison

The following tables summarize the key performance metrics of this compound and MDL-801 based on published in vitro and in vivo studies.

Table 1: In Vitro Biochemical Performance
ParameterThis compoundMDL-801Reference
SIRT6 Deacetylation Activation (EC50) 10.3 ± 0.3 µM5.7 ± 0.3 µM[2][3]
11.0 ± 0.3 µM4.14 ± 0.059 µM[4][5]
Fold Increase in SIRT6 Activity (at 100 µM) > 22-fold> 22-fold[2][3]
Effect on Michaelis Constant (Km) 3.2-fold decrease7.8-fold decrease[2][3]
Effect on Turnover Number (kcat) 7.8-fold increase41-fold increase[2][3]
Increase in Catalytic Efficiency (kcat/Km) > 25.3-fold> 318.7-fold[3]

Note: Lower EC50 values indicate higher potency. The data suggests that MDL-801 is a more potent activator of SIRT6 in biochemical assays, primarily driven by a significantly greater increase in the enzyme's turnover number (kcat).

Table 2: In Vitro Cellular Performance (Anti-proliferative Activity)
Cell Line (Cancer Type)This compound IC50MDL-801 IC50Reference
Non-Small Cell Lung Cancer (NSCLC)
A549, H1299, H460, H292, H1975, H1650, HCC827, PC9, H3255, H2228, Calu-3, H52021.5 - 34.5 µMData not available[5][6]
Hepatocellular Carcinoma (HCC)
BEL-7405EC50 (cell death) = 90.4 µMData not available[7]
Table 3: In Vivo Performance
ParameterThis compoundMDL-801Reference
Animal Model HCC827 cell-derived xenograft (nude mice)Data not available[6]
Dosing Regimen 80 mg/kg, intraperitoneal injection, daily for 14 daysData not available[6]
Observed Effect Marked suppression of tumor growthData not available[6]

Note: In vivo efficacy data for MDL-801 is not available in the reviewed literature, preventing a direct comparison with the demonstrated anti-tumor effects of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and MDL-801.

SIRT6 Deacetylation Assay (Fluor de Lys - FDL)
  • Objective: To measure the in vitro deacetylase activity of SIRT6 in the presence of activators.

  • Protocol:

    • Recombinant wild-type SIRT6 (5 µM) is incubated in a reaction mixture containing assay buffer, 2.5 mM NAD+, and 75 µM of the fluorogenic acetylated peptide substrate RHKK-Ac-AMC.

    • This compound or MDL-801 is added at various concentrations (or DMSO as a control).

    • The reaction is incubated at 37°C for 2 hours.

    • The reaction is quenched by adding 40 mM nicotinamide.

    • The developer, 6 mg/mL trypsin, is added, and the mixture is incubated for 30 minutes at 25°C.

    • The fluorescence, indicative of the amount of deacetylated substrate, is measured using a fluorometer.

    • EC50 values are calculated from the dose-response curves.

Cell Viability/Proliferation Assay (CCK-8)
  • Objective: To determine the effect of the compounds on the proliferation of cancer cell lines.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound or MDL-801 (or DMSO as a control) for a specified period (e.g., 48 hours).

    • After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plates are incubated for a specified time (e.g., 1-4 hours) at 37°C.

    • The absorbance at 450 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined from the dose-response curves.[8]

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Protocol:

    • Human cancer cells (e.g., 1 x 10^6 HCC827 cells) are suspended in a suitable medium (e.g., PBS) and injected subcutaneously into the flanks of immunocompromised mice (e.g., 6-week-old male BALB/c nude mice).[8]

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into treatment and control groups.

    • The treatment group receives daily intraperitoneal injections of the compound (e.g., this compound at 80 mg/kg), while the control group receives the vehicle.[6]

    • Tumor volume is measured regularly (e.g., every other day) using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

This compound and MDL-801 exert their effects primarily through the allosteric activation of SIRT6. This activation leads to the deacetylation of histone and non-histone proteins, which in turn modulates various downstream signaling pathways.

SIRT6-Mediated Deacetylation and Downstream Effects

The primary mechanism of action for both this compound and MDL-801 is the enhancement of SIRT6's deacetylase activity. This leads to the removal of acetyl groups from histone H3 at lysines 9 and 56, resulting in chromatin condensation and transcriptional repression of target genes.

SIRT6_Activation cluster_activator Allosteric Activator cluster_enzyme Enzyme cluster_substrate Substrate cluster_effect Cellular Effect MDL_800 This compound / MDL-801 SIRT6 SIRT6 (inactive) MDL_800->SIRT6 binds allosterically SIRT6_active SIRT6 (active) H3K9ac Histone H3 (acetylated) H3K9 Histone H3 (deacetylated) H3K9ac->H3K9 deacetylation Gene_Repression Transcriptional Repression H3K9->Gene_Repression

Fig 1. Allosteric activation of SIRT6 by this compound/801.
Modulation of Cancer-Related Signaling Pathways by this compound

Studies on this compound have elucidated its impact on several signaling pathways implicated in cancer progression and inflammation.

  • NF-κB Pathway: this compound has been shown to suppress the NF-κB signaling pathway.[8][9] SIRT6 can deacetylate and inactivate the p65/RelA subunit of NF-κB, leading to reduced transcription of pro-inflammatory and pro-survival genes.[8]

NFkB_Pathway cluster_nucleus MDL_800 This compound SIRT6 SIRT6 MDL_800->SIRT6 activates NFkB p65/RelA (acetylated) SIRT6->NFkB deacetylates NFkB_deacetylated p65/RelA (deacetylated) Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression activates transcription NFkB_IkB NF-κB/IκBα Complex NFkB_deacetylated->NFkB_IkB sequesters in cytoplasm IKK IKK IkB IκBα IKK->IkB phosphorylates for degradation Nucleus Nucleus

Fig 2. this compound-mediated suppression of the NF-κB pathway.
  • MAPK Pathway: In non-small cell lung cancer models, this compound treatment led to decreased phosphorylation of MEK and ERK, key components of the MAPK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[6]

MAPK_Pathway MDL_800 This compound SIRT6 SIRT6 MDL_800->SIRT6 activates MEK MEK (phosphorylated) SIRT6->MEK inhibits phosphorylation Upstream Upstream Signals (e.g., Growth Factors) RAS RAS Upstream->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK (phosphorylated) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Fig 3. Inhibition of the MAPK pathway by this compound.
  • PPARα and Fatty Acid Oxidation: In hepatocytes, this compound was found to inhibit the expression of PPARα and genes related to fatty acid oxidation.[2][10] This effect was shown to be mediated by an increase in reactive oxygen species (ROS) and activation of JNK signaling, and appeared to be independent of SIRT6 activation.[2][10]

PPARa_Pathway MDL_800 This compound ROS Reactive Oxygen Species (ROS) MDL_800->ROS increases JNK JNK (activated) ROS->JNK activates PPARa PPARα JNK->PPARa inhibits expression FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes regulates

Fig 4. SIRT6-independent inhibition of PPARα by this compound.

Note: The signaling pathways modulated by MDL-801 have not been as extensively characterized in the available literature. It is plausible that as a close analogue of this compound, it may share some of these downstream effects, but further experimental validation is required.

Summary and Conclusion

This compound and MDL-801 are potent and selective allosteric activators of SIRT6. Comparative biochemical data indicate that MDL-801 is a more potent activator in vitro, exhibiting a greater enhancement of SIRT6's catalytic efficiency.

This compound has been more extensively studied in cellular and in vivo models, demonstrating anti-proliferative effects in various cancer cell lines and suppressing tumor growth in xenograft models. Its mechanism of action has been linked to the modulation of key cancer-related signaling pathways, including the NF-κB and MAPK pathways. Additionally, it exhibits SIRT6-independent effects on PPARα and fatty acid metabolism.

While MDL-801 shows superior biochemical potency, there is a lack of published data on its cellular anti-proliferative activity (IC50 values) and in vivo efficacy, which limits a direct and comprehensive comparison with this compound in a therapeutic context.

For researchers, the choice between this compound and MDL-801 may depend on the specific application. MDL-801 may be preferable for in vitro biochemical studies requiring maximal SIRT6 activation. This compound, with its more extensive characterization in cellular and in vivo systems, currently represents a more established tool for investigating the broader biological consequences of pharmacological SIRT6 activation in disease models. Further studies are warranted to fully elucidate the comparative cellular and in vivo activities of MDL-801.

References

Unveiling the Mechanism of MDL-800: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of MDL-800, a selective allosteric activator of Sirtuin 6 (SIRT6). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT6 activation. This document summarizes key findings from preclinical studies, presents comparative data, and details the experimental protocols used to elucidate the compound's function.

Abstract

This compound is a potent and selective activator of the NAD+-dependent deacetylase SIRT6. Studies have demonstrated its efficacy in various preclinical models, including those for inflammation, cutaneous wound healing, and non-small cell lung cancer (NSCLC). The primary mechanism of action involves the allosteric activation of SIRT6, leading to the deacetylation of histone H3 at lysine 9 (H3K9ac) and subsequent modulation of downstream signaling pathways, notably the NF-κB and mTOR pathways. This guide will delve into the experimental evidence supporting these mechanisms and provide a comparative overview of this compound's performance.

Comparative Performance of this compound

While direct head-to-head studies are limited, this section provides a comparative perspective of this compound against relevant controls and other therapeutic agents based on available data.

In Vitro Efficacy and Potency
Compound/AgentTargetAssay TypeKey MetricResultSource
This compound SIRT6FDL AssayEC5010.3 ± 0.3 µM[1]
This compound SIRT6FDL AssayEC5011.0 ± 0.3 µM[2][3]
This compound NSCLC Cell LinesCell ProliferationIC5021.5 to 34.5 µM[2][3]
MDL-800NG (inactive analog) NSCLC Cell LinesCell ProliferationIC50> 80 µM[2]
Osimertinib (EGFR-TKI) EGFR-mutant NSCLC cellsCell ProliferationIC50Varies by cell line[2]
This compound + Osimertinib Osimertinib-resistant NSCLC cellsCell ProliferationCombination IndexSynergistic Effect[2]
In Vivo Efficacy: Wound Healing
Treatment GroupAnimal ModelApplicationKey FindingResultSource
This compound (5 mg/kg) Mouse full-thickness woundTopicalWound Closure Day 18Significant improvement vs. saline[4]
This compound (25 mg/kg) Mouse full-thickness woundTopicalWound Closure Day 18Near complete closure[4][5]
Saline Control Mouse full-thickness woundTopicalWound Closure Day 18Incomplete closure[4]
In Vivo Efficacy: Non-Small Cell Lung Cancer
Treatment GroupAnimal ModelAdministrationKey FindingResultSource
This compound (80 mg/kg) NSCLC Xenograft (mice)IntraperitonealTumor GrowthMarkedly suppressed vs. vehicle[3]
Vehicle Control NSCLC Xenograft (mice)IntraperitonealTumor GrowthProgressive growth[3]

Mechanism of Action: Key Signaling Pathways

This compound primarily exerts its effects through the activation of SIRT6, which in turn modulates critical signaling pathways involved in inflammation and cell proliferation.

The SIRT6/NF-κB Signaling Pathway in Inflammation and Wound Healing

This compound activates SIRT6, which deacetylates H3K9ac at the promoter regions of NF-κB target genes.[4] This leads to the suppression of the NF-κB signaling pathway, resulting in reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4][6] This anti-inflammatory action is crucial for promoting the transition from the inflammatory to the proliferative phase of wound healing.[4]

G MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates H3K9ac H3K9ac SIRT6->H3K9ac deacetylates NFkB NF-κB Signaling SIRT6->NFkB inhibits WoundHealing Wound Healing SIRT6->WoundHealing promotes H3K9ac->NFkB promotes Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation induces Inflammation->WoundHealing impedes

Caption: this compound activates SIRT6 to suppress NF-κB signaling, reducing inflammation and promoting wound healing.

The SIRT6/mTOR Signaling Pathway in Cancer

In the context of cancer, particularly NSCLC, this compound-mediated SIRT6 activation leads to cell cycle arrest at the G0/G1 phase.[2][7] This is achieved through the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation. By suppressing mTOR, this compound can inhibit the proliferation of cancer cells.[2]

G MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 activates mTOR mTOR Signaling SIRT6->mTOR inhibits CellCycle Cell Cycle Progression (G0/G1 Phase) mTOR->CellCycle promotes Proliferation Cancer Cell Proliferation mTOR->Proliferation drives CellCycle->Proliferation leads to

Caption: this compound activates SIRT6, which inhibits mTOR signaling, leading to cell cycle arrest and reduced cancer cell proliferation.

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of this compound's mechanism of action.

Western Blot Analysis
  • Objective: To determine the protein expression levels of SIRT6, H3K9ac, and components of the NF-κB and mTOR pathways.

  • Procedure:

    • Cells or tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • The membrane was incubated with primary antibodies overnight at 4°C.

    • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an ECL detection system.[4][7]

Cell Proliferation (CCK-8 and EdU) Assays
  • Objective: To assess the effect of this compound on the proliferation of various cell types.

  • CCK-8 Assay Procedure:

    • Cells were seeded in 96-well plates and treated with different concentrations of this compound.

    • At specified time points, CCK-8 solution was added to each well and incubated for 1-4 hours.

    • The absorbance at 450 nm was measured using a microplate reader.[4]

  • EdU Assay Procedure:

    • Cells were treated with this compound and then incubated with EdU.

    • Cells were fixed, permeabilized, and stained with an Apollo fluorescent dye.

    • Cell nuclei were counterstained with Hoechst 33342.

    • The percentage of EdU-positive cells was determined by fluorescence microscopy.[8]

In Vivo Wound Healing Model
  • Objective: To evaluate the efficacy of this compound in promoting cutaneous wound healing.

  • Procedure:

    • Full-thickness cutaneous wounds were created on the dorsum of mice using a biopsy punch.

    • This compound (at varying concentrations) or saline control was topically administered to the wounds.

    • Wound closure was monitored and photographed at regular intervals.

    • The wound area was quantified using image analysis software.

    • At the end of the experiment, wound tissues were harvested for histological and immunohistochemical analysis.[4][5]

G cluster_0 In Vivo Wound Healing Workflow A Wound Creation (Biopsy Punch) B Topical Treatment (this compound or Saline) A->B C Wound Monitoring & Photography B->C D Data Analysis (Wound Area Quantification) C->D E Tissue Harvesting & Histology C->E

Caption: Experimental workflow for the in vivo wound healing study.

Conclusion

The collective evidence from preclinical studies strongly supports the mechanism of action of this compound as a potent and selective activator of SIRT6. Its ability to modulate the NF-κB and mTOR signaling pathways provides a strong rationale for its therapeutic potential in inflammatory conditions, wound healing, and oncology. The data presented in this guide, including comparative performance metrics and detailed experimental protocols, offer a valuable resource for researchers and drug developers in the field. Further investigation, particularly head-to-head comparative studies, will be crucial to fully delineate the therapeutic advantages of this compound.

References

Benchmarking MDL-800: A Comparative Guide to a Novel SIRT6 Activator and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel SIRT6 activator, MDL-800, against established sirtuin inhibitors. The data presented herein is intended to offer an objective overview of their respective potencies and cellular effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

Executive Summary

This compound is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a critical enzyme in cellular processes including DNA repair, metabolism, and inflammation. This guide benchmarks this compound against two known sirtuin inhibitors: OSS-128167, a selective SIRT6 inhibitor, and EX-527, a potent SIRT1 inhibitor that also exhibits inhibitory activity against SIRT6. By examining their opposing effects on SIRT6 activity and downstream cellular pathways, this guide provides a clear framework for researchers to evaluate the utility of these molecules in their specific research contexts.

Data Presentation: Activator vs. Inhibitors

The following tables summarize the key quantitative data for this compound and the selected inhibitors, providing a direct comparison of their biochemical potency and cellular effects.

Table 1: Biochemical Potency of this compound and Known SIRT6 Inhibitors

CompoundTypeTargetEC50/IC50Selectivity
This compound ActivatorSIRT6EC50: 10.3 - 11.0 µM[1][2]Selective for SIRT6 over SIRT1-5, 7 and other HDACs[1]
OSS-128167 InhibitorSIRT6IC50: 89 µM[3]Selective for SIRT6 over SIRT1 (IC50: 1578 µM) and SIRT2 (IC50: 751 µM)[3]
EX-527 InhibitorSIRT1IC50: 38 nM[4]Potent SIRT1 inhibitor, also inhibits SIRT6.[5][6] Over 200-fold selectivity for SIRT1 against SIRT2 and SIRT3.[4]

Table 2: Comparative Cellular Effects of this compound and SIRT6 Inhibitors

FeatureThis compound (SIRT6 Activator)OSS-128167 (SIRT6 Inhibitor)EX-527 (SIRT1/SIRT6 Inhibitor)
Histone Deacetylation Decreases H3K9ac and H3K56ac levels[1]Increases H3K9ac levelsReduces the rate of DNA damage repair, suggesting an increase in DNA damage markers[6]
DNA Damage Repair Improves DNA repair efficiency[6][7]Exacerbates diabetic cardiomyopathy, suggesting a negative impact on cellular repair mechanisms[8]Reduces the rate of DNA damage repair[6][7]
Cellular Proliferation Inhibits proliferation of various cancer cell lines[2]Can sensitize cancer cells to DNA-damaging agents[9]Can regulate cell proliferation, particularly under growth factor deprivation[4]
Metabolism Modulates metabolic pathways, including those regulated by PPARα[10]Upregulates glucose uptake[9]Can abrogate the metabolic effects of sirtuin activators like resveratrol[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate the presented findings.

In Vitro SIRT6 Deacetylase Activity Assay (Fluorogenic)

This assay measures the deacetylase activity of SIRT6 using a fluorogenic substrate.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare solutions of recombinant human SIRT6 enzyme, NAD+, a fluorogenic SIRT6 substrate (e.g., based on p53 or histone H3 sequences), and a developer solution.

    • Prepare serial dilutions of this compound, OSS-128167, and EX-527 in the reaction buffer.

  • Assay Procedure :

    • To a 96-well plate, add the reaction buffer, the SIRT6 substrate, and NAD+.

    • Add the test compounds (this compound or inhibitors) or vehicle control to the respective wells.

    • Initiate the reaction by adding the SIRT6 enzyme to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[11]

    • Stop the reaction by adding the developer solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-460 nm).

  • Data Analysis :

    • Calculate the percentage of SIRT6 activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for this compound) or IC50 (for inhibitors).

Western Blot Analysis of Histone Acetylation

This method is used to determine the effect of this compound and inhibitors on the acetylation status of histone H3 at specific lysine residues (H3K9 and H3K56).

  • Cell Culture and Treatment :

    • Culture cells of interest (e.g., cancer cell lines, primary cells) to the desired confluency.

    • Treat the cells with various concentrations of this compound, OSS-128167, EX-527, or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Histone Extraction :

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting :

    • Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for acetylated H3K9 (H3K9ac), acetylated H3K56 (H3K56ac), and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities for H3K9ac and H3K56ac and normalize them to the total Histone H3 signal.

    • Compare the normalized acetylation levels in treated cells to the vehicle control to determine the effect of the compounds.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of this compound and SIRT6 inhibitors.

SIRT6_Signaling_Pathway cluster_activation SIRT6 Activation cluster_inhibition SIRT6 Inhibition cluster_downstream Downstream Effects MDL800 This compound SIRT6 SIRT6 MDL800->SIRT6 Activates OSS128167 OSS-128167 OSS128167->SIRT6 Inhibits EX527 EX-527 EX527->SIRT6 Inhibits H3K9ac H3K9ac SIRT6->H3K9ac Deacetylates H3K56ac H3K56ac SIRT6->H3K56ac Deacetylates DNA_Repair DNA Repair SIRT6->DNA_Repair Promotes NFkB NF-κB Signaling SIRT6->NFkB Inhibits Metabolism Metabolism SIRT6->Metabolism Regulates

Caption: Opposing effects of this compound and inhibitors on the SIRT6 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Reagents Prepare Reagents (SIRT6, NAD+, Substrate) Treatment_invitro Add this compound or Inhibitors Reagents->Treatment_invitro Incubation_invitro Incubate at 37°C Treatment_invitro->Incubation_invitro Detection_invitro Measure Fluorescence Incubation_invitro->Detection_invitro Analysis_invitro Calculate EC50/IC50 Detection_invitro->Analysis_invitro Cell_Culture Culture Cells Treatment_cellular Treat with this compound or Inhibitors Cell_Culture->Treatment_cellular Histone_Extraction Histone Extraction Treatment_cellular->Histone_Extraction Western_Blot Western Blot for H3K9ac/H3K56ac Histone_Extraction->Western_Blot Analysis_cellular Quantify Acetylation Western_Blot->Analysis_cellular

Caption: Workflow for in vitro and cellular assays to assess SIRT6 modulator activity.

References

Safety Operating Guide

Navigating the Safe Disposal of MDL-800: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling MDL-800, a selective allosteric activator of SIRT6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols minimizes risks associated with its chemical properties and protects both personnel and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory best practices and information from safety data sheets.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the hazard profile of this compound. According to safety data sheets, this compound is classified as a flammable solid, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[2] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.[2] Work should be performed under a chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Quantitative Data Summary

For quick reference, the key quantitative and safety information for this compound is summarized in the table below.

PropertyValue
CAS Number 2275619-53-7
Molecular Formula C₂₁H₁₆BrCl₂FN₂O₆S₂
Molecular Weight 626.30 g/mol
Form Powder
Color White to beige
Solubility DMSO: 2 mg/mL
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids
Hazard Class (Germany) WGK 3

Source: Sigma-Aldrich Safety Data Sheet[1]

Step-by-Step Disposal Procedure for this compound

The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[2][3] The following steps provide a detailed operational plan for laboratory personnel:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep solid this compound waste separate from solutions containing this compound.

  • Containerization of Solid Waste:

    • Place pure, unused, or expired this compound powder, as well as any lab debris grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves), into a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a tightly sealing lid.

  • Containerization of Liquid Waste:

    • For solutions containing this compound (e.g., dissolved in DMSO), collect the waste in a designated, leak-proof, and clearly labeled hazardous liquid waste container.

    • Ensure the container material is compatible with the solvent used.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Solid," "Suspected Carcinogen," "Toxic to Aquatic Life").

    • Include the date of waste accumulation.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be away from heat, sparks, and open flames.[2]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the details of the waste, including the chemical name and hazard information from the Safety Data Sheet (SDS).

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the amount of this compound and the date it was placed in the waste container.

    • Retain all paperwork provided by the waste disposal service for your records.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

MDL_800_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process Generate Generate this compound Waste (Solid or Liquid) Segregate Segregate Waste (Solid vs. Liquid) Generate->Segregate Step 1 Containerize Containerize in Compatible, Sealed Containers Segregate->Containerize Step 2 Label Label with Chemical Name and Hazards Containerize->Label Step 3 Store Store in Designated Hazardous Waste Area Label->Store Step 4 Contact_EHS Contact EHS or Licensed Contractor Store->Contact_EHS Step 5 Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup Step 6 Documentation Complete and Retain Disposal Manifests Schedule_Pickup->Documentation Step 7 Approved_Disposal Transport to Approved Waste Disposal Plant Documentation->Approved_Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling MDL-800

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of MDL-800, a potent allosteric activator of SIRT6. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

A thorough risk assessment considering the quantity, physical form (solid or solution), and specific experimental procedures should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the potent compound in its powdered form. Full respiratory and skin protection is critical.
Solution Preparation - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling the powder, but potential for splashes and spills remains. Engineering controls are the primary means of protection.
In Vitro / In Vivo Dosing - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves.Focus on preventing skin and eye contact with the this compound solution.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to the final disposal of all associated waste.

cluster_receiving Receiving and Storage cluster_preparation Experimental Preparation cluster_handling Compound Handling cluster_cleanup Decontamination and Waste Segregation cluster_disposal Waste Disposal Receiving Receive this compound Storage Store at -20°C in a tightly sealed container Receiving->Storage Review_SDS Review Safety Data Sheet Prep_Area Prepare work area (certified fume hood) Review_SDS->Prep_Area Don_PPE Don appropriate PPE Prep_Area->Don_PPE Weighing Weigh solid this compound in a containment device Don_PPE->Weighing Dissolving Prepare stock solution (e.g., in DMSO) Weighing->Dissolving Experiment Perform in vitro / in vivo experiment Dissolving->Experiment Decontaminate Decontaminate all surfaces and equipment Experiment->Decontaminate Doff_PPE Doff PPE correctly to avoid contamination Decontaminate->Doff_PPE Segregate_Waste Segregate all contaminated waste Doff_PPE->Segregate_Waste Label_Waste Label all waste containers as 'Hazardous Waste' Segregate_Waste->Label_Waste Store_Waste Store waste in a designated, secure area Label_Waste->Store_Waste Dispose Dispose through a certified hazardous waste vendor Store_Waste->Dispose

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試験管内研究製品の免責事項と情報

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